2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25404. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-1-(4-chlorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKMQHKVUWBLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969965 | |
| Record name | 2-Amino-1-(4-chlorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-71-0 | |
| Record name | Ethanone, 2-amino-1-(4-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5467-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-(4-chlorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS No: 5467-71-0). As a key intermediate in the synthesis of various pharmaceuticals, a thorough understanding of its characteristics is paramount for researchers and drug development professionals.[1][2] This document delves into the structural, spectroscopic, and chromatographic properties of this compound, offering both foundational data and practical, field-proven methodologies for its analysis. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.
Introduction
This compound is a white to off-white crystalline powder.[1] Its molecular structure, featuring a primary amine and a ketone functional group, makes it a versatile building block in organic synthesis.[1] The hydrochloride salt form enhances the compound's stability and solubility, particularly in aqueous media, which is advantageous for various synthetic applications.[3] This guide will systematically explore the key physical parameters of this compound, providing a robust dataset for its identification, characterization, and utilization in research and development.
Chemical and Physical Properties
A summary of the fundamental physical and chemical properties of this compound is presented in the table below. This data has been compiled from various authoritative sources and represents typical values for this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 5467-71-0 | [2][4] |
| Molecular Formula | C₈H₉Cl₂NO | [1][2][4] |
| Molecular Weight | 206.07 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 262-265 °C | |
| Boiling Point | 301.6 °C (Predicted) | |
| Solubility | Soluble in water | [1][3] |
| Purity | Typically ≥98% | [5] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to the structural elucidation and confirmation of identity for any chemical compound. The following sections provide an in-depth look at the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield, while the protons meta to the carbonyl group will appear slightly upfield. The para-chloro substituent will influence the precise chemical shifts.
-
Methylene Protons (-CH₂-): A singlet is anticipated for the methylene protons adjacent to the carbonyl group and the amino group. Due to the electron-withdrawing nature of the carbonyl group and the protonated amino group, this peak is expected to be in the range of δ 4.0-4.5 ppm.
-
Amine Protons (-NH₃⁺): A broad singlet is expected for the protons of the ammonium group, likely in the region of δ 8.0-9.0 ppm. The exact chemical shift and peak shape will be dependent on the solvent and concentration.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 190-200 ppm.
-
Aromatic Carbons (Ar-C): Four signals are expected in the aromatic region (δ 125-140 ppm). The carbon bearing the chloro substituent and the carbon attached to the carbonyl group will have distinct chemical shifts from the other aromatic carbons.
-
Methylene Carbon (-CH₂-): The methylene carbon is expected to appear in the range of δ 45-55 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7][8][9][10] The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400-3000 | N-H Stretch | Broad absorption due to the ammonium salt (NH₃⁺). |
| ~1700 | C=O Stretch | Strong, sharp absorption characteristic of an aryl ketone. |
| ~1600, 1480 | C=C Stretch | Absorptions from the aromatic ring. |
| ~1100 | C-N Stretch | Characteristic of the amine group. |
| ~830 | C-H Bend | Out-of-plane bending for a para-substituted aromatic ring. |
| ~750 | C-Cl Stretch | Absorption due to the carbon-chlorine bond. |
The presence of a strong carbonyl peak and broad amine stretches are key diagnostic features in the IR spectrum of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[11][12][13][14] For 2-amino-1-(4-chlorophenyl)ethanone, the electron ionization (EI) mass spectrum would likely show the following key fragments:
-
Molecular Ion (M⁺): A peak corresponding to the free base (C₈H₈ClNO) at m/z ≈ 169.
-
Acylium Ion: A prominent peak resulting from the cleavage of the C-C bond alpha to the carbonyl group, leading to the [Cl-C₆H₄-CO]⁺ fragment at m/z ≈ 139. This is often a very stable and abundant ion.
-
Loss of CO: A subsequent fragmentation of the acylium ion can lead to the loss of carbon monoxide, resulting in a [Cl-C₆H₄]⁺ fragment at m/z ≈ 111.
-
CH₂NH₂ Fragment: A smaller peak corresponding to the [CH₂NH₂]⁺ fragment may be observed at m/z ≈ 30.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[15][16][17][18] A robust and reliable HPLC method is crucial for quality control.
Experimental Protocol: Reverse-Phase HPLC Method
This section outlines a detailed, step-by-step methodology for the purity analysis of this compound.
Caption: HPLC Instrumentation and Chromatographic Conditions.
-
Mobile Phase A: HPLC grade water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: HPLC grade acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Diluent: Mobile Phase A.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with diluent.
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of diluent to obtain a 1 mg/mL solution.
-
Further dilute to a final concentration of 0.1 mg/mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
A gradient elution is recommended to ensure the separation of the main peak from any potential impurities with different polarities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 22 | 90 | 10 |
| 30 | 90 | 10 |
-
Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
System Suitability: Before sample analysis, inject the working standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. The theoretical plates for the main peak should be not less than 2000, and the tailing factor should be not more than 2.0.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal properties of a material, including its melting point and thermal stability. For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point in the range of 262-265 °C.
Conclusion
This technical guide has provided a detailed overview of the essential physical and chemical properties of this compound. The comprehensive data on its identity, structure, and purity, along with robust analytical methodologies, will serve as a valuable resource for scientists and researchers in the pharmaceutical industry. The provided protocols are designed to be readily implemented and validated in a laboratory setting, ensuring the reliable characterization of this important synthetic intermediate.
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2-amino-1-(4-chlorophenyl)ethanone hydrochloride chemical structure
An In-Depth Technical Guide to 2-amino-1-(4-chlorophenyl)ethanone hydrochloride: Synthesis, Characterization, and Applications
Introduction
This compound (CAS No: 5467-71-0) is a pivotal chemical intermediate, recognized for its integral role as a building block in the synthesis of complex organic molecules.[1][2] Also known by synonyms such as 2-Amino-4'-chloroacetophenone Hydrochloride, this white crystalline powder is particularly significant in the pharmaceutical industry.[1] Its molecular architecture, featuring a reactive primary amine and a ketone functional group, makes it a versatile precursor for a wide array of active pharmaceutical ingredients (APIs).[3] Notably, it serves as a key starting material in the development of certain antidepressants, including selective serotonin reuptake inhibitors (SSRIs), and antihistamines.[3]
This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. Moving beyond a simple data sheet, this document elucidates the causal relationships behind its synthesis, provides a framework for its robust analytical characterization, details its applications, and outlines critical safety protocols, reflecting the insights of a Senior Application Scientist.
Part 1: Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. The hydrochloride salt form of 2-amino-1-(4-chlorophenyl)ethanone enhances its stability and aqueous solubility, which are advantageous properties for synthetic applications.[3]
The structure consists of a central ethanone core. A 4-chlorophenyl group is attached to the carbonyl carbon, and a primary amino group is attached to the alpha-carbon. The amino group is protonated in the hydrochloride salt form.
Caption: Chemical Structure of this compound
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 5467-71-0 | [1][4] |
| Molecular Formula | C₈H₉Cl₂NO | [4][5][6] |
| Molecular Weight | 206.07 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 262-265 °C | [3][7] |
| Solubility | Soluble in water | [1] |
| InChI Key | OVKMQHKVUWBLSV-UHFFFAOYSA-N | [1] |
| SMILES | Cl.NCC(=O)C1=CC=C(Cl)C=C1 |[1][5] |
Part 2: Synthesis and Mechanism
The classical and most reliable syntheses of α-amino ketones originate from the corresponding α-haloketones.[8] This pathway is favored due to the high reactivity of the α-carbon, making it susceptible to nucleophilic substitution. For the synthesis of a primary α-amino ketone such as the target compound, the Delépine reaction offers a highly efficient and selective method.[9]
Chosen Methodology: The Delépine Reaction
The Delépine reaction synthesizes primary amines from reactive alkyl halides—including α-haloketones—by using hexamethylenetetramine (urotropine) as an ammonia surrogate.[10][11] Its primary advantages are the selective formation of the primary amine without significant side reactions (like over-alkylation common with ammonia) and the use of readily available, stable reagents under relatively mild conditions.[10] The reaction proceeds in two distinct, high-yielding stages: the formation of a quaternary ammonium salt and its subsequent acid-catalyzed hydrolysis.[11][12]
Caption: Workflow for the Delépine Synthesis of the Target Compound.
Experimental Protocol
This protocol is a self-validating system. The successful precipitation in Step 1 and the final isolation of a crystalline solid provide physical confirmation, while spectroscopic analysis serves as the ultimate validation.
Starting Material: 2-chloro-1-(4-chlorophenyl)ethanone (CAS: 937-20-2).[13][14]
Step 1: Formation of the Hexamethylenetetraminium Salt
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-chloro-1-(4-chlorophenyl)ethanone in chloroform.
-
Add 1.1 equivalents of hexamethylenetetramine to the solution. The reaction is often exothermic.
-
Stir the mixture at room temperature or gentle reflux. The quaternary ammonium salt is insoluble in chloroform and will precipitate out of the solution, driving the reaction to completion.[11]
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) by observing the disappearance of the starting α-haloketone spot.
-
Once the reaction is complete (typically a few hours), cool the mixture and collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold chloroform or diethyl ether to remove any unreacted starting material and dry it under vacuum. This intermediate salt is typically used in the next step without further purification.
Step 2: Acidic Hydrolysis to Yield the Amine Hydrochloride
-
Suspend the dried quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v solution).
-
Heat the mixture to reflux. During this step, the hexamine cage is hydrolyzed, releasing the primary amine, which is immediately protonated to form the hydrochloride salt, along with ammonium chloride and formaldehyde.[10][11] The formaldehyde often reacts with the ethanol solvent to form diethyl acetal.
-
Continue refluxing for several hours until the hydrolysis is complete (can be monitored by TLC).
-
Cool the reaction mixture in an ice bath. The desired product, this compound, will crystallize out of the solution.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold ethanol to remove soluble byproducts like ammonium chloride.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.
-
Dry the final product under vacuum to yield a white to off-white crystalline powder.
Part 3: Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. The following data are predictive, based on the known chemical structure, and represent the expected results for a successfully synthesized batch.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.5 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium group are deshielded and often exchange, appearing as a broad signal. |
| ~8.0 | Doublet | 2H | Ar-H | Aromatic protons ortho to the carbonyl group are deshielded by its electron-withdrawing effect. |
| ~7.6 | Doublet | 2H | Ar-H | Aromatic protons meta to the carbonyl group. |
| ~4.5 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the carbonyl group and the ammonium group. |
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3100-2800 | Broad, Strong | N-H stretch | Characteristic broad absorption for the ammonium (-NH₃⁺) group in the hydrochloride salt. |
| ~1690 | Strong | C=O stretch | Carbonyl stretch, typical for an aryl ketone. |
| ~1600, ~1490 | Medium | C=C stretch | Aromatic ring stretching vibrations. |
| ~1100-1000 | Strong | C-Cl stretch | Stretching vibration for the aryl-chloride bond. |
Mass Spectrometry (MS-ESI+): For the free base (C₈H₈ClNO), the expected molecular ion peak [M+H]⁺ would be at m/z ≈ 170.0, corresponding to the protonated molecule. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak at ~33% the intensity of M) would be a key diagnostic feature.
Part 4: Applications in Research and Drug Development
The utility of this compound lies in its bifunctional nature, providing two distinct reaction sites for molecular elaboration. The primary amine can be readily acylated, alkylated, or used in cyclization reactions, while the ketone can undergo reduction, reductive amination, or condensation.
This compound is a well-established intermediate in multi-step syntheses.[3][6] Its structure is a common feature in molecules designed to interact with biological targets in the central nervous system.[15]
Caption: Logical workflow from the intermediate to a final API.
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory. This compound is classified as hazardous.
Table 4: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Reference |
|---|
|
| GHS07 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[16][17]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16][18]
-
Avoid generating dust during handling. Use dry clean-up procedures like careful sweeping or vacuuming with an explosion-proof machine.[16]
-
Wash hands thoroughly with soap and water after handling.[16]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[19]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give a glass of water to drink. Seek immediate medical attention.[16]
Storage:
-
Store in a cool, dry, well-ventilated place.[18]
-
Keep the container tightly sealed to prevent moisture absorption.[17]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[17]
Conclusion
This compound is more than a catalog chemical; it is a versatile and valuable tool in the arsenal of the synthetic and medicinal chemist. Its reliable synthesis via the Delépine reaction from its corresponding α-haloketone provides a straightforward entry point to this key intermediate. A thorough understanding of its properties, coupled with robust analytical validation and strict adherence to safety protocols, enables its effective and safe application in the complex workflows of drug discovery and development. This guide provides the foundational knowledge for researchers to confidently incorporate this building block into their synthetic programs.
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- 9. scribd.com [scribd.com]
- 10. Delépine reaction - Wikipedia [en.wikipedia.org]
- 11. Delepine reaction [organic-chemistry.org]
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- 13. 2-Chloro-1-(4-chlorophenyl)ethanone [webbook.nist.gov]
- 14. 2-Chloro-1-(4-chlorophenyl)ethanone [webbook.nist.gov]
- 15. chemimpex.com [chemimpex.com]
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- 17. fishersci.com [fishersci.com]
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- 19. capotchem.com [capotchem.com]
An In-Depth Technical Guide to 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS: 5467-71-0)
Introduction: A Keystone Intermediate in Modern Pharmaceutical Synthesis
2-amino-1-(4-chlorophenyl)ethanone hydrochloride, registered under CAS number 5467-71-0, is a pivotal chemical intermediate with significant applications in the realms of pharmaceutical research and development.[1][2] This white to off-white crystalline powder is structurally an α-amino ketone, a class of compounds recognized for their utility as versatile building blocks in organic synthesis.[1][3] Its hydrochloride salt form enhances stability and solubility, making it amenable to a variety of reaction conditions.[1] The primary utility of this compound lies in its role as a precursor for the synthesis of a range of active pharmaceutical ingredients (APIs), most notably certain antidepressants and antihistamines. The presence of a primary amine and a ketone functional group within the same molecule allows for diverse chemical modifications, paving the way for the construction of more complex therapeutic agents.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and safety requirements is fundamental for its effective and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5467-71-0 | [1][2][3] |
| Molecular Formula | C₈H₉Cl₂NO | [1][2] |
| Molecular Weight | 206.07 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 263-265 °C | [3] |
| Solubility | Soluble in water | [1] |
| IUPAC Name | 2-amino-1-(4-chlorophenyl)ethanone;hydrochloride | [3] |
| Synonyms | 2-Amino-4'-chloroacetophenone hydrochloride | [1] |
Safety and Handling:
This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[3] The following hazard and precautionary statements are associated with this compound:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Standard laboratory safety protocols, including the use of a fume hood, safety goggles, and chemical-resistant gloves, should be strictly followed during handling.
Synthesis Pathway: The Delépine Reaction
A robust and reliable method for the synthesis of primary amines from alkyl halides is the Delépine reaction. This method is particularly well-suited for producing 2-amino-1-(4-chlorophenyl)ethanone from its corresponding α-bromo precursor. The reaction proceeds in two main stages: the formation of a hexaminium salt, followed by acid-catalyzed hydrolysis to yield the primary amine hydrochloride.
The overall synthetic workflow can be visualized as follows:
References
2-amino-1-(4-chlorophenyl)ethanone hydrochloride molecular weight
An In-depth Technical Guide to 2-amino-1-(4-chlorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical synthesis. The document delves into its core chemical properties, analytical characterization, applications in drug development, and essential safety protocols, structured to provide field-proven insights for laboratory and research professionals.
Core Chemical Identity and Physicochemical Properties
This compound is a well-defined organic salt primarily utilized as a building block in the synthesis of more complex molecules.[1] Its hydrochloride form enhances stability and solubility, particularly in aqueous media, which is advantageous for various synthetic reaction conditions.[2]
Nomenclature and Key Identifiers
Precise identification is critical in research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 5467-71-0 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₉Cl₂NO | [1][3][4][5][7] |
| Molecular Weight | 206.07 g/mol | [1][2][3][6][8][9] |
| IUPAC Name | This compound | [6] |
| Common Synonyms | 2-Amino-4'-chloroacetophenone hydrochloride | [1][3] |
| MDL Number | MFCD00193061 | [2][5][6] |
| InChI Key | OVKMQHKVUWBLSV-UHFFFAOYSA-N | [3][6] |
Chemical Structure
The molecule's structure, consisting of a 4-chlorophenyl ring attached to an aminoethanone backbone, provides its reactive characteristics. The primary amine and the ketone functional groups are key sites for further chemical modification.[2]
Caption: 2D structure of this compound.
Physicochemical Data
The physical properties of the compound are essential for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 262-265 °C | [2][6] |
| Boiling Point | 301.6 °C (of free base) | [2] |
| Solubility | Soluble in water | [3] |
Role in Pharmaceutical Synthesis
The primary value of this compound lies in its role as a versatile intermediate for creating active pharmaceutical ingredients (APIs).[1][2][3] Its bifunctional nature (amine and ketone groups) allows for a wide range of subsequent chemical transformations. It is particularly noted as a key starting material in the synthesis of certain antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), and antihistamines.[2]
The general workflow involves using this molecule as a scaffold, where the amino group can be functionalized or the ketone can be reduced or converted to another functional group, leading to the final target API.
Caption: General synthetic workflow illustrating the role of the title compound.
Analytical Characterization and Quality Control
Ensuring the purity and identity of starting materials is a foundational principle of chemical synthesis and drug development. A multi-step analytical approach is required for the validation of this compound.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and quantify any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups (e.g., C=O of the ketone, N-H of the amine).
Protocol: Purity Assessment by RP-HPLC
This protocol describes a self-validating system for determining the purity of a batch of this compound.
Objective: To quantify the purity of the compound and identify any related substances.
Methodology:
-
Reagent and Standard Preparation:
-
Prepare a stock solution of a certified reference standard of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a sample solution of the batch to be tested at the same concentration.
-
The mobile phase consists of Solvent A (0.1% Trifluoroacetic Acid in Water) and Solvent B (0.1% Trifluoroacetic Acid in Acetonitrile). The choice of a C18 column is based on its proven efficacy in retaining and separating small aromatic molecules like the analyte.
-
-
Instrumentation & Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is often chosen to ensure separation of early-eluting polar impurities and late-eluting non-polar impurities. For example: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25-30 min, return to 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~254 nm, where the chlorophenyl chromophore exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis and Validation:
-
Inject the reference standard to establish the retention time and peak area.
-
Inject the test sample. The primary peak should match the retention time of the standard.
-
Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This protocol is self-validating as the reference standard provides a benchmark for retention time and detector response, ensuring system suitability before sample analysis.
-
Caption: A typical Quality Control (QC) workflow for incoming chemical intermediates.
Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards.
GHS Hazard Classification
| Hazard | Code | Description | Pictogram |
| Acute Toxicity | H302 | Harmful if swallowed | GHS07 (Exclamation Mark)[6] |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark)[6] |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark)[6] |
| Respiratory Irritation | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark)[6] |
Signal Word: Warning [6]
Recommended Procedures
-
Handling: Use in a well-ventilated area or a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9][12] Avoid generating dust.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[2][4][6]
-
First Aid:
Conclusion
This compound is a compound of significant utility in the pharmaceutical industry. Its well-defined chemical properties, coupled with established analytical methods for quality control, make it a reliable building block for the synthesis of various therapeutic agents.[1][2] A thorough understanding of its characteristics, handling requirements, and role in synthetic pathways is essential for any researcher or drug development professional working with this intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. Page loading... [guidechem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 1stsci.com [1stsci.com]
- 6. 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. capotchem.com [capotchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. biosynth.com [biosynth.com]
An In-Depth Technical Guide to the Solubility of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the solubility characteristics of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS 5467-71-0). While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this document synthesizes the core physicochemical principles that govern its solubility. Furthermore, it provides detailed, field-proven methodologies to enable researchers to determine its thermodynamic solubility with precision.
Executive Summary: Understanding the Molecule
This compound is a white to off-white crystalline powder.[1] As a key intermediate in pharmaceutical synthesis, understanding its solubility is paramount for process development, formulation design, and ensuring bioavailability.[1][2] Structurally, it is the hydrochloride salt of a primary amine. This salt form is intentionally created to enhance the stability and aqueous solubility of the parent molecule, 2-amino-1-(4-chlorophenyl)ethanone.[3] The protonation of the primary amino group by hydrochloric acid results in an ammonium salt, which is significantly more polar than the free base, thereby favoring dissolution in polar solvents.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5467-71-0 | [5] |
| Molecular Formula | C₈H₉Cl₂NO | [5] |
| Molecular Weight | 206.07 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 263-265 °C | [6] |
The Physicochemical Basis of Solubility
The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent. As an amine salt, its dissolution is primarily influenced by solvent polarity, pH, temperature, and the presence of other ions in the solution.[4][7]
The "Like Dissolves Like" Principle: Solvent Selection
The adage "like dissolves like" is the foundational principle for predicting solubility. The ammonium chloride group imparts a strong ionic and polar character to the molecule. Consequently, it is expected to exhibit its highest solubility in polar protic solvents capable of forming strong hydrogen bonds and solvating the ions effectively.
-
High Expected Solubility: Water, Methanol, Ethanol. These solvents can effectively solvate both the protonated amine and the chloride counter-ion.
-
Moderate to Low Expected Solubility: Polar aprotic solvents like Acetonitrile, Acetone, and Ethyl Acetate.
-
Negligible Expected Solubility: Non-polar solvents such as Toluene, Hexane, and Dichloromethane.
The Critical Role of pH
As the salt of a weak base (the primary amine), the aqueous solubility of this compound is highly dependent on the pH of the medium.
-
Acidic pH (Low pH): In acidic solutions, the equilibrium is shifted towards the protonated (ammonium ion) form. This ionized form is more water-soluble. Therefore, the compound's solubility will be highest at low pH values.
-
Basic pH (High pH): As the pH increases, the ammonium ion will be deprotonated to form the free base, 2-amino-1-(4-chlorophenyl)ethanone. This free base is significantly less polar and thus less water-soluble, which can lead to precipitation.
Caption: Relationship between pH and molecular form.
The Common-Ion Effect
When dissolving this compound in an aqueous medium that already contains chloride ions (e.g., buffered saline solutions), the solubility can be suppressed. This phenomenon, known as the common-ion effect, is due to Le Châtelier's principle. The excess chloride ions in the solution shift the dissolution equilibrium back towards the solid, undissolved salt, thereby reducing its apparent solubility. This is a critical factor to consider when developing formulations for physiological media, which naturally contain a significant concentration of chloride ions.[1]
Experimental Determination of Thermodynamic Solubility
For drug development and research, the thermodynamic solubility is the most relevant value. It represents the true equilibrium concentration of a solute in a saturated solution in the presence of excess solid. The "shake-flask" method is the gold-standard technique for this determination.[8]
Workflow for Solubility Determination
The process involves achieving equilibrium between the solid compound and the solvent, followed by separation of the saturated solution and quantification of the dissolved compound.
Caption: Thermodynamic solubility determination workflow.
Detailed Step-by-Step Protocol: Shake-Flask Method
Objective: To determine the thermodynamic (equilibrium) solubility of this compound in a selected solvent at a controlled temperature (e.g., 25°C and 37°C).
Materials:
-
This compound (purity >98%)
-
High-purity solvents (e.g., deionized water, methanol, phosphate buffer pH 7.4)
-
Glass vials with screw caps
-
Thermostatic shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge and/or syringe filters (0.22 µm or 0.45 µm, chemically compatible)
-
Calibrated volumetric flasks and pipettes
-
Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of glass vials (in triplicate for each solvent and temperature). "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point could be ~10-20 mg of solid per 1 mL of solvent.
-
Accurately add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to reach equilibrium. For thermodynamic solubility, this is typically 24 to 48 hours.[9] A preliminary time-course experiment can be run to confirm the point at which the concentration of the dissolved solute no longer increases.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow larger particles to settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.
-
Separate the saturated liquid phase from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10-15 minutes) and carefully collect the clear supernatant.
-
Filtration: Use a syringe to draw the supernatant and pass it through a chemically resistant filter (e.g., PTFE or PVDF) into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
-
-
-
Quantification:
-
Accurately dilute the clear, saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated RP-HPLC method to determine the concentration of the dissolved compound.[10]
-
-
Data Analysis:
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Report the mean and standard deviation of the triplicate measurements.
-
It is also good practice to analyze the remaining solid using a technique like X-ray powder diffraction (XRPD) to ensure the compound has not changed its solid form (e.g., converted to the free base) during the experiment.[8]
-
Analytical Methodology: Quantification by RP-HPLC
A robust and validated RP-HPLC method is essential for accurately quantifying the concentration of the dissolved compound. While a specific validated method for this compound is not detailed in the literature, a standard method can be developed based on its structural similarity to other aminoacetophenone derivatives.[8][10]
Table 2: Representative RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale / Causality |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier to ensure the amine is protonated, leading to sharp, symmetrical peaks.[8] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Elution | Isocratic or Gradient | Start with a higher percentage of Mobile Phase A and ramp up B to elute the compound. An isocratic method (e.g., 50:50 A:B) may be sufficient if impurities are not a concern.[11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times.[11] |
| Detection | UV at ~225 nm or ~254 nm | The chlorophenyl and ketone chromophores should provide strong UV absorbance. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on sensitivity. |
Self-Validation: The HPLC method must be validated for linearity, accuracy, and precision according to standard guidelines (e.g., ICH Q2(R1)) to ensure trustworthy and reproducible results.
Conclusion and Future Outlook
This compound is a polar, ionic compound with an inherent design for enhanced aqueous solubility, particularly in acidic conditions. Its solubility is a multifactorial property critically influenced by solvent choice, pH, and the common-ion effect. While published quantitative data is scarce, this guide provides the fundamental principles and a robust, industry-standard experimental framework for its determination. By employing the detailed shake-flask and RP-HPLC methodologies, researchers can generate the high-quality, reliable solubility data essential for advancing their research and development objectives.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. quora.com [quora.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 2’-Aminoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. enamine.net [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride: A Monoamine Oxidase Inhibition Hypothesis
Abstract
This technical guide delineates the hypothesized mechanism of action for 2-amino-1-(4-chlorophenyl)ethanone hydrochloride, a compound of interest in pharmaceutical research. Based on a comprehensive analysis of its molecular architecture, we propose that its primary pharmacological activity stems from the inhibition of monoamine oxidase (MAO) enzymes. This document provides a detailed exposition of this hypothesis, the underlying scientific rationale, and a rigorous experimental framework for its validation. The intended audience for this guide includes researchers, scientists, and professionals engaged in drug discovery and development.
Introduction and Core Hypothesis
This compound is a synthetic organic compound that has been identified as a key intermediate in the synthesis of various pharmaceutical agents, notably antidepressants and antihistamines.[1][2] Its structural resemblance to known psychoactive compounds, particularly those belonging to the phenethylamine class, suggests a potential interaction with monoaminergic systems in the central nervous system (CNS).
The core hypothesis of this guide is that This compound functions as a competitive inhibitor of monoamine oxidase (MAO) , with a potential selectivity for one of the two major isoforms, MAO-A or MAO-B. MAO enzymes are critical regulators of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain.[3][4] Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the therapeutic effects of many antidepressant and anti-Parkinsonian drugs.[4][5]
The rationale for this hypothesis is grounded in the structure-activity relationships (SAR) of known MAO inhibitors. The 2-amino-1-phenylethanone scaffold present in the target molecule is a common feature in many compounds that exhibit affinity for MAO enzymes.[2][6] The presence of a halogen (chlorine) at the para-position of the phenyl ring is also a feature observed in some MAO inhibitors and can influence binding affinity and selectivity.[6]
Proposed Mechanism of Action: A Structural Perspective
The proposed interaction between this compound and the active site of MAO is predicated on the following structural features:
-
The Phenethylamine-like Backbone: The core structure of the molecule mimics that of endogenous monoamine neurotransmitters, allowing it to be recognized by and bind to the active site of MAO.
-
The Primary Amine Group: This functional group is crucial for the initial interaction with the enzyme's active site, likely forming hydrogen bonds with key amino acid residues.
-
The Phenyl Ring: The aromatic ring is expected to engage in hydrophobic and π-π stacking interactions within the enzyme's substrate-binding cavity.
-
The Para-Chloro Substituent: The chlorine atom at the para-position of the phenyl ring can modulate the electronic properties and steric bulk of the molecule, potentially influencing its affinity and selectivity for MAO-A versus MAO-B.[6]
We postulate a competitive and reversible mode of inhibition. In this model, the compound competes with endogenous monoamine substrates for binding to the active site of MAO. The reversibility of the inhibition implies that the compound does not form a covalent bond with the enzyme, allowing for a more transient and potentially safer pharmacological profile compared to irreversible inhibitors.
Signaling Pathway: The Role of MAO in Neurotransmitter Metabolism
To visualize the context of the proposed mechanism, the following diagram illustrates the role of MAO in the degradation of monoamine neurotransmitters and the impact of its inhibition.
Caption: Proposed MAO Inhibition by this compound.
Experimental Validation Protocols
To rigorously test the hypothesis of MAO inhibition, a series of in vitro and cell-based assays are proposed. These protocols are designed to be self-validating through the inclusion of appropriate controls and orthogonal assays.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for validating the mechanism of action.
Caption: Experimental workflow for validating the proposed mechanism of action.
In Vitro MAO Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MAO-A and MAO-B.
Methodology: A fluorometric or luminescent assay will be employed to measure MAO activity.[1][7]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound.
-
Reconstitute human recombinant MAO-A and MAO-B enzymes in assay buffer.
-
Prepare substrate solutions: kynuramine for MAO-A and benzylamine for MAO-B.[3]
-
Prepare a detection reagent containing a fluorescent or luminescent probe.[1]
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound dilutions.
-
Include positive controls (clorgyline for MAO-A, selegiline for MAO-B) and a vehicle control (DMSO).[8][9]
-
Add the MAO enzyme to each well and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and add the detection reagent.
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Kinetic Studies for Mode of Inhibition
Objective: To determine the kinetic parameters (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.
Methodology: Enzyme kinetics will be studied by measuring the initial reaction velocities at varying concentrations of both the substrate and the inhibitor.
Step-by-Step Protocol:
-
Assay Setup:
-
Set up a matrix of reactions with varying concentrations of the substrate (e.g., kynuramine for MAO-A) and the test compound.
-
Include a control series with no inhibitor.
-
-
Data Collection:
-
Measure the initial reaction rates for each condition.
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition.
-
Calculate the inhibition constant (Ki) from the data.[10]
-
Cell-Based Assay for Neurotransmitter Levels
Objective: To assess the effect of this compound on the levels of monoamine neurotransmitters in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
Methodology: High-performance liquid chromatography (HPLC) with electrochemical detection will be used to quantify neurotransmitter levels in cell lysates.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to a suitable confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Include a vehicle-treated control group.
-
-
Sample Preparation:
-
Lyse the cells and collect the supernatant.
-
Prepare the samples for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the samples into an HPLC system equipped with an electrochemical detector.
-
Quantify the levels of dopamine, serotonin, and norepinephrine by comparing the peak areas to those of known standards.
-
-
Data Analysis:
-
Compare the neurotransmitter levels in the treated groups to the control group.
-
Determine if the compound leads to a statistically significant increase in monoamine levels.
-
Hypothetical Data and Expected Outcomes
Based on the proposed mechanism and the known properties of structurally similar compounds, the following is a table of hypothetical data that could be expected from the experimental validation.
| Parameter | MAO-A | MAO-B | Selectivity Index (MAO-B/MAO-A) |
| IC50 (µM) | 1.5 | 0.2 | 0.13 |
| Ki (µM) | 0.8 | 0.1 | 0.125 |
| Mode of Inhibition | Competitive | Competitive | - |
Interpretation of Expected Results:
-
The lower IC50 and Ki values for MAO-B would suggest that this compound is a more potent inhibitor of this isoform.
-
A selectivity index of less than 1 would indicate a preference for MAO-B.
-
A competitive mode of inhibition would be consistent with the hypothesis that the compound competes with endogenous substrates for binding to the active site.
-
The cell-based assay is expected to show a dose-dependent increase in the intracellular levels of dopamine, consistent with the inhibition of MAO.
Conclusion
The structural characteristics of this compound strongly support the hypothesis that it acts as a monoamine oxidase inhibitor. The experimental framework detailed in this guide provides a comprehensive and rigorous approach to validate this proposed mechanism of action. The successful completion of these studies would not only elucidate the pharmacological profile of this compound but also provide a strong foundation for its further development as a potential therapeutic agent for neurological disorders.
References
- 1. MAO-Glo™ Assay Systems [promega.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Pharmaceutical Intermediate: 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
Foreword: Unveiling the Potential of a Key Building Block
In the intricate world of pharmaceutical development, the journey from a simple molecule to a life-saving drug is both an art and a science. Central to this journey are the unsung heroes: the pharmaceutical intermediates. These molecules, while not active drugs themselves, form the critical framework upon which complex active pharmaceutical ingredients (APIs) are built. This guide provides an in-depth technical exploration of one such pivotal intermediate: 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS No: 5467-71-0).
This document is crafted for the discerning audience of researchers, scientists, and drug development professionals. It moves beyond a mere recitation of data to offer a narrative grounded in scientific integrity and practical, field-tested insights. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and analyses. Every key claim is substantiated with citations to authoritative sources, ensuring a foundation of trustworthiness.
Core Identity and Physicochemical Profile
This compound, also known by synonyms such as 2-Amino-4'-chloroacetophenone Hydrochloride, is a white to off-white crystalline powder.[1] Its molecular formula is C8H9Cl2NO, with a molecular weight of approximately 206.07 g/mol .[1][2][3]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 5467-71-0 | [1][2][4] |
| Molecular Formula | C8H9Cl2NO | [1][2][4] |
| Molecular Weight | ~206.07 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 262-265 °C | [5] |
| Solubility | Soluble in water | [1] |
The structure, featuring a 4-chlorophenyl ring attached to an α-amino ketone moiety, is the key to its versatility as a pharmaceutical intermediate.[1] The hydrochloride salt form is preferred in laboratory and industrial settings as it enhances the compound's stability and solubility, particularly in aqueous media, compared to its free base form.[5]
Synthesis Strategy: From Precursor to a Versatile Intermediate
The synthesis of this compound is a multi-step process that demands precision and a deep understanding of reaction mechanisms. A common and effective synthetic route starts from the readily available 4'-chloroacetophenone.[6][7][8]
Synthetic Pathway Overview
The transformation of 4'-chloroacetophenone into the target intermediate typically involves an initial halogenation at the alpha-carbon, followed by the introduction of the amino group. The Delepine reaction is a classic and reliable method for this purpose.[9][10][11]
Caption: A typical synthetic pathway for this compound.
In-Depth Experimental Protocol
Step 1: α-Bromination of 4'-Chloroacetophenone
-
Causality: The α-carbon of the ketone is susceptible to electrophilic attack due to the electron-withdrawing nature of the carbonyl group. Bromination at this position creates a reactive alkyl halide, which is an excellent substrate for subsequent nucleophilic substitution.
-
Methodology:
-
In a well-ventilated fume hood, dissolve 4'-chloroacetophenone in a suitable solvent such as glacial acetic acid or chloroform.
-
Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction by observing the disappearance of the reddish-brown color of bromine.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove any excess bromine.
-
Isolate the product, 2-bromo-1-(4-chlorophenyl)ethanone, by extraction and purify by recrystallization.
-
Step 2: The Delepine Reaction for Primary Amine Synthesis
-
Causality: The Delepine reaction offers a selective route to primary amines from alkyl halides, avoiding the over-alkylation often seen with other amination methods.[10] Hexamethylenetetramine serves as a solid, stable, and non-volatile source of ammonia.[9] The reaction proceeds via an SN2 mechanism to form a quaternary ammonium salt.[9][12]
-
Methodology:
-
Dissolve the purified 2-bromo-1-(4-chlorophenyl)ethanone in a solvent like chloroform.
-
Add a slight excess of hexamethylenetetramine and stir the mixture at room temperature. The quaternary ammonium salt will precipitate out of the solution.[9]
-
Filter the solid salt and wash with fresh solvent to remove any unreacted starting materials.
-
Step 3: Acidic Hydrolysis to Yield the Final Product
-
Causality: The quaternary ammonium salt is stable but can be hydrolyzed under acidic conditions to release the primary amine.[10][13] Refluxing in ethanolic hydrochloric acid cleaves the C-N bonds within the hexamine cage, liberating the desired primary amine as its hydrochloride salt.[13]
-
Methodology:
-
Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete.
-
Cool the reaction mixture in an ice bath to precipitate the this compound.
-
Filter the crystalline product, wash with cold ethanol, and dry under vacuum.
-
Rigorous Analytical Characterization
To ensure the suitability of this intermediate for pharmaceutical synthesis, its identity and purity must be unequivocally confirmed. A multi-pronged analytical approach is essential.
Table 2: Standard Analytical Techniques and Expected Outcomes
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Distinct signals for aromatic protons, the α-methylene protons adjacent to the carbonyl and amino groups, and the ammonium protons. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances corresponding to the carbonyl carbon, the aromatic carbons (including the carbon bonded to chlorine), and the α-carbon. |
| FT-IR | Functional Group Identification | Characteristic absorption bands for N-H stretching (of the ammonium salt), C=O stretching (ketone), and aromatic C-H and C-C stretching. |
| HPLC | Purity Assessment | A single major peak with a purity level typically exceeding 98% for use in API synthesis.[4] |
| Mass Spec. | Molecular Weight Verification | The mass spectrum should show a molecular ion peak corresponding to the free base of the compound. |
Critical Applications in API Synthesis
This compound is a valuable precursor in the synthesis of a variety of APIs, particularly those containing a phenethylamine or related structural motif.[1] Its amine and ketone functionalities provide two reactive handles for further molecular elaboration.[5]
Generalized Synthetic Utility Workflow
The following diagram illustrates a general workflow for how this intermediate can be transformed into a more complex API.
Caption: A generalized workflow illustrating the synthetic utility of the intermediate.
An example of its application is in the synthesis of certain classes of psychoactive compounds. For instance, the primary amine can be alkylated, and the ketone can be reduced to an alcohol, forming a 2-amino-1-phenylethanol backbone, a common feature in many biologically active molecules.[14]
Safety, Handling, and Storage Protocols
As a responsible scientist, adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.
-
Handling: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of the powder.[15] Avoid contact with skin and eyes.[15]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16]
-
Toxicity: While comprehensive toxicological data may not be readily available, it is prudent to treat this compound with caution.[15] Refer to the Safety Data Sheet (SDS) for detailed hazard information.[17] The compound is classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Conclusion: A Foundation for Innovation
This compound stands as a testament to the crucial role of well-designed intermediates in the pharmaceutical industry. Its robust synthesis, versatile reactivity, and strategic importance in the construction of complex APIs make it an indispensable tool for medicinal chemists. This guide has aimed to provide not just the "what" and "how," but the "why" behind the science and protocols associated with this compound. By understanding these fundamental principles, researchers can unlock its full potential in the ongoing quest for novel and effective therapeutics.
References
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role of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride in organic synthesis
An In-Depth Technical Guide to the Role of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride in Organic Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
This compound (CAS No. 5467-71-0) is a bifunctional organic compound that has emerged as a critical building block in the landscape of synthetic chemistry.[1][2] Structurally, it is an α-amino ketone, a class of compounds prized for the dual reactivity offered by the adjacent amino and carbonyl groups.[3][4] This white to off-white crystalline powder, often referred to as 2-Amino-4'-chloroacetophenone Hydrochloride, possesses a unique combination of features: a reactive ketone, a nucleophilic amino group, and a chlorinated phenyl ring, making it a versatile precursor for a wide array of complex molecules.[1][5] Its hydrochloride salt form enhances stability and improves solubility in various reaction media, facilitating its use in diverse synthetic pathways.[6]
This guide offers a comprehensive overview of the synthetic utility of this compound, focusing on its core reactivity, applications in pharmaceutical synthesis, and detailed experimental considerations for its use.
| Property | Value |
| CAS Number | 5467-71-0[1][2] |
| Molecular Formula | C₈H₉Cl₂NO[1][2] |
| Molecular Weight | 206.07 g/mol [2][6] |
| Appearance | White to off-white crystalline powder[1][2] |
| Melting Point | 262-265 °C[6] |
| Solubility | Soluble in water[1][7] |
| Synonyms | 2-Amino-4'-chloroacetophenone Hydrochloride[1][5] |
Core Reactivity: The Power of the α-Amino Ketone Motif
The synthetic potential of this compound is rooted in the α-amino ketone functional group. This arrangement allows for a variety of chemical transformations, making it an invaluable synthon for constructing complex molecular architectures, particularly nitrogen-containing heterocycles.[3][8]
Key Reactive Sites:
-
Amino Group (-NH₂): Acts as a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation reactions with carbonyl compounds to form imines.
-
Carbonyl Group (C=O): The ketone functionality is electrophilic and susceptible to attack by various nucleophiles. It can be reduced to a secondary alcohol, a key step in the synthesis of important amino alcohol structures.[9]
-
α-Carbon: The methylene carbon adjacent to the carbonyl group can be deprotonated under certain conditions to form an enolate, enabling aldol-type reactions and other C-C bond-forming strategies.
-
Aromatic Ring: The 4-chlorophenyl group influences the reactivity of the carbonyl group and can participate in or direct further aromatic substitution reactions.
This inherent reactivity makes α-amino ketones strategic precursors for a multitude of pharmacologically active compounds and natural products.[4][8][9]
Caption: Core reactivity map of the α-amino ketone motif.
Application Profile: A Cornerstone in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals, including antidepressants, antihistamines, and anthelmintics.[2][6] Its structure serves as a ready-made scaffold that can be elaborated into complex, biologically active molecules.
Case Study: Synthesis of Levamisole
A prominent application of this chemical family is in the synthesis of Levamisole, an anthelmintic and immunomodulatory agent.[10] While many synthetic routes to Levamisole exist, they often converge on key intermediates that can be derived from α-amino or α-halo ketones.[11][12] The synthesis showcases the utility of the α-amino ketone moiety in constructing the imidazothiazole core of the drug.
The general strategy involves the reaction of an α-amino ketone derivative with a thiourea equivalent, followed by reduction and cyclization.
Caption: Generalized synthetic pathway to Levamisole.
Experimental Protocol: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime
To illustrate the practical application of a related amino ketone in a common synthetic transformation, the following protocol details the synthesis of an oxime, a key intermediate for heterocycles like indazoles. This reaction highlights the reactivity of the carbonyl group in an amino-substituted acetophenone.[13]
Objective: To convert 2'-aminoacetophenone into its corresponding oxime via reaction with hydroxylamine hydrochloride.
Materials:
-
2'-Aminoacetophenone
-
Hydroxylamine hydrochloride[13]
-
Sodium hydroxide[13]
-
Ethanol
-
Distilled water
-
Ethyl acetate
-
Dichloromethane
-
Hexanes
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, charge ethanol (93.0 mL) and distilled water (17.0 mL).[13]
-
Addition of Reactants: Add 2'-aminoacetophenone (10.0 g, 72.8 mmol) to the solvent mixture. Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by sodium hydroxide (23.7 g, 594 mmol).[13]
-
Reaction: Heat the resulting suspension in an oil bath, maintaining an internal temperature of 60 °C for 1 hour. Monitor the reaction completion via Thin Layer Chromatography (TLC).[13]
-
Workup: After cooling to room temperature, concentrate the mixture by rotary evaporation. Dissolve the solid residue in distilled water (140 mL).[13]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).[13]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.[13]
-
Purification: Dissolve the crude solid in dichloromethane (120 mL). Add hexanes (20.0 mL) to induce precipitation. Cool the solution in an ice bath to facilitate crystallization, then collect the purified product by filtration.[13]
This protocol demonstrates a fundamental transformation of the ketone group within an aminophenone structure, a reaction type directly applicable to 2-amino-1-(4-chlorophenyl)ethanone for the synthesis of various derivatives.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile and powerful tool in the arsenal of the synthetic organic chemist. Its bifunctional nature as an α-amino ketone provides a direct and efficient entry point to a vast range of molecular scaffolds, most notably those found in medicinally relevant compounds.[2][3][4] From the construction of complex heterocyclic systems to its role as a key precursor in the synthesis of drugs like Levamisole, this compound's importance in drug discovery and development is well-established and continues to grow.[6][7] The strategic placement of the amino, ketone, and chloro-substituted aryl groups provides a platform for creativity and innovation in the design of novel synthetic pathways.
References
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- 8. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 9. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis and Toxicology of Levamisole_Chemicalbook [chemicalbook.com]
- 12. Levamisole synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
The Versatile Scaffold: An In-depth Technical Guide to the Applications of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the synthesis, derivatization, and diverse applications of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride in medicinal chemistry. This versatile building block, characterized by its reactive α-amino ketone core and substituted phenyl ring, serves as a pivotal intermediate in the development of a wide array of therapeutic agents. We will explore its crucial role in the synthesis of central nervous system (CNS) active drugs, including analogs of prominent antidepressants, and delve into its utility in creating novel antimicrobial and anticancer agents through the formation of various heterocyclic and Schiff base derivatives. This guide will provide detailed synthetic protocols, analyze structure-activity relationships, and elucidate the mechanisms of action of key derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction: The Strategic Importance of the α-Amino Ketone Moiety
The α-amino ketone scaffold is a privileged motif in medicinal chemistry, prized for its inherent reactivity and its presence in numerous biologically active natural products and synthetic compounds. This compound (CAS 5467-71-0) emerges as a particularly valuable synthon due to the combined features of a reactive primary amine and a ketone, alongside a 4-chlorophenyl group which can influence pharmacokinetic and pharmacodynamic properties.[1][2][3] The hydrochloride salt form enhances the compound's stability and solubility in various reaction media, making it a practical and versatile starting material for a multitude of synthetic transformations.[4]
This guide will illuminate the strategic application of this compound in three major therapeutic areas: CNS disorders, infectious diseases, and oncology. We will begin by examining its synthesis and then transition to its role as a precursor for complex molecular architectures with significant therapeutic potential.
Synthesis of the Core Scaffold: this compound
The reliable and scalable synthesis of this compound is paramount for its widespread use in drug discovery programs. A common and efficient laboratory-scale preparation starts from the readily available 4-chloroacetophenone. The synthesis typically involves a two-step process: α-bromination followed by amination.
Experimental Protocol: Synthesis from 4-Chloroacetophenone
Step 1: α-Bromination of 4-Chloroacetophenone to yield 2-Bromo-1-(4-chlorophenyl)ethanone
-
Materials: 4-chloroacetophenone, Bromine (Br₂), Dichloromethane (CH₂Cl₂), Sodium bicarbonate solution (saturated).
-
Procedure:
-
Dissolve 4-chloroacetophenone (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(4-chlorophenyl)ethanone. This intermediate can often be used in the next step without further purification.
-
Step 2: Amination of 2-Bromo-1-(4-chlorophenyl)ethanone and Hydrochloride Salt Formation
-
Materials: 2-Bromo-1-(4-chlorophenyl)ethanone, Ammonia (aqueous or gas), Ethanol, Hydrochloric acid (ethanolic solution).
-
Procedure:
-
Dissolve the crude 2-bromo-1-(4-chlorophenyl)ethanone in ethanol.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution.
-
Seal the reaction vessel and stir at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of ethanol and cool in an ice bath.
-
Slowly add a saturated solution of hydrochloric acid in ethanol to precipitate the this compound salt.
-
Filter the white crystalline solid, wash with cold ethanol, and dry under vacuum to obtain the final product.
-
Diagram: Synthetic Pathway from 4-Chloroacetophenone
Caption: Synthetic route to the target compound.
Applications in Central Nervous System (CNS) Drug Discovery
The 2-amino-1-phenylethanone framework is a cornerstone in the development of CNS-active pharmaceuticals, particularly antidepressants. While this compound itself is an intermediate, its structural motifs are found in or are analogous to precursors for blockbuster drugs like Sertraline and Bupropion.
Structural Analogy to Sertraline Precursors
Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[5][6] Its synthesis involves the key intermediate 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.[7][8][9][10][11] This tetralone derivative, while not directly synthesized from our title compound, shares the core feature of a substituted phenyl ring attached to a cyclic ketone. The synthesis of this key intermediate underscores the importance of Friedel-Crafts acylation and subsequent cyclization reactions in building complex polycyclic systems relevant to CNS drug discovery.
Mechanism of Action: Sertraline
Sertraline's therapeutic effect is primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT) in the presynaptic neuronal membrane.[4][9] This blockage leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[5][9][11]
Diagram: Sertraline's Mechanism of Action
Caption: Sertraline blocks serotonin reuptake.
Precursor Analogy to Bupropion
Bupropion is an atypical antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[7][10][12][13] Its synthesis often starts from 3'-chloropropiophenone, which is then α-brominated to form 2-bromo-3'-chloropropiophenone.[4][6][12][14] This brominated intermediate is structurally very similar to the brominated intermediate in the synthesis of our title compound, differing only in the position of the chloro substituent and the presence of an additional methyl group. The subsequent reaction with tert-butylamine to form bupropion highlights the utility of the α-haloketone in introducing the key amino group.[15][16][17]
Mechanism of Action: Bupropion
Bupropion and its major active metabolite, hydroxybupropion, weakly inhibit the reuptake of dopamine and norepinephrine by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[10][12] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, which is believed to mediate its antidepressant effects. Bupropion also acts as a non-competitive antagonist of nicotinic acetylcholine receptors, which contributes to its efficacy as a smoking cessation aid.[7][10]
Diagram: Bupropion's Dual Reuptake Inhibition
Caption: Bupropion inhibits dopamine and norepinephrine reuptake.
Derivatization into Heterocyclic Antimicrobial Agents
The versatile reactivity of this compound allows for its cyclization into various heterocyclic systems known to possess potent antimicrobial activities. Imidazoles and triazoles are two prominent examples.
Imidazole Derivatives
Imidazole-containing compounds are a well-established class of antimicrobial agents.[18][19] The synthesis of imidazole derivatives from α-amino ketones can be achieved through various condensation reactions. For instance, the reaction with aldehydes and ammonium acetate (Radziszewski synthesis) can yield highly substituted imidazoles.
Experimental Protocol: General Synthesis of 2,4,5-Trisubstituted Imidazoles
-
Materials: this compound, Aromatic aldehyde (e.g., benzaldehyde), Benzil, Ammonium acetate, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), an aromatic aldehyde (1 equivalent), benzil (1 equivalent), and ammonium acetate (excess) in glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified imidazole derivative.
-
Antimicrobial Activity of Imidazole Derivatives
Derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have shown moderate to good antibacterial and antifungal activity.[20] The mechanism of action of antifungal imidazoles typically involves the inhibition of lanosterol 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death. The antibacterial action is often attributed to the disruption of the bacterial cell membrane.[18]
Triazole Derivatives
1,2,4-Triazoles are another class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[21][22] The synthesis of triazole derivatives can be achieved from the α-amino ketone through a multi-step sequence, often involving the formation of a thiosemicarbazone intermediate followed by cyclization.
Anticancer Activity of Triazole Derivatives
Several studies have reported the anticancer potential of 1,2,4-triazole derivatives. For instance, certain 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives have exhibited significant in vitro antiproliferative activity against various cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range.[13] The proposed mechanism of action for some of these compounds involves the induction of apoptosis.[23]
Table 1: Anticancer Activity of Selected Triazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6h | A549 (Lung) | 3.854 | [13] |
| 6h | U87 (Glioblastoma) | 4.151 | [13] |
| 6h | HL60 (Leukemia) | 17.522 | [13] |
| 11 | HCT-116 (Colon) | 7.71 | [24] |
| 5a | MCF-7 (Breast) | 3.89 | [24] |
Synthesis of Schiff Base Derivatives and Their Anticancer Potential
The primary amine of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). Schiff bases are a versatile class of compounds with a wide range of biological activities, including anticancer properties.[2][25][26][27][28]
Experimental Protocol: General Synthesis of Schiff Bases
-
Materials: this compound, Substituted aromatic aldehyde, Ethanol, Glacial acetic acid (catalytic amount).
-
Procedure:
-
Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried. Recrystallization may be performed if necessary.
-
Anticancer Activity of Schiff Bases
The anticancer activity of Schiff bases is often attributed to their ability to chelate metal ions or to interact with biological macromolecules. The imine bond is crucial for their biological activity. Studies on Schiff bases derived from related amino benzothiazoles have shown that some derivatives exhibit excellent antiproliferative activity against HeLa cells, with IC₅₀ values significantly lower than the reference drug cisplatin.[25] For example, compound SP16 in one study showed an IC₅₀ value of 2.517 µg/ml compared to 17.2 µg/ml for cisplatin.[25]
Diagram: General Structure of Schiff Base Derivatives
Caption: Condensation reaction to form a Schiff base.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategic importance is underscored by its role as a precursor or structural analog to key CNS drugs and its utility in the synthesis of diverse heterocyclic systems and Schiff bases with promising antimicrobial and anticancer activities. The reactivity of its α-amino ketone functionality provides a gateway to a vast chemical space, enabling the generation of novel molecular architectures for drug discovery.
Future research should continue to explore the derivatization of this scaffold to generate libraries of compounds for high-throughput screening against a wider range of biological targets. A deeper investigation into the mechanisms of action of its antimicrobial and anticancer derivatives will be crucial for rational drug design and optimization. Furthermore, the development of stereoselective synthetic routes to chiral derivatives of this compound will open up new avenues for exploring stereospecific interactions with biological targets, potentially leading to the discovery of more potent and selective therapeutic agents. The continued exploration of this remarkable building block promises to yield new and improved medicines for a variety of human diseases.
References
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- 26. Benzimidazole - Schiff bases and their complexes: synthesis, anticancer activity and molecular modeling as Aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and History of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride, a notable alpha-aminoketone, holds a significant position as a versatile intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery, historical development, key synthesis methodologies, and foundational pharmacological and toxicological characteristics. The document is structured to offer a deep dive into the chemical causality behind synthetic choices and to provide field-proven insights for professionals in drug development.
Introduction: Unveiling a Key Pharmaceutical Building Block
This compound, with the CAS number 5467-71-0, is a white to off-white crystalline solid.[1] Its molecular structure, featuring a 4-chlorinated phenyl ring attached to an aminoethanone backbone, makes it a valuable precursor for a variety of more complex molecules. This compound is primarily recognized for its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antidepressants and antihistamines.[2] The hydrochloride salt form enhances its stability and solubility, rendering it suitable for diverse synthetic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 5467-71-0 | [1] |
| Molecular Formula | C₈H₉Cl₂NO | |
| Molecular Weight | 206.07 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 262-265 °C | [2][3] |
| Solubility | Soluble in water | [1] |
| Storage | Room temperature, in a dry place | [2] |
Historical Context and Discovery
While the precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of phenacylamines (α-amino ketones) in the late 19th and early 20th centuries. The development of synthetic methods for primary amines, such as the Delépine and Gabriel syntheses, paved the way for the creation of a wide array of α-amino ketones, including the chlorinated analogue. The impetus for synthesizing such compounds likely arose from the growing interest in modifying the pharmacological properties of naturally occurring and synthetic bioactive molecules. The introduction of a chlorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate factors like metabolic stability, lipophilicity, and receptor binding affinity.
Key Synthetic Pathways
The synthesis of this compound predominantly starts from the corresponding α-halo ketone, 2-bromo-1-(4-chlorophenyl)ethanone or 2-chloro-1-(4-chlorophenyl)ethanone. This precursor is typically synthesized from 4'-chloroacetophenone. Two classical and reliable methods for the subsequent amination are the Delépine reaction and the Gabriel synthesis.
Precursor Synthesis: α-Halogenation of 4'-Chloroacetophenone
The initial step involves the selective halogenation of the α-carbon of 4'-chloroacetophenone.
Figure 1: General scheme for the α-halogenation of 4'-chloroacetophenone.
Experimental Protocol: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4'-chloroacetophenone in glacial acetic acid.
-
Bromination: Slowly add bromine to the solution, maintaining the temperature below 30°C. A catalytic amount of hydrobromic acid can be added to facilitate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid, wash with water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol to obtain pure 2-bromo-1-(4-chlorophenyl)ethanone.
Delépine Reaction: A Versatile Method for Primary Amine Synthesis
The Delépine reaction, named after Stéphane Marcel Delépine, is a robust method for preparing primary amines from alkyl halides. It involves the reaction of the halide with hexamethylenetetramine, followed by acidic hydrolysis of the resulting quaternary ammonium salt.
Figure 2: Workflow of the Delépine reaction for the synthesis of the target compound.
Experimental Protocol: Delépine Synthesis of this compound
-
Salt Formation: Dissolve 2-bromo-1-(4-chlorophenyl)ethanone in chloroform and add a solution of hexamethylenetetramine in chloroform. Stir the mixture at room temperature. The quaternary ammonium salt will precipitate out of the solution.
-
Isolation of the Salt: Filter the precipitate and wash it with chloroform.
-
Hydrolysis: Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for several hours.
-
Product Isolation: After cooling, the desired this compound will crystallize.
-
Purification: Filter the product, wash with cold ethanol, and dry under vacuum.
The causality behind choosing the Delépine reaction lies in its efficiency and the clean formation of the primary amine with minimal side products. The use of hexamethylenetetramine as the amine source prevents the over-alkylation that can occur with direct ammonolysis.
Gabriel Synthesis: A Classic Approach to Primary Amines
The Gabriel synthesis, developed by Siegmund Gabriel, provides an alternative and reliable route to primary amines. This method utilizes phthalimide as a protected form of ammonia, which undergoes N-alkylation with the alkyl halide, followed by deprotection to release the primary amine.
Figure 3: Workflow of the Gabriel synthesis for the preparation of the target compound.
Experimental Protocol: Gabriel Synthesis of this compound
-
N-Alkylation: Dissolve potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF). Add 2-bromo-1-(4-chlorophenyl)ethanone and heat the mixture.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting halide is consumed.
-
Isolation of Intermediate: Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide intermediate. Filter and dry the solid.
-
Hydrazinolysis (Ing-Manske procedure): Reflux the intermediate with hydrazine hydrate in ethanol. This will cleave the phthalimide group, forming a phthalhydrazide precipitate.
-
Product Isolation: Filter off the phthalhydrazide. Acidify the filtrate with hydrochloric acid to precipitate the desired this compound.
-
Purification: Recrystallize the product from a suitable solvent system, such as ethanol/water.
The Gabriel synthesis is favored for its ability to produce primary amines with high purity, avoiding the formation of secondary and tertiary amine byproducts. The choice between the Delépine and Gabriel methods often depends on the specific substrate, desired yield, and reaction conditions.
Pharmacological and Toxicological Profile
Pharmacological Significance
This compound is not typically used as a therapeutic agent itself but serves as a crucial starting material for the synthesis of pharmacologically active compounds. Its structural motif is found in various drugs, suggesting its utility in modulating biological systems.
-
Antidepressants: The phenethylamine backbone is a common feature in many antidepressant drugs. The presence of the 4-chloro-substituent can influence the interaction with monoamine transporters, which are key targets in the treatment of depression.
-
Antihistamines: Certain antihistamines incorporate a substituted phenethylamine moiety. The specific substitutions on the phenyl ring and the amino group are critical for their affinity and selectivity for histamine receptors.
-
Potential Antimicrobial and Antifungal Properties: Some studies have suggested that compounds derived from 2-amino-1-(4-chlorophenyl)ethanone may possess antimicrobial and antifungal activities.[1] The exact mechanism of action in these cases is an area of ongoing research.
The biological activity of derivatives often stems from their ability to interact with specific enzymes or receptors. For instance, some substituted phenethylamines are known to act as monoamine oxidase (MAO) inhibitors.
Toxicological Data
Detailed toxicological studies on this compound are limited in the public domain. The available information is primarily from Material Safety Data Sheets (MSDS), which indicate that the compound may cause skin and eye irritation. Inhalation may lead to respiratory irritation. As with any chemical intermediate, it should be handled with appropriate personal protective equipment in a well-ventilated area. Further comprehensive toxicological assessments, including acute and chronic toxicity studies, would be necessary for a complete safety profile.
Conclusion and Future Perspectives
This compound remains a cornerstone intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its historical development, rooted in the classical methods of amine synthesis, highlights the enduring principles of organic chemistry. The Delépine and Gabriel reactions continue to be relevant and powerful tools for the preparation of this and similar α-amino ketones.
Future research involving this compound is likely to focus on the development of novel derivatives with enhanced pharmacological profiles. The exploration of its potential as a scaffold for new therapeutic agents targeting a broader range of diseases is a promising avenue. Furthermore, the development of more sustainable and efficient synthetic methods, perhaps utilizing catalytic or flow chemistry approaches, will be crucial for its continued application in the pharmaceutical industry. A more thorough investigation into its toxicological properties is also warranted to ensure its safe handling and application in large-scale manufacturing.
References
An In-Depth Technical Guide to the Safety and Handling of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS No: 5467-71-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's chemical and physical properties, toxicological profile, and associated hazards. It further outlines a systematic approach to risk mitigation through a hierarchy of controls, including engineering solutions, administrative protocols, and the use of personal protective equipment (PPE). Detailed, step-by-step standard operating procedures (SOPs) for handling, storage, and emergency response are provided to ensure the highest standards of laboratory safety. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices when working with this and similar potent chemical compounds.
Section 1: Compound Identification and Physicochemical Properties
This compound is a white to off-white crystalline powder utilized as a key intermediate in pharmaceutical research and organic synthesis.[1][2] Its precise handling is paramount due to its potential biological activity and irritant properties.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 2-Amino-4'-chloroacetophenone hydrochloride | [1][2] |
| CAS Number | 5467-71-0 | [1][3] |
| Molecular Formula | C₈H₉Cl₂NO | [1][3] |
| Molecular Weight | 206.07 g/mol | [1] |
| Physical Form | Powder / Crystalline Solid | [1] |
| Melting Point | 263-265 °C | |
| Solubility | Soluble in water | [2] |
| Storage Temperature | Room Temperature |
Section 2: Hazard Identification and Toxicological Overview
A thorough understanding of the hazards associated with a chemical is the foundation of safe laboratory work. The toxicological properties of this compound have not been fully investigated, which necessitates treating it as a substance of unknown toxicity and handling it with appropriate caution.[4]
GHS Hazard Classification:
Based on available data, the compound is classified with the following hazards:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Routes of Exposure and Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation. Symptoms can include coughing and shortness of breath.
-
Skin Contact: Causes skin irritation. Prolonged contact should be avoided.
-
Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and blurred vision.
-
Ingestion: Harmful if swallowed, which may cause gastrointestinal irritation with nausea and vomiting.[4]
Chronic Effects: The long-term toxicological properties have not been fully investigated.[4] As a prudent practice, assume that chronic exposure could lead to adverse health effects and minimize exposure accordingly.
Section 3: Risk Assessment and Hierarchy of Controls
Effective safety management in the laboratory is not merely about wearing gloves and goggles; it is a systematic process of risk assessment and control. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that provides a framework for mitigating hazards.
The Hierarchy of Controls
This framework prioritizes control methods from most to least effective. The goal is to eliminate or reduce the risk at its source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In a research context, eliminating or substituting the compound is often not feasible as it is the subject of the study.
-
Engineering Controls: These are the most critical and effective measures for protecting laboratory personnel. They are designed to isolate the hazard from the worker.[5]
-
Chemical Fume Hoods: All weighing, handling, and reaction setups involving the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Ventilated Balance Enclosures (VBEs): For accurately weighing potent compounds, a VBE (also known as a powder containment hood) is essential. It provides a controlled, negative pressure environment to prevent the escape of fine powders.
-
Glove Boxes/Isolators: For large-scale operations or when handling highly potent compounds, a glove box or isolator provides the highest level of containment by creating a physical barrier between the operator and the material.[5]
-
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): This guide serves as a basis for developing specific SOPs for your laboratory's processes.
-
Training: All personnel must be trained on the hazards of this compound and the specific SOPs for its safe handling before commencing any work.
-
Restricted Access: Areas where potent compounds are handled should have restricted access to trained and authorized personnel only.[7]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard but provides a barrier.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and face shield | Goggles must be worn at all times to protect from splashes. A face shield should be worn over goggles when there is a significant risk of splashing. Must meet ANSI Z87.1 or EN166 standards.[4] |
| Hands | Nitrile gloves (double-gloving recommended) | No single glove material protects against all chemicals. Nitrile provides good general protection. Check for tears before use and change gloves frequently, especially if contamination is suspected.[6] |
| Body | Laboratory coat (buttoned) | A lab coat protects skin and personal clothing from contamination. Consider a chemically resistant apron for larger quantities. |
| Respiratory | Not typically required with proper engineering controls | A respirator program must be in place if engineering controls are insufficient to maintain exposure below established limits. This requires fit testing and training under a formal program (e.g., OSHA 29 CFR 1910.134).[4] |
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to well-defined SOPs is crucial for minimizing risk. The following protocols are provided as a template and should be adapted to specific laboratory conditions.
SOP: Weighing and Dispensing Solid Compound
This workflow is designed to prevent the generation and inhalation of airborne powder.
References
- 1. Page loading... [wap.guidechem.com]
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- 3. 1stsci.com [1stsci.com]
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- 5. agnopharma.com [agnopharma.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
The Cornerstone of Innovation: A Technical Guide to 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride in Novel Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride, a pivotal building block in the landscape of modern drug discovery. Addressed to researchers, medicinal chemists, and professionals in pharmaceutical development, this document navigates the synthesis, chemical properties, and extensive applications of this versatile intermediate. We delve into its role in the generation of novel therapeutic agents, with a particular focus on anticonvulsant and antiretroviral compounds. This guide is structured to provide not only theoretical insights but also actionable, field-proven experimental protocols and workflows, thereby empowering scientists to leverage this compound's full potential in their research endeavors.
Introduction: The Strategic Importance of a Versatile Scaffold
In the relentless pursuit of novel therapeutics, the identification and utilization of versatile chemical scaffolds are paramount. This compound (CAS 5467-71-0) has emerged as a cornerstone intermediate, offering a unique combination of reactive functional groups that serve as a gateway to a diverse array of complex molecular architectures.[1][2][3] Its structure, featuring a reactive primary amine and a ketone moiety attached to a chlorophenyl ring, provides two key points for chemical modification, making it an ideal starting material for combinatorial chemistry and targeted synthesis campaigns.[2] This guide will illuminate the pathways from this fundamental building block to the frontiers of drug discovery, underscoring its significance in developing next-generation pharmaceuticals.
Physicochemical Properties and Characterization
This compound is a white to off-white crystalline solid.[3] It is soluble in water, a property that is advantageous for various synthetic manipulations.[3]
| Property | Value | Reference |
| CAS Number | 5467-71-0 | [1][2][3] |
| Molecular Formula | C₈H₉Cl₂NO | [1][2] |
| Molecular Weight | 206.07 g/mol | [2] |
| Melting Point | 262-265 °C | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
Synthesis of the Core Scaffold: A Plausible Experimental Protocol
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
α-Bromination of 4'-Chloroacetophenone: To a solution of 4'-chloroacetophenone (1 equivalent) in a suitable solvent such as acetic acid, add a solution of bromine (1 equivalent) in acetic acid dropwise at room temperature with stirring. The reaction mixture is then gently heated to facilitate the reaction. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product, 2-bromo-1-(4-chlorophenyl)ethanone. The solid is collected by filtration, washed with water, and dried.
-
Amination (Delépine Reaction): The crude 2-bromo-1-(4-chlorophenyl)ethanone (1 equivalent) is dissolved in a mixture of chloroform and ethanol. Hexamethylenetetramine (1.1 equivalents) is added, and the mixture is refluxed. The resulting quaternary ammonium salt precipitates and is collected by filtration. The salt is then hydrolyzed by refluxing with a mixture of ethanol and concentrated hydrochloric acid.
-
Isolation and Salt Formation: After hydrolysis, the reaction mixture is cooled, and the precipitated this compound is collected by filtration. The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to yield the purified product.
Applications in Novel Drug Discovery
The true value of this compound lies in its utility as a versatile starting material for the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for diverse chemical modifications, leading to the discovery of novel drug candidates with various therapeutic applications.
Anticonvulsant Agents
Derivatives of 2-amino-1-(4-chlorophenyl)ethanone have shown significant promise as anticonvulsant agents. The core structure can be modified to interact with key neuronal targets involved in seizure propagation.
A notable example is the synthesis of aminoalkylpyridine derivatives. The pharmacokinetic properties of one such derivative, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl), have been studied in rats.[1] Following intravenous administration, the compound exhibited dose-independent kinetics with a terminal elimination half-life of approximately 6 hours.[1] However, its oral bioavailability was found to be relatively low at 19.5%.[1] These findings are crucial for guiding the design of new aminoalkylpyridine anticonvulsants with improved efficacy and disposition profiles.[1]
Workflow for the Synthesis of a Novel Anticonvulsant Derivative:
Caption: Synthesis of a potential anticonvulsant from the core compound.
Step-by-Step Protocol for Reductive Amination:
-
To a stirred solution of this compound (1 equivalent) and 4-pyridinecarboxaldehyde (1.1 equivalents) in a suitable solvent like 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane.
Anti-HIV-1 Reverse Transcriptase Inhibitors
The scaffold of 2-amino-1-(4-chlorophenyl)ethanone has also been utilized in the design of novel inhibitors of HIV-1 reverse transcriptase (RT). Through a molecular hybridization approach, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were designed and synthesized.[7] Several of these compounds displayed significant in vitro inhibitory activity against HIV-1 RT, with IC₅₀ values in the micromolar range.[7] Structure-activity relationship (SAR) studies indicated that the substitution pattern on the benzyl and piperazine rings significantly influences the inhibitory potency.[7]
General Synthetic Scheme for Anti-HIV-1 RT Inhibitors:
Caption: General synthetic pathway to anti-HIV-1 RT inhibitors.
Step-by-Step Protocol for Derivative Synthesis:
-
N-Alkylation: this compound is first converted to its free base. The free base is then reacted with a substituted benzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetonitrile to yield the N-benzylated intermediate.
-
Coupling with Piperazine: The N-benzylated intermediate is then coupled with a suitably substituted piperazine derivative. This can be achieved through various coupling methods, for example, by converting the ketone to an intermediate that is more reactive towards nucleophilic attack by the piperazine.
Experimental Workflows for Biological Evaluation
In Vitro Screening Protocols
Anticonvulsant Activity:
-
Maximal Electroshock (MES) Test: This is a widely used primary screening test for anticonvulsant drugs.[8] It assesses the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a maximal electrical stimulus applied via corneal or auricular electrodes in rodents.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is used to identify compounds that can prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.[8] It is particularly sensitive to drugs that enhance GABAergic neurotransmission.
Neuroprotective Activity:
-
MTT Assay for Cell Viability: This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine the neuroprotective effects of compounds against toxins like hydrogen peroxide or amyloid-beta peptides in neuronal cell cultures.[9]
-
Reactive Oxygen Species (ROS) Scavenging Assay: This assay measures the ability of a compound to scavenge intracellular ROS, which are often implicated in neuronal cell death.[9]
In Vivo Efficacy and Pharmacokinetic Studies
Animal Models for Anticonvulsant Efficacy:
-
Rodent Models of Epilepsy: Various animal models, such as the kindling model, are used to evaluate the long-term efficacy of potential anticonvulsant drugs.[8]
Pharmacokinetic Analysis:
-
Blood Sampling and Analysis: Following administration of the test compound to animals (e.g., rats), blood samples are collected at various time points.[1] The concentration of the compound in the plasma is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and bioavailability (F).[1]
Future Perspectives and Conclusion
This compound stands as a testament to the power of versatile chemical intermediates in driving drug discovery forward. Its accessible synthesis and the reactivity of its functional groups provide a fertile ground for the exploration of novel chemical space. The demonstrated success in generating compounds with potent anticonvulsant and anti-HIV activities underscores the vast potential that remains to be unlocked. Future research efforts should focus on expanding the diversity of derivatives synthesized from this core scaffold, exploring new therapeutic areas, and employing computational tools for rational drug design to predict and optimize the biological activity of novel compounds. This in-depth technical guide serves as a foundational resource to inspire and enable researchers to harness the full potential of this remarkable molecule in the quest for new and improved medicines.
References
- 1. Pharmacokinetic studies of a novel anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. 5467-71-0 | 2-Amino-4'-chloroacetophenone hydrochloride[2-Amino-1-(4-chlorophenyl)-1-ethanone hydrochloride] - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0 [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102942495A - Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol - Google Patents [patents.google.com]
- 8. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies [mdpi.com]
- 9. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride Derivatives: A Technical Guide
This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on the 2-amino-1-(4-chlorophenyl)ethanone hydrochloride scaffold. This class of compounds has emerged as a versatile platform for the development of novel therapeutic agents with a wide spectrum of activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge, detailed experimental protocols, and insights into the structure-activity relationships that govern the efficacy of these derivatives.
The 2-Amino-1-(4-chlorophenyl)ethanone Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-amino-1-(4-chlorophenyl)ethanone core is a valuable starting material in medicinal chemistry due to its reactive functional groups—an amino group and a ketone—which are amenable to a variety of chemical modifications.[1] The presence of a chlorine atom on the phenyl ring also plays a significant role in modulating the physicochemical and biological properties of the resulting derivatives. This scaffold has been successfully utilized to synthesize a diverse library of heterocyclic compounds, including thiazoles, pyrazoles, and triazoles, each exhibiting distinct and potent biological activities.
Synthetic Strategies for Derivatization
The versatility of the 2-amino-1-(4-chlorophenyl)ethanone scaffold allows for the synthesis of a wide range of derivatives. The general synthetic approach involves the reaction of the amino or ketone group to form various heterocyclic systems.
Synthesis of Thiazole Derivatives
Thiazole derivatives are commonly synthesized through the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone (such as 2-bromo-1-(4-chlorophenyl)ethanone, which can be prepared from the parent compound) with a thioamide, like thiourea.[2]
Experimental Protocol: Synthesis of 2-amino-4-(4-chlorophenyl)thiazole
-
Preparation of α-haloketone: this compound is first converted to 2-bromo-1-(4-chlorophenyl)ethanone.
-
Cyclization: A mixture of 2-bromo-1-(4-chlorophenyl)ethanone and thiourea in a suitable solvent, such as ethanol, is refluxed for several hours.
-
Work-up: The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the desired 2-amino-4-(4-chlorophenyl)thiazole derivative.[2]
Synthesis of Pyrazole Derivatives
Pyrazole derivatives can be synthesized by the condensation of a chalcone intermediate with hydrazine hydrate. The chalcones are prepared via a Claisen-Schmidt condensation of 1-(4-chlorophenyl)ethanone with various aromatic aldehydes.
Experimental Protocol: Synthesis of 1,3,5-trisubstituted Pyrazole Derivatives
-
Chalcone Synthesis: An equimolar mixture of 1-(4-chlorophenyl)ethanone and a substituted aromatic aldehyde is stirred in ethanol in the presence of a base (e.g., NaOH) at room temperature. The resulting chalcone is then filtered and purified.
-
Cyclization: The synthesized chalcone is refluxed with hydrazine hydrate in a suitable solvent like ethanol or acetic acid to yield the pyrazole derivative.
Synthesis of Triazole Derivatives
Triazole derivatives can be synthesized through various routes, often involving the reaction of hydrazides with appropriate reagents to form the triazole ring. For instance, a common method involves the reaction of a hydrazide with carbon disulfide to form a dithiocarbazate, which is then cyclized.
Biological Activities of 2-Amino-1-(4-chlorophenyl)ethanone Derivatives
Antimicrobial and Antifungal Activity
Derivatives of 2-amino-1-(4-chlorophenyl)ethanone, particularly thiazole and triazole analogs, have demonstrated significant antimicrobial and antifungal properties.[2][3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [4]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[5]
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
Table 1: Antimicrobial Activity of Selected 2-Amino-1-(4-chlorophenyl)ethanone Derivatives
| Derivative Class | Compound | Test Organism | MIC (µg/mL) | Reference |
| Thiazole | 2-amino-4-(4-chlorophenyl)thiazole derivative | S. aureus | 50 | |
| Thiazole | 2-amino-4-(4-chlorophenyl)thiazole derivative | B. subtilis | 50 | |
| Thiazole | 2-amino-4-(4-chlorophenyl)thiazole derivative | C. albicans | 25 | |
| Thiazole | 2-amino-4-(4-chlorophenyl)thiazole derivative | C. glabrata | 25 |
Structure-Activity Relationship (SAR):
The antimicrobial activity of these derivatives is influenced by the nature of the heterocyclic ring and the substituents. For thiazole derivatives, the presence of the 4-chlorophenyl group is often crucial for activity. Further substitution on the thiazole ring can modulate the potency and spectrum of activity.
Mechanism of Action:
The precise mechanism of action for many of these derivatives is still under investigation. However, it is hypothesized that they may act by disrupting the microbial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[6] The lipophilicity conferred by the chlorophenyl group may facilitate the passage of the compounds across the microbial cell membrane.
Caption: Hypothetical mechanisms of antimicrobial action.
Anticancer Activity
Several derivatives, particularly those incorporating triazole and pyrimidine rings, have shown promising in vitro anticancer activity against various human cancer cell lines.[7][8]
Experimental Protocol: MTT Assay for Cytotoxicity [9][10]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[11]
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.
Table 2: Anticancer Activity of Selected 2-Amino-1-(4-chlorophenyl)ethanone Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Triazole | Substituted[12][13][14]triazole | HepG2 (Liver) | 17.69 - 25.4 | [7] |
| Triazole | Substituted[12][13][14]triazole | MCF-7 (Breast) | 17.69 - 27.09 | [7] |
| Triazole-Pyridine | TP6 | B16F10 (Melanoma) | ~45 | [8] |
Structure-Activity Relationship (SAR):
For triazole derivatives, the nature and position of substituents on the triazole and phenyl rings significantly impact the anticancer activity. The presence of certain functional groups can enhance the potency and selectivity of the compounds.
Mechanism of Action:
The anticancer mechanism of these derivatives is often associated with the induction of apoptosis (programmed cell death). This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some compounds may also act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases.
Caption: Apoptotic pathways induced by anticancer derivatives.
Anticonvulsant Activity
Pyrazole derivatives of 2-amino-1-(4-chlorophenyl)ethanone have shown significant anticonvulsant activity in preclinical models.[15]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test [12][13]
-
Animal Model: The test is typically performed in mice or rats.
-
Compound Administration: The test compound is administered to the animals, usually intraperitoneally or orally, at various doses.
-
Electroshock: After a specific period to allow for drug absorption, a maximal electrical stimulus is delivered through corneal or ear electrodes.[12]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection Assessment: Abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.[12]
-
ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Table 3: Anticonvulsant Activity of Selected 2-Amino-1-(4-chlorophenyl)ethanone Derivatives
| Derivative Class | Compound | Animal Model | Dose (mg/kg) | Protection (%) | Reference |
| Pyrazole | Compound III | Rat | 125 | High | |
| Pyrazole | Compound V | Rat | 250 | High |
Structure-Activity Relationship (SAR):
For pyrazole derivatives, the substitution pattern on the phenyl rings plays a critical role in their anticonvulsant activity. The presence of electron-withdrawing groups, such as chlorine, at specific positions can enhance the potency.
Mechanism of Action:
The anticonvulsant mechanism of these derivatives is thought to involve the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission. By blocking sodium channels, these compounds can prevent the spread of seizures. By enhancing the effects of GABA, the primary inhibitory neurotransmitter in the brain, they can reduce neuronal excitability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Thiazoles from 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride Precursors
Introduction: The Central Role of the Thiazole Moiety in Modern Drug Discovery
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2][3] Consequently, thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[4][5]
Among the various synthetic routes to this critical heterocycle, the Hantzsch Thiazole Synthesis, first reported in 1887, remains a cornerstone methodology.[6][7] This reaction is prized for its reliability, operational simplicity, and generally high yields, making it a workhorse in both academic research and industrial drug development.[8][9]
This guide provides a detailed protocol for the synthesis of 2-amino-4-(4-chlorophenyl)thiazole, a key intermediate for pharmaceutical research. The synthesis proceeds via the classic Hantzsch condensation between an α-haloketone and thiourea. While the topic specifies 2-amino-1-(4-chlorophenyl)ethanone hydrochloride as the starting material, it is important to note that this α-amino ketone serves as a common precursor to the direct reactant required for the Hantzsch synthesis: the corresponding α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone). The protocols herein will focus on the core Hantzsch reaction, starting from the requisite α-haloketone.
Reaction Principle and Mechanism
The Hantzsch synthesis is a cyclocondensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[6][7] In this specific application, 2-bromo-1-(4-chlorophenyl)ethanone (an α-haloketone) reacts with thiourea.
The reaction mechanism unfolds in three primary stages:
-
Nucleophilic Attack (S_N2 Reaction): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone, displacing the bromide ion.[8][10]
-
Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular nucleophilic attack where one of the amino groups of the thiourea moiety attacks the carbonyl carbon of the ketone.[7] This step forms the five-membered ring characteristic of the thiazole scaffold.
-
Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate, resulting in the formation of the stable, aromatic 2-aminothiazole ring.[1][7] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[10]
The overall mechanism is depicted below.
Caption: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
This protocol details the synthesis of the target compound from 2-bromo-1-(4-chlorophenyl)ethanone and thiourea, a procedure adapted from established methods.[11][12]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 233.50 | 10.0 | 2.34 g | 1.0 |
| Thiourea | 76.12 | 12.0 | 0.91 g | 1.2 |
| Absolute Ethanol | 46.07 | - | 20 mL | Solvent |
| 5% Sodium Carbonate Solution | - | - | ~40 mL | For work-up |
| Deionized Water | 18.02 | - | As needed | For washing |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-1-(4-chlorophenyl)ethanone (10.0 mmol, 2.34 g) and thiourea (12.0 mmol, 0.91 g).
-
Solvent Addition: Add absolute ethanol (20 mL) to the flask.
-
Heating: Heat the mixture to reflux (approximately 78-80 °C) with constant stirring.[11] The reactants will dissolve as the mixture heats.
-
Reaction Monitoring: Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexane.[8] The reaction is typically complete when the starting haloketone spot is no longer visible.
-
Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Work-up and Isolation: Pour the cooled reaction mixture into a beaker containing approximately 40 mL of a cold 5% aqueous sodium carbonate solution.[8] This step neutralizes the hydrobromide salt formed during the reaction, precipitating the neutral 2-aminothiazole product.
-
Filtration: Collect the resulting white or off-white precipitate by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any unreacted thiourea and inorganic salts.
-
Drying: Spread the collected solid on a watch glass and allow it to air dry or dry in a desiccator. The expected product, 2-amino-4-(4-chlorophenyl)thiazole, is a white solid with a melting point of 150-152 °C.[11]
Experimental Workflow and Logic
The entire process, from setup to final product, follows a logical and efficient workflow designed for high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Hantzsch Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
Abstract: This document provides a detailed protocol and technical guide for the synthesis of 2-amino-4-(4-chlorophenyl)thiazole via the Hantzsch thiazole synthesis. The thiazole ring is a foundational scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1] The Hantzsch synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a highly efficient and versatile method for constructing this critical heterocycle.[2][3] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and robust validation protocols to ensure the synthesis of a high-purity final product. We will focus on the reaction between 2-chloro-1-(4-chlorophenyl)ethanone and thiourea, a representative and reliable pathway to a key thiazole intermediate.
Scientific Rationale and Mechanistic Overview
The enduring utility of the Hantzsch thiazole synthesis, first reported in 1887, lies in its reliability and high yields.[2][4] The reaction's success is rooted in a logical sequence of well-understood organic chemistry principles. It provides a direct route to the thiazole core, a structure known to interact with various biological targets and confer favorable pharmacokinetic properties to drug candidates.[1][5]
Causality of Experimental Design
The choice of reactants is critical. An α-haloketone (in this case, 2-chloro-1-(4-chlorophenyl)ethanone) is employed due to the electronic properties of its α-carbon. The adjacent carbonyl group is strongly electron-withdrawing, which polarizes the carbon-halogen bond and renders the α-carbon highly electrophilic. This makes it an ideal target for nucleophilic attack.[4] The reactivity of the halide leaving group generally follows the order I > Br > Cl.[4]
Thiourea serves as the thioamide component. Its sulfur atom is a potent nucleophile, readily initiating the reaction.[6] Using thiourea specifically leads to the formation of a 2-aminothiazole, a privileged substructure in drug discovery due to its hydrogen bonding capabilities and synthetic versatility.[7]
The Reaction Mechanism
The synthesis proceeds through three primary stages: nucleophilic substitution, intramolecular cyclization, and dehydration.
-
SN2 Attack: The reaction begins with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone, displacing the chloride ion.[8]
-
Intramolecular Cyclization: Following the initial attack, the nitrogen atom of the intermediate attacks the carbonyl carbon. This step forms the five-membered heterocyclic ring.[6]
-
Dehydration: The resulting cyclic intermediate undergoes elimination of a water molecule to form the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. m.youtube.com [m.youtube.com]
Synthesis of 2-(Substituted)-4-(4-chlorophenyl)-1H-imidazoles: An Application Note and Protocol Utilizing 2-amino-1-(4-chlorophenyl)ethanone hydrochloride
Abstract
This comprehensive guide details the synthesis of 2,4-disubstituted imidazoles, a core scaffold in numerous pharmacologically active compounds, using 2-amino-1-(4-chlorophenyl)ethanone hydrochloride as a key starting material. We provide a robust, step-by-step protocol for the synthesis of these valuable heterocyclic compounds, grounded in the principles of the Debus-Radziszewski imidazole synthesis. This document offers in-depth insights into the reaction mechanism, safety considerations, and analytical characterization of the final products, tailored for researchers and professionals in drug discovery and development.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged five-membered aromatic heterocycle that is a fundamental component of many natural products and synthetic molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow imidazole-containing compounds to bind to a wide array of biological targets, including enzymes and receptors.[1] This versatility has led to the development of numerous imidazole-based drugs with a broad spectrum of therapeutic applications, including antifungal (e.g., ketoconazole), anticancer, antibacterial, anti-inflammatory, and antihypertensive agents.[1][2] The imidazole core is a crucial pharmacophore that continues to be a focal point in medicinal chemistry for the rational design of novel therapeutics.[3][4]
This application note focuses on a reliable synthetic route to 2,4-disubstituted imidazoles, starting from the readily available precursor, this compound.[5] This method provides a versatile platform for generating a library of imidazole derivatives for further investigation in drug discovery programs.
Reaction Mechanism and Rationale
The synthesis of imidazoles from an α-aminoketone, an aldehyde, and an ammonia source is a variation of the well-established Debus-Radziszewski imidazole synthesis.[6][7] This multicomponent reaction efficiently constructs the imidazole ring in a one-pot process.[7]
The reaction proceeds through a series of condensation and cyclization steps. The key intermediate is a diimine, formed from the reaction of the dicarbonyl compound (or its equivalent) with ammonia.[8] In our case, the α-aminoketone, 2-amino-1-(4-chlorophenyl)ethanone, can be considered a pre-formed equivalent of a dicarbonyl-ammonia adduct. The reaction mechanism can be conceptualized as follows:
-
Imine Formation: The aldehyde reacts with a source of ammonia (in this case, ammonium acetate) to form an imine.
-
Condensation: The α-aminoketone, 2-amino-1-(4-chlorophenyl)ethanone, condenses with the aldehyde.
-
Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration to yield the aromatic imidazole ring.
The use of ammonium acetate is advantageous as it serves as both the ammonia source and a mild acidic catalyst to promote the condensation steps.[9]
Caption: Proposed reaction pathway for the synthesis of 2,4-disubstituted imidazoles.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of 2-(substituted)-4-(4-chlorophenyl)-1H-imidazoles. The reaction conditions can be optimized for different aldehydes.[9]
Materials and Equipment
| Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Substituted Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Major suppliers |
| Ammonium Acetate | ACS Reagent, ≥98% | Major suppliers |
| Glacial Acetic Acid | ACS Reagent | Major suppliers |
| Ethanol | 200 Proof, Absolute | Major suppliers |
| Diethyl Ether | ACS Reagent | Major suppliers |
| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house |
| Anhydrous Sodium Sulfate | ACS Reagent | Major suppliers |
| Round-bottom flask (100 mL) | ||
| Reflux condenser | ||
| Magnetic stirrer with heating mantle | ||
| Buchner funnel and filter paper | ||
| Thin Layer Chromatography (TLC) plates (silica gel) | ||
| Rotary evaporator |
Safety Precautions
-
This compound: This compound is a warning-level hazard. It may cause skin, eye, and respiratory irritation.[10][11]
-
Ammonium Acetate: Handle with care. In case of a spill, moisten the material to prevent dust generation before cleaning up.[12][13]
-
Aldehydes: Many aldehydes are irritants and sensitizers. Handle in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Always work in a well-ventilated chemical fume hood and wear appropriate PPE.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired substituted aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).
-
Solvent Addition: Add glacial acetic acid (10 mL) to the flask.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into ice-cold water (50 mL).
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The crude product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(substituted)-4-(4-chlorophenyl)-1H-imidazole.
-
Dry the purified product under vacuum.
-
Caption: A streamlined workflow for the synthesis of 2,4-disubstituted imidazoles.
Characterization of Products
The synthesized imidazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
Infrared (IR) Spectroscopy
The IR spectrum of the synthesized imidazole will exhibit characteristic absorption bands.[14]
-
N-H Stretch: A broad peak in the region of 3400-3200 cm⁻¹ corresponding to the N-H bond of the imidazole ring.
-
C-H Aromatic Stretch: Peaks around 3100-3000 cm⁻¹.
-
C=N and C=C Stretch: Absorptions in the 1650-1450 cm⁻¹ region, characteristic of the imidazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for structural elucidation.[15][16]
-
¹H NMR:
-
The N-H proton of the imidazole ring will typically appear as a broad singlet in the downfield region (δ 10-13 ppm), although this can be solvent-dependent.
-
Aromatic protons will resonate in the region of δ 7-8.5 ppm. The specific splitting patterns will depend on the substitution of the aromatic rings.
-
The C5-H proton of the imidazole ring will appear as a singlet in the aromatic region.
-
-
¹³C NMR:
-
The carbon atoms of the imidazole ring will have characteristic chemical shifts, typically in the range of δ 115-145 ppm.
-
The chemical shifts of the carbons in the substituent groups will also be observed.
-
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound, confirming the successful synthesis. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target imidazole.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; side reactions. | Increase reaction time; ensure anhydrous conditions; optimize the stoichiometry of reagents. |
| Impure Product | Incomplete reaction; formation of byproducts. | Purify by column chromatography on silica gel; optimize recrystallization solvent system. |
| No Reaction | Incorrect reagents; degradation of starting materials. | Verify the identity and purity of starting materials; use fresh ammonium acetate. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-(substituted)-4-(4-chlorophenyl)-1H-imidazoles, valuable scaffolds for drug discovery and development. The described method, a variation of the Debus-Radziszewski synthesis, is robust and versatile, allowing for the creation of a diverse library of imidazole derivatives. By following the outlined procedures and safety precautions, researchers can efficiently synthesize and characterize these important heterocyclic compounds.
References
- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. ajrconline.org [ajrconline.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Page loading... [guidechem.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0 [sigmaaldrich.com]
- 11. capotchem.com [capotchem.com]
- 12. fishersci.com [fishersci.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
Synthesis of Pyrimidines from 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthetic pathways for constructing pyrimidine scaffolds, a cornerstone in medicinal chemistry, utilizing 2-amino-1-(4-chlorophenyl)ethanone hydrochloride as a versatile starting material. The pyrimidine nucleus is a privileged structure found in a vast array of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents, making its efficient synthesis a critical aspect of drug discovery and development.[1][2] This document provides an in-depth analysis of viable synthetic strategies, the underlying chemical principles, and detailed, field-proven experimental protocols.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a fundamental heterocyclic motif integral to the structure of nucleic acids (cytosine, thymine, and uracil) and numerous pharmacologically active molecules.[3][4] The ability to functionalize the pyrimidine core at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly sought-after scaffold in the design of novel therapeutics. The starting material, this compound, an α-amino ketone, provides a strategic entry point for the construction of diverse pyrimidine derivatives.
Core Synthetic Strategies
The synthesis of pyrimidines from this compound can be approached through several robust and versatile cyclocondensation reactions. The primary strategies involve the reaction of the α-amino ketone, or a derivative thereof, with a suitable three-carbon (C-C-C) fragment or a precursor that can generate it in situ, along with a source for the remaining nitrogen atom of the pyrimidine ring. The key methods explored in this guide are:
-
Condensation with 1,3-Dicarbonyl Compounds: A classic and reliable approach analogous to the Pinner synthesis, where the α-amino ketone reacts with a β-dicarbonyl compound to form the pyrimidine ring.[3][5]
-
Chalcone-Mediated Synthesis: This two-step sequence involves the initial formation of a chalcone (an α,β-unsaturated ketone) from the starting aminoketone, followed by a cyclocondensation reaction with a suitable amidine, such as guanidine.[6]
-
Reaction with Bredereck's Reagent: This method utilizes a powerful formylating agent to introduce the necessary carbon atom for cyclization, offering a direct route to certain pyrimidine derivatives.[7]
The choice of synthetic route will depend on the desired substitution pattern on the final pyrimidine ring and the availability of reagents.
Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-methylpyrimidine via Condensation with Acetylacetone and Guanidine
This protocol details a one-pot, three-component reaction that leverages the principles of the Pinner and Hantzsch pyrimidine syntheses. The α-amino ketone, a β-diketone, and an amidine salt are condensed in an alkaline medium to directly afford the aminopyrimidine.
Causality of Experimental Choices:
-
Starting Material: this compound provides the C4-aryl and adjacent carbon and nitrogen atoms of the pyrimidine ring. The hydrochloride salt form enhances stability and is typically neutralized in situ.
-
1,3-Dicarbonyl Compound: Acetylacetone (2,4-pentanedione) serves as the three-carbon building block, providing C2, C5, and C6 of the pyrimidine ring, along with the methyl substituent at the 6-position.
-
Amidine Source: Guanidine hydrochloride is the source of the N1 and the amino group at the C2 position of the pyrimidine ring.
-
Base: An aqueous alkaline medium, such as sodium carbonate or sodium hydroxide, is crucial for neutralizing the hydrochloride salt of the starting material and the guanidine hydrochloride, thereby liberating the free amines necessary for the condensation reactions.[8] It also catalyzes the condensation and cyclization steps.
-
Solvent: An aqueous medium is often effective for this type of condensation and offers a more environmentally friendly alternative to anhydrous organic solvents.[8]
Reaction Mechanism Workflow
Caption: Workflow for the one-pot synthesis of 2-amino-4-(4-chlorophenyl)-6-methylpyrimidine.
Experimental Protocol
Table 1: Reagents for Protocol 1
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Amino-1-(4-chlorophenyl)ethanone HCl | 206.07 | 10 | 2.06 g |
| Acetylacetone | 100.12 | 10 | 1.0 mL |
| Guanidine Hydrochloride | 95.53 | 12 | 1.15 g |
| Sodium Carbonate | 105.99 | 25 | 2.65 g |
| Water | 18.02 | - | 50 mL |
| Ethanol (for recrystallization) | 46.07 | - | As needed |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.06 g, 10 mmol), acetylacetone (1.0 mL, 10 mmol), guanidine hydrochloride (1.15 g, 12 mmol), and sodium carbonate (2.65 g, 25 mmol).
-
Add 50 mL of water to the flask to create a slurry.
-
Heat the reaction mixture to reflux (approximately 95-100 °C) with vigorous stirring.[8]
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
The product will often precipitate out of the aqueous solution upon cooling. Further precipitation can be encouraged by placing the flask in an ice bath for 30-60 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-amino-4-(4-chlorophenyl)-6-methylpyrimidine.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 2-Amino-4-(4-chlorophenyl)pyrimidine Derivatives via a Chalcone Intermediate
This two-step approach first involves the synthesis of a chalcone intermediate, which is then cyclized with guanidine to yield the target aminopyrimidine. This method is particularly useful for creating pyrimidines with diverse aryl substitutions at the 6-position.
Causality of Experimental Choices:
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Aldehyde: An aromatic aldehyde is used to introduce the desired substituent at what will become the 6-position of the pyrimidine ring.
-
Base: A strong base like sodium hydroxide or potassium hydroxide is required to deprotonate the α-carbon of the acetophenone, generating an enolate which then attacks the aldehyde.
-
Solvent: Ethanol is a common solvent for Claisen-Schmidt condensations.
-
-
Step 2: Cyclocondensation:
-
Guanidine: As in Protocol 1, guanidine provides the N1-C2(NH2)-N3 fragment of the pyrimidine ring.
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like DMF is often used to facilitate the cyclization.[6]
-
Reaction Mechanism Workflow
Caption: Workflow for the two-step synthesis of 2-aminopyrimidines via a chalcone intermediate.
Experimental Protocol
Step 1: Synthesis of 1-(4-chlorophenyl)-3-arylprop-2-en-1-one (Chalcone)
Table 2: Reagents for Chalcone Synthesis
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Amino-1-(4-chlorophenyl)ethanone HCl | 206.07 | 10 | 2.06 g |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 10 | 1.04 mL |
| Sodium Hydroxide | 40.00 | 20 | 0.8 g |
| Ethanol | 46.07 | - | 50 mL |
| Water | 18.02 | - | 20 mL |
Procedure:
-
In a 250 mL flask, dissolve sodium hydroxide (0.8 g, 20 mmol) in a mixture of water (20 mL) and ethanol (30 mL) with cooling.
-
To this solution, add this compound (2.06 g, 10 mmol) and stir until a clear solution is obtained.
-
Add the aromatic aldehyde (10 mmol) dropwise to the reaction mixture at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol.
Step 2: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-arylpyrimidine
Table 3: Reagents for Pyrimidine Synthesis from Chalcone
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Chalcone Intermediate | - | 5 | - |
| Guanidine Hydrochloride | 95.53 | 7.5 | 0.72 g |
| Sodium Hydride (60% disp.) | 24.00 (as NaH) | 10 | 0.40 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 30 mL |
Procedure:
-
To a dry 100 mL flask under a nitrogen atmosphere, add sodium hydride (0.40 g of 60% dispersion in mineral oil, 10 mmol).
-
Wash the sodium hydride with dry hexane (2 x 10 mL) to remove the mineral oil, and then carefully add dry DMF (20 mL).
-
Add guanidine hydrochloride (0.72 g, 7.5 mmol) portion-wise to the stirred suspension at 0 °C. Stir for 30 minutes at this temperature.
-
Add a solution of the chalcone (5 mmol) in dry DMF (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 80-90 °C for 6-8 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate).
Protocol 3: Synthesis of Pyrimidines using Bredereck's Reagent
Bredereck's reagent (tert-butoxybis(dimethylamino)methane) is a highly reactive C1 building block that can react with active methylene compounds.[7] In this context, it can be used to form an enaminone intermediate from the starting α-amino ketone, which can then be cyclized with an amidine to form the pyrimidine ring.
Causality of Experimental Choices:
-
Bredereck's Reagent: This reagent serves to activate the methylene group adjacent to the carbonyl of the α-amino ketone and provides a one-carbon unit that will become part of the pyrimidine ring. The reaction typically proceeds via an enaminone intermediate.
-
Amidine Source: An amidine hydrochloride (e.g., acetamidine hydrochloride) or guanidine hydrochloride is used to provide the N-C-N fragment for the cyclization step.
-
Solvent: A high-boiling aprotic solvent like DMF or dioxane is often used to facilitate the reaction, which may require elevated temperatures.
Reaction Mechanism Workflow
Caption: Workflow for pyrimidine synthesis using Bredereck's reagent.
Experimental Protocol
Table 4: Reagents for Protocol 3
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Amino-1-(4-chlorophenyl)ethanone HCl | 206.07 | 10 | 2.06 g |
| Bredereck's Reagent | 174.28 | 12 | 2.3 mL |
| Amidine Hydrochloride (e.g., Acetamidine HCl) | 94.54 | 15 | 1.42 g |
| Sodium Ethoxide | 68.05 | 15 | 1.02 g |
| Ethanol (anhydrous) | 46.07 | - | 50 mL |
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend sodium ethoxide (1.02 g, 15 mmol) in anhydrous ethanol (30 mL).
-
Add the amidine hydrochloride (15 mmol) and stir the mixture at room temperature for 30 minutes to generate the free amidine.
-
In a separate flask, dissolve this compound (2.06 g, 10 mmol) in anhydrous ethanol (20 mL) and neutralize with an equimolar amount of sodium ethoxide. Filter off the precipitated sodium chloride.
-
To the solution of the free α-amino ketone, add Bredereck's reagent (2.3 mL, 12 mmol) and heat the mixture to reflux for 2-3 hours to form the enaminone intermediate.
-
Add the previously prepared solution of the free amidine to the reaction mixture containing the enaminone.
-
Continue to reflux the combined mixture for an additional 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to isolate the desired pyrimidine derivative.
Conclusion and Future Perspectives
The protocols outlined in this guide provide robust and versatile methods for the synthesis of a variety of pyrimidine derivatives starting from this compound. The choice of a specific protocol will be dictated by the desired substitution pattern on the final pyrimidine product. These synthetic strategies are highly relevant to the fields of medicinal chemistry and drug development, as they provide access to a class of compounds with a proven track record of diverse biological activities. Further exploration of these methods, including the use of a wider range of 1,3-dicarbonyl compounds, aromatic aldehydes, and amidine sources, will undoubtedly lead to the discovery of novel pyrimidine-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bu.edu.eg [bu.edu.eg]
- 4. impactfactor.org [impactfactor.org]
- 5. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
protocol for N-alkylation of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride
An Application Note and Protocol for the N-alkylation of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride
Introduction: Strategic N-Alkylation of a Key Pharmacophore
2-amino-1-(4-chlorophenyl)ethanone is a critical synthetic intermediate in the development of various pharmacologically active compounds. Its structure, featuring a primary amine and an α-aminoketone motif, serves as a versatile scaffold for building molecular complexity. The N-alkylation of this primary amine is a fundamental transformation that allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, basicity, and receptor binding affinity. These modifications are pivotal in lead optimization cycles within drug discovery.
However, the N-alkylation of primary amines is not without its challenges. The direct alkylation with agents like alkyl halides is notoriously difficult to control, often leading to a mixture of mono- and di-alkylated products, and even quaternary ammonium salts.[1][2][3] This occurs because the resulting secondary amine is frequently more nucleophilic than the starting primary amine, creating a "runaway train" of reactivity.[1]
This guide provides a comprehensive overview of two robust and widely adopted strategies for the N-alkylation of this compound: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We will delve into the mechanistic underpinnings of each method, the rationale behind reagent selection, and provide detailed, field-proven protocols for their successful implementation.
Part 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a classical approach for forming C-N bonds, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[3][5]
Mechanistic Considerations & The Over-alkylation Problem
Since the starting material is a hydrochloride salt, the first step is the neutralization of the ammonium ion with a base to liberate the free, nucleophilic primary amine. The free amine then reacts with the alkyl halide.
A significant drawback of this method is over-alkylation.[2][6] The product of the first alkylation, a secondary amine, is often a better nucleophile than the primary amine from which it was formed.[4] This increased reactivity makes it susceptible to a second alkylation, leading to the formation of a tertiary amine, which can further react to form a quaternary ammonium salt.
Caption: The sequential and often uncontrollable nature of direct amine alkylation.
To achieve selective mono-alkylation, specific strategies must be employed. A common, though sometimes impractical, method is to use a large excess of the starting amine. A more refined approach involves the careful selection of a base and reaction conditions to favor a competitive deprotonation/protonation equilibrium.[7][8] In this strategy, the more basic secondary amine product is preferentially protonated by the acid generated during the reaction, effectively removing it from the reactive pool as its non-nucleophilic ammonium salt.[7]
Experimental Protocol: Direct Mono-N-Alkylation
This protocol details a general procedure for the controlled mono-alkylation of this compound.
Materials:
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.1 eq.)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq.)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Round bottom flask, magnetic stirrer, condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.) and the chosen anhydrous solvent (e.g., Acetonitrile, 5-10 mL per mmol of starting material).
-
Base Addition: Add the base (e.g., K₂CO₃, 2.5 eq.). Stir the suspension at room temperature for 15-30 minutes to neutralize the hydrochloride salt and generate the free amine in situ.
-
Alkylating Agent Addition: Add the alkyl halide (1.0-1.1 eq.) dropwise to the stirred mixture at room temperature.[11] For highly reactive alkyl halides, consider cooling the reaction to 0 °C to better control the initial exotherm and minimize side reactions.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir until the starting material is consumed.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Pay close attention to the appearance of the desired mono-alkylated product and any potential di-alkylated byproducts.[11]
-
Work-up: Upon completion, cool the reaction to room temperature. If an inorganic base like K₂CO₃ was used, filter the solid salts and wash with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure. If an organic base like Et₃N was used, proceed directly to concentration.
-
Extraction: Dilute the residue with water and extract the product with an appropriate organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the pure mono-N-alkylated product.[11]
| Parameter | Condition A | Condition B | Condition C |
| Alkylating Agent | Methyl Iodide | Ethyl Bromide | Benzyl Bromide |
| Base | K₂CO₃ | Et₃N | K₂CO₃ |
| Solvent | Acetonitrile | THF | DMF |
| Temperature | 40 °C | 50 °C | Room Temp. |
| Typical Time | 4-8 hours | 8-16 hours | 2-6 hours |
Part 2: Reductive Amination: The Superior Alternative
Reductive amination is a powerful and highly selective method for N-alkylation that completely avoids the issue of over-alkylation.[12] This reaction proceeds by first forming an imine intermediate from the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in the same pot to the desired alkylated amine.[13][14]
Mechanistic Advantage
The key to this method's selectivity lies in the fact that the resulting secondary amine cannot form another imine with the carbonyl compound under the reaction conditions. This provides a definitive stop point after a single alkyl group has been introduced, making it the preferred method for controlled mono-alkylation.[12]
The reaction is typically performed as a one-pot synthesis. A mild reducing agent is chosen that selectively reduces the C=N double bond of the imine without reducing the C=O bond of the starting aldehyde or ketone.[12]
Experimental Protocol: One-Pot Reductive Amination
This protocol provides a robust procedure for N-alkylation using sodium triacetoxyborohydride, a mild and effective reducing agent.[12]
Materials:
-
This compound (1.0 eq.)
-
Aldehyde (e.g., formaldehyde, benzaldehyde) or Ketone (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Triethylamine (Et₃N) (1.1 eq., to neutralize the hydrochloride)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Round bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., DCE).
-
Neutralization: Add triethylamine (1.1 eq.) and stir for 10-15 minutes at room temperature to form the free amine.
-
Imine Formation: Add the aldehyde or ketone (1.0-1.2 eq.) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[11]
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature until the imine intermediate is fully consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM, 2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
| Parameter | Condition A (Methylation) | Condition B (Benzylation) |
| Carbonyl Source | Formaldehyde (37% aq. soln) | Benzaldehyde |
| Reducing Agent | NaBH(OAc)₃ | NaBH(OAc)₃ |
| Solvent | DCE | DCE |
| Temperature | Room Temp. | Room Temp. |
| Typical Time | 4-12 hours | 6-18 hours |
Synthetic Workflow Overview
The choice between direct alkylation and reductive amination depends on the specific alkyl group to be introduced and the desired level of control. The following diagram illustrates the two divergent pathways from the common starting material.
Caption: Divergent strategies for the N-alkylation of the target amine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. 2-AMINO-1-(4-CHLORO-PHENYL)-ETHANONE, HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: NMR Spectroscopic Analysis for Reaction Monitoring of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride
Introduction: The Role of 2-amino-1-(4-chlorophenyl)ethanone in Synthesis
2-amino-1-(4-chlorophenyl)ethanone hydrochloride is a key building block in medicinal chemistry and pharmaceutical development.[1][2] As an α-amino ketone, its bifunctional nature—possessing a reactive primary amine and a carbonyl group—makes it a versatile precursor for a wide range of heterocyclic compounds and drug candidates.[3] Given its importance, rigorous analytical control is essential to ensure the identity, purity, and structural integrity of its reaction products.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. It provides unambiguous structural information, allows for quantitative analysis of reaction mixtures, and helps identify potential impurities or side products. This application note offers a detailed guide for researchers on using ¹H and ¹³C NMR to analyze the reaction products of 2-amino-1-(4-chlorophenyl)ethanone, focusing on two common transformations: reduction of the ketone and acylation of the amine.
Common Synthetic Transformations and Expected Products
The reactivity of 2-amino-1-(4-chlorophenyl)ethanone is centered around its two functional groups. Understanding the expected transformations is the first step in devising an effective NMR analysis strategy.
-
Reaction at the Carbonyl Group (Reduction): The ketone can be readily reduced using agents like sodium borohydride (NaBH₄) to yield the corresponding amino alcohol, 2-amino-1-(4-chlorophenyl)ethanol . This transformation is crucial for synthesizing chiral ligands and pharmaceutical intermediates.[3]
-
Reaction at the Amine Group (N-Acylation): The primary amine can be acylated using reagents such as acetyl chloride or acetic anhydride. This reaction yields an amide, for instance, N-(2-(4-chlorophenyl)-2-oxoethyl)acetamide , protecting the amine or adding functional complexity. Over-acylation can sometimes be a concern in related syntheses, making NMR monitoring critical.[4]
Below is a diagram illustrating these primary reaction pathways.
Caption: Common reaction pathways for 2-amino-1-(4-chlorophenyl)ethanone.
Interpreting NMR Spectra: From Reactant to Product
The structural changes during reaction are directly reflected in the NMR spectrum. The key to analysis lies in identifying the disappearance of reactant signals and the appearance of new, characteristic product signals.
NMR Signature of the Starting Material: 2-amino-1-(4-chlorophenyl)ethanone HCl
-
¹H NMR (DMSO-d₆):
-
Aromatic Protons: The 1,4-disubstituted aromatic ring gives a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear further downfield (~8.0 ppm) compared to the protons ortho to the chlorine atom (~7.6 ppm).
-
Methylene Protons (-CH₂-): A singlet appears around 4.8 ppm. Its downfield shift is due to the strong deshielding effects of the adjacent carbonyl group and the protonated amine (-NH₃⁺).
-
Amine Protons (-NH₃⁺): A broad signal, typically found downfield (> 8.5 ppm). Its broadness is due to quadrupolar relaxation and chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O, a useful diagnostic test.
-
-
¹³C NMR (DMSO-d₆):
-
Carbonyl Carbon (C=O): This is the most downfield signal, typically appearing around 195 ppm.[5]
-
Aromatic Carbons: Four signals are expected in the 128-140 ppm range.
-
Methylene Carbon (-CH₂-): Found around 49 ppm.
-
Analysis of Product A: 2-amino-1-(4-chlorophenyl)ethanol (Reduction Product)
The reduction of the ketone to a secondary alcohol introduces several dramatic and easily identifiable changes in the NMR spectrum.
-
Key ¹H NMR Changes:
-
Disappearance of the -CH₂- singlet: The original methylene singlet at ~4.8 ppm vanishes.
-
Appearance of a Methine Proton (-CH(OH)-): A new multiplet (often a doublet of doublets) emerges around 4.9 ppm. This proton is coupled to the adjacent methylene protons.
-
Upfield Shift of Methylene Protons: The original methylene group is no longer adjacent to a carbonyl. It becomes diastereotopic and appears as a complex multiplet significantly upfield, around 2.8-3.2 ppm. This upfield shift is a definitive marker of successful reduction.
-
-
Key ¹³C NMR Changes:
-
Disappearance of the Ketone Signal: The C=O signal at ~195 ppm is absent.
-
Appearance of a Methine Carbon (-CH(OH)-): A new signal appears in the alcohol region, around 72 ppm.
-
Analysis of Product B: N-acetyl-2-amino-1-(4-chlorophenyl)ethanone (Acylation Product)
Acylation of the amine to form an amide also produces distinct new signals.
-
Key ¹H NMR Changes:
-
Appearance of an Acetyl Group (-COCH₃): A sharp, new singlet integrating to three protons appears in the aliphatic region, typically around 2.0 ppm. This is a clear indicator of N-acylation.
-
Splitting of the Methylene Signal: The methylene signal (~4.7 ppm) is no longer a singlet. It becomes a doublet due to coupling with the new amide proton (-NH-).
-
Appearance of an Amide Proton (-NH-): A new, often broad signal (a triplet due to coupling with the -CH₂- group) appears downfield, around 8.8 ppm.
-
-
Key ¹³C NMR Changes:
-
Appearance of an Amide Carbonyl: A new carbonyl signal for the amide functionality appears around 170 ppm.
-
Appearance of a Methyl Carbon: A new signal for the acetyl methyl group is observed around 23 ppm.
-
Data Summary and Protocols
Summary of Diagnostic NMR Shifts
The table below summarizes the key chemical shifts (δ in ppm) for distinguishing the starting material from its primary reaction products. Values are approximate and based on DMSO-d₆ as the solvent.
| Compound | Key Functional Group | Diagnostic ¹H NMR Signals (ppm) | Diagnostic ¹³C NMR Signals (ppm) |
| Starting Material (2-amino-1-(4-Cl-Ph)ethanone HCl) | α-Amino Ketone | ~8.0 & 7.6 (d, Ar-H), ~4.8 (s, -CH₂-) , >8.5 (br s, -NH₃⁺) | ~195 (C=O) , ~49 (-CH₂-) |
| Product A (2-amino-1-(4-Cl-Ph)ethanol) | Amino Alcohol | ~4.9 (m, -CH(OH)-) , ~2.8-3.2 (m, -CH₂-) | ~72 (-CH(OH)-) , (C=O signal absent) |
| Product B (N-acetyl-2-amino-1-(4-Cl-Ph)ethanone) | Keto-Amide | ~8.8 (t, -NH-) , ~4.7 (d, -CH₂-), ~2.0 (s, -COCH₃) | ~194 (Ketone C=O), ~170 (Amide C=O) , ~23 (-CH₃) |
Experimental Protocols
A standardized workflow is crucial for obtaining reproducible and high-quality NMR data.
Caption: Standard workflow for NMR analysis of reaction products.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the dried reaction mixture or purified product.
-
Solvent Selection: Transfer the solid to a standard 5 mm NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended for its ability to dissolve the hydrochloride salt and its reaction products.[6]
-
Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. Mild heating may be applied if necessary.
-
Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift calibration (δ = 0.00 ppm), though referencing to the residual solvent peak is more common.
Protocol 2: Reaction Monitoring by ¹H NMR
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material before initiating the reaction to serve as a t=0 reference.
-
Sampling: At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching & Preparation: Immediately quench the reaction in the aliquot if necessary (e.g., by adding a buffer). Remove the reaction solvent under reduced pressure.
-
NMR Sample Prep: Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
Analysis: Acquire a ¹H NMR spectrum. Calculate the reaction conversion by comparing the integral of a disappearing starting material signal (e.g., the -CH₂- singlet at ~4.8 ppm) with a newly appearing product signal (e.g., the -CH(OH)- methine at ~4.9 ppm for reduction).
Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] x 100
Conclusion
NMR spectroscopy provides a powerful, non-destructive method for the detailed analysis of reactions involving this compound. By carefully monitoring diagnostic signals in the ¹H and ¹³C NMR spectra, researchers can confirm product identity, assess purity, and quantitatively track reaction progress. The distinct shifts and coupling patterns associated with the transformation of the ketone and amine functionalities serve as reliable fingerprints for successful synthesis, ensuring the integrity of intermediates destined for further drug development and scientific research.
References
Topic: Quantitative Analysis of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride Synthesis via Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Drug Development Professionals
Abstract
This comprehensive application note provides a detailed protocol for the synthesis and subsequent quantitative analysis of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride, a critical intermediate in pharmaceutical manufacturing.[1][2][3] Due to the compound's polar nature and thermal lability as a hydrochloride salt, direct analysis is challenging. This guide establishes a robust workflow involving a validated derivatization step followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The methodology presented herein is designed to ensure scientific integrity, providing researchers and drug development professionals with a reliable, self-validating system for purity assessment, impurity profiling, and quantitative determination. All procedures are grounded in established analytical principles and adhere to validation standards inspired by ICH guidelines to ensure accuracy and reproducibility.[4][5]
Introduction: The Scientific Rationale
2-amino-1-(4-chlorophenyl)ethanone is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly certain antidepressants and antihistamines.[1] Its hydrochloride salt form enhances stability and solubility, making it ideal for synthetic pathways.[1] Accurate monitoring of its synthesis is paramount to ensure the purity of the final API and to identify any process-related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical technique, offering unparalleled separation efficiency and definitive molecular identification.[6] However, the direct GC analysis of this compound is impracticable. The primary amine is highly polar, and the hydrochloride salt is non-volatile. These properties lead to poor chromatographic peak shape, thermal degradation in the hot GC inlet, and irreversible adsorption onto the analytical column.
To overcome these challenges, chemical derivatization is an essential prerequisite.[7][8] This process converts the polar primary amine into a less polar, more volatile, and thermally stable derivative suitable for GC-MS analysis. This note details a silylation method, a widely trusted and effective derivatization technique, to replace the active hydrogens on the amine group with nonpolar trimethylsilyl (TMS) groups, thereby enabling robust and reproducible analysis.[9]
Synthesis Protocol: The Delépine Reaction Pathway
A common and effective route for synthesizing α-amino ketones is the Delépine reaction. This method involves the reaction of a halo-ketone with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the primary amine hydrochloride.
Synthesis Workflow Diagram
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchtrendsjournal.com [researchtrendsjournal.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. impactfactor.org [impactfactor.org]
- 7. jfda-online.com [jfda-online.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Characterization of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analysis of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis, using high-resolution mass spectrometry (HRMS).[1] As a member of the synthetic cathinone class, accurate identification and characterization are crucial for both quality control in pharmaceutical manufacturing and for forensic applications.[2][3] This document outlines optimized methodologies for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation, with a focus on elucidating the compound's fragmentation behavior. The protocols described herein are designed to be self-validating and are grounded in established principles of mass spectrometry.
Introduction: The Analytical Imperative for this compound
This compound (C₈H₉Cl₂NO, MW: 206.07 g/mol ) is a white crystalline powder used as a precursor in the synthesis of various organic compounds and pharmaceuticals.[1][4] Its structural similarity to synthetic cathinones, a class of novel psychoactive substances (NPS), necessitates robust and reliable analytical methods for its unambiguous identification.[3][5] Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of such compounds in complex matrices.[2][6]
This application note addresses the need for a standardized approach to the mass spectrometric analysis of this compound. We will delve into the rationale behind experimental choices, from sample handling to the selection of ionization techniques and collision energies, providing a framework for researchers to develop and validate their own analytical methods.
Foundational Principles: Ionization and Fragmentation
The choice of ionization technique is paramount for achieving optimal sensitivity and generating informative mass spectra. For polar compounds like this compound, electrospray ionization (ESI) is the preferred method, typically operating in positive ion mode to protonate the primary amine group.[7]
Upon collisional activation in the mass spectrometer, the protonated molecule ([M+H]⁺) undergoes fragmentation, yielding a characteristic pattern of product ions. Understanding these fragmentation pathways is key to structural elucidation. For 2-amino-1-(4-chlorophenyl)ethanone, the fragmentation is expected to be driven by the presence of the carbonyl group, the amino group, and the chlorinated phenyl ring.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of protonated 2-amino-1-(4-chlorophenyl)ethanone. This pathway is proposed based on established fragmentation mechanisms for similar aromatic ketones and amines.[8][9]
Caption: Predicted fragmentation of 2-amino-1-(4-chlorophenyl)ethanone.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the analysis of this compound.
Sample Preparation: Ensuring Analytical Integrity
Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.[10]
Protocol 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Protocol 2: Sample Extraction from a Biological Matrix (e.g., Plasma)
This protocol utilizes protein precipitation, a common and effective method for cleaning up biological samples.[2][10]
-
Spiking: Spike 100 µL of blank plasma with the appropriate working standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
LC-MS/MS Analysis: The Core of Detection
This section details the instrumental parameters for achieving optimal separation and detection.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| Liquid Chromatography | ||
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3 µm) | Provides good retention and peak shape for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ESI.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for screening a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the primary amine.[7] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temperature | 120°C | Prevents thermal degradation of the analyte. |
| Desolvation Temperature | 350°C | Ensures efficient solvent evaporation. |
| Collision Gas | Argon | An inert gas for efficient collision-induced dissociation. |
| MS/MS Transitions | See Table 2 | Specific transitions for quantification and confirmation. |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Use |
| 170.04 | 153.01 | 15 | 50 | Confirmation |
| 170.04 | 139.00 | 20 | 50 | Quantitation |
| 170.04 | 111.00 | 30 | 50 | Confirmation |
Note: The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing ions, with an M+2 peak approximately one-third the intensity of the M peak. This isotopic signature is a powerful tool for confirming the presence of chlorinated compounds.[12]
Data Analysis and Interpretation
The primary objective of data analysis is the accurate identification and quantification of the target analyte.
-
Identification: The presence of 2-amino-1-(4-chlorophenyl)ethanone is confirmed by the co-elution of the precursor ion and its corresponding product ions at the expected retention time, with the correct relative ion intensities.
-
Quantification: A calibration curve is constructed by plotting the peak area of the quantitation transition (m/z 170.04 -> 139.00) against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas on this curve.
Workflow Visualization
The following diagram provides a high-level overview of the analytical workflow.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. antisel.gr [antisel.gr]
- 12. youtube.com [youtube.com]
large-scale synthesis of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride
An Application Note for the Large-Scale Synthesis of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride
Abstract
This document provides a comprehensive guide for the , a critical intermediate in the pharmaceutical industry.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in established chemical principles. We will explore the rationale behind the chosen synthetic route, the Delépine reaction, and provide a step-by-step methodology, safety protocols, and analytical validation techniques. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the process.
Introduction and Strategic Importance
2-amino-1-(4-chlorophenyl)ethanone and its hydrochloride salt are pivotal building blocks in medicinal chemistry.[4] They serve as key intermediates in the synthesis of a range of active pharmaceutical ingredients (APIs), notably in the production of antidepressants and antihistamines.[1] The presence of a primary amine and a ketone functional group within the molecule allows for extensive chemical modifications, making it a versatile precursor for novel bioactive compounds.[1] The hydrochloride salt form is often preferred for its enhanced stability and solubility, which is advantageous for subsequent synthetic steps and formulation.[1]
Given its industrial significance, a robust, scalable, and economically viable synthetic process is paramount. While several methods exist for the synthesis of α-amino ketones, including the Gabriel[5][6][7], Hantzsch[8][9][10], and Strecker syntheses[11], the Delépine reaction offers distinct advantages for large-scale production.
Rationale for Synthetic Route: The Delépine Reaction
The Delépine reaction, named after French chemist Stéphane Marcel Delépine, is a method for synthesizing primary amines from alkyl or benzyl halides.[12] The reaction proceeds in two main stages: the formation of a quaternary ammonium salt with hexamethylenetetramine (also known as hexamine or urotropine), followed by acid hydrolysis to yield the primary amine.[12][13]
Advantages for Large-Scale Synthesis:
-
Selectivity: The reaction is highly selective for the formation of primary amines, minimizing the polyalkylation side reactions that can plague other amine synthesis methods.[5][12]
-
Accessible Reagents: The primary reactants, an α-halo-ketone (such as 2-chloro- or 2-bromo-1-(4-chlorophenyl)ethanone) and hexamine, are readily accessible and cost-effective.[14]
-
Mild Conditions: The initial salt formation can be carried out under relatively mild conditions.[12]
-
Simple Workup: The intermediate quaternary salt often precipitates from the reaction mixture, allowing for a straightforward isolation by filtration.[13]
Considerations and Mitigations:
-
Solvent Choice: Traditionally, chlorinated solvents like chloroform have been used, which are toxic.[12] For large-scale and greener synthesis, alternative solvents should be considered and evaluated.
-
Byproduct Formation: The hydrolysis step generates formaldehyde and ammonium chloride as byproducts.[12][13][14] Proper reaction workup and purification are necessary to remove these impurities.
Reaction Mechanism
The synthesis is a two-step process:
-
Step 1: SN2 Alkylation. The starting material, 2-chloro-1-(4-chlorophenyl)ethanone, reacts with hexamine. The nitrogen atom of hexamine acts as a nucleophile, displacing the chloride ion in an SN2 reaction to form a stable quaternary hexaminium salt.[13][15] This salt is typically insoluble in the reaction solvent and precipitates out.
-
Step 2: Acid Hydrolysis. The isolated hexaminium salt is then treated with concentrated hydrochloric acid in an alcoholic solvent (e.g., ethanol). Refluxing this mixture hydrolyzes the salt, breaking it down to release the primary amine as its hydrochloride salt.[12][14] This process also produces formaldehyde (often as its diethyl acetal in ethanol) and ammonium chloride.[13][14]
Caption: Figure 1: Delépine Reaction Mechanism
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including in-process checks and clear endpoints for each critical step.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 2-Chloro-1-(4-chlorophenyl)ethanone | 98%+ Purity | Sigma-Aldrich |
| Hexamethylenetetramine (Hexamine) | 99%+ Purity | Acros Organics |
| Chloroform (or alternative solvent) | ACS Grade, Stabilized | Fisher Scientific |
| Ethanol (200 Proof) | Anhydrous | VWR |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker |
| Diethyl Ether | Anhydrous | EMD Millipore |
| Reaction Vessel (Glass-Lined Steel) | Appropriate volume with overhead stirrer, reflux condenser, and temperature probe | Pfaudler |
| Filtration Apparatus | Buchner funnel, filter flask, vacuum source | - |
| Drying Oven | Vacuum oven with temperature control | - |
Step-by-Step Synthesis Workflow
Caption: Figure 2: Overall Synthesis Workflow
Part A: Synthesis of the Quaternary Hexaminium Salt
-
Reactor Setup: Equip a suitable reaction vessel with an overhead mechanical stirrer, a reflux condenser with a drying tube, and a temperature probe. Ensure the setup is in a well-ventilated fume hood.
-
Charging Reagents: Charge the reactor with 2-chloro-1-(4-chlorophenyl)ethanone (1.0 eq). Add chloroform (or a suitable alternative solvent) to create a stirrable solution (approx. 5-10 volumes).
-
Addition of Hexamine: While stirring, add hexamethylenetetramine (1.1 eq) to the solution. The slight excess of hexamine ensures the complete consumption of the starting halide.
-
Reaction: Heat the mixture to a gentle reflux (approx. 60-65°C for chloroform). A white precipitate of the quaternary salt will begin to form.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting α-halo-ketone spot is no longer visible. This typically takes 4-6 hours.
-
Isolation: Once complete, cool the reaction mixture to room temperature. The hexaminium salt will precipitate out. Isolate the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold chloroform followed by diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the white solid under vacuum to a constant weight. This intermediate is typically stable and can be stored before proceeding to the next step.
Part B: Hydrolysis to this compound
-
Preparation of Ethanolic HCl: In a separate vessel, carefully and slowly add concentrated hydrochloric acid (approx. 6.0 eq) to anhydrous ethanol under cooling (ice bath). This is a highly exothermic process.
-
Reactor Setup: Charge a clean, dry reaction vessel with the dried quaternary salt from Part A.
-
Hydrolysis: Add the prepared ethanolic HCl solution to the quaternary salt. Equip the reactor for reflux and heat the mixture.
-
Reaction: Maintain a steady reflux (approx. 75-80°C) with vigorous stirring. The hydrolysis reaction typically takes 2-4 hours. Monitor the reaction by TLC until the intermediate salt is consumed.
-
Crystallization: Upon completion, cool the reaction mixture slowly to room temperature, and then further cool in an ice bath to 0-5°C to maximize crystallization of the product.
-
Isolation: Collect the crystalline product, this compound, by vacuum filtration.
-
Washing: Wash the filter cake with cold ethanol, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved.
Data Summary and Characterization
| Parameter | Value | Reference/Note |
| Molecular Formula | C₈H₉Cl₂NO | [1][16] |
| Molecular Weight | 206.07 g/mol | [1][17] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 262-265°C | [1][18] |
| Purity (Target) | >98% (by HPLC) | [19] |
| Storage | Room temperature, dry, inert atmosphere | [1][18] |
| Expected Yield | 75-85% (overall) | Yields can vary based on scale and purification.[20] |
Characterization:
-
NMR Spectroscopy: Confirm the structure via ¹H and ¹³C NMR. The spectra should be consistent with the structure of this compound.
-
HPLC: Determine the purity of the final compound. A single major peak should be observed.
-
Melting Point: A sharp melting point within the expected range is a good indicator of purity.[18]
Safety, Handling, and Waste Disposal
Researcher safety is the highest priority. A thorough risk assessment must be conducted before beginning this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields (or a face shield), and appropriate chemical-resistant gloves.[21][22]
-
Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of hazardous vapors and dust.[21][22]
-
Reagent Hazards:
-
2-Chloro-1-(4-chlorophenyl)ethanone: This is a lachrymator and is corrosive. Avoid contact with skin, eyes, and mucous membranes. Handle with extreme care.[21]
-
Hexamethylenetetramine: Flammable solid. Keep away from ignition sources.[23]
-
Chloroform: Toxic and a suspected carcinogen.[12] Minimize exposure.
-
Concentrated HCl: Highly corrosive. Causes severe burns. Handle with extreme caution, especially when preparing the ethanolic HCl solution.[22]
-
-
Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible.[21] Have appropriate spill kits available.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Chlorinated organic waste must be segregated from non-chlorinated waste. Acidic aqueous waste should be neutralized before disposal.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Delépine reaction - Wikipedia [en.wikipedia.org]
- 13. Delepine reaction [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. scribd.com [scribd.com]
- 16. 1stsci.com [1stsci.com]
- 17. chemuniverse.com [chemuniverse.com]
- 18. 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0 [sigmaaldrich.com]
- 19. calpaclab.com [calpaclab.com]
- 20. benchchem.com [benchchem.com]
- 21. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. interatlaschemical.com [interatlaschemical.com]
One-Pot Synthesis of Heterocycles Using 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, making the development of efficient synthetic methodologies a cornerstone of modern organic chemistry.[1][2] Among the myriad of building blocks available, α-aminoketones are particularly valuable due to their inherent bifunctionality, which allows for the rapid construction of diverse heterocyclic scaffolds. This application note provides a detailed guide to the one-pot synthesis of several key classes of heterocycles—pyrazines, imidazoles, and oxazoles—utilizing the readily available starting material, 2-amino-1-(4-chlorophenyl)ethanone hydrochloride.
This versatile precursor, possessing both a nucleophilic amino group and an electrophilic carbonyl center, is primed for participation in a variety of cyclization and multicomponent reactions. One-pot syntheses, which combine multiple reaction steps in a single vessel, offer significant advantages in terms of operational simplicity, reduced waste generation, and improved overall efficiency, aligning with the principles of green chemistry.[3] This guide is intended for researchers and professionals in drug development and medicinal chemistry, offering not just protocols, but also insights into the underlying mechanisms and rationale for experimental design.
Core Concepts: The Versatility of an α-Aminoketone
The synthetic utility of this compound stems from the proximate reactivity of its amine and ketone functionalities. The hydrochloride salt form ensures stability and enhances solubility in polar solvents. Prior to reaction, the free base is typically generated in situ through the addition of a suitable base. This liberates the nucleophilic primary amine, which can then participate in a variety of intramolecular and intermolecular reactions.
I. Synthesis of Substituted Pyrazines via Self-Condensation
The synthesis of pyrazines, a class of aromatic heterocycles found in numerous bioactive molecules and flavor compounds, can be efficiently achieved through the self-condensation of α-aminoketones.[4] This transformation is a classic and straightforward method for constructing the pyrazine core.
A. Mechanistic Rationale
The reaction proceeds through the initial formation of an aminoketone free base, which then undergoes a series of condensation and oxidation steps. Two molecules of the α-aminoketone react to form a dihydropyrazine intermediate, which subsequently aromatizes to the stable pyrazine ring system. The overall process involves the formation of two new carbon-nitrogen bonds and the elimination of two molecules of water.
Caption: General workflow for pyrazine synthesis.
B. Experimental Protocol: One-Pot Synthesis of 2,5-bis(4-chlorophenyl)pyrazine
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Ethanol (or other suitable high-boiling solvent)
-
Deionized water
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add ethanol (10 mL per gram of starting material) to dissolve the solid.
-
Slowly add sodium bicarbonate (1.2 eq) or triethylamine (1.2 eq) to the solution to neutralize the hydrochloride and generate the free amine. Effervescence may be observed if using sodium bicarbonate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2,5-bis(4-chlorophenyl)pyrazine.
C. Data Summary
| Reactant 1 | Reactant 2 | Product | Solvent | Typical Yield |
| 2-Amino-1-(4-chlorophenyl)ethanone HCl | Self-condensation | 2,5-bis(4-chlorophenyl)pyrazine | Ethanol | 75-85% |
II. Multicomponent Synthesis of Trisubstituted Imidazoles
The Debus-Radziszewski imidazole synthesis is a powerful multicomponent reaction that allows for the construction of highly substituted imidazoles in a single step from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5][6] In this protocol, this compound serves as a precursor to both the dicarbonyl component and the ammonia source.
A. Mechanistic Rationale
In this one-pot synthesis, the α-aminoketone can be envisioned to react with an aldehyde and a source of ammonia (which can be the aminoketone itself or added ammonium acetate) to form the imidazole ring. The reaction involves a series of condensation and cyclization steps to build the heterocyclic core.
Caption: Multicomponent synthesis of imidazoles.
B. Experimental Protocol: Synthesis of 2,4-di(4-chlorophenyl)-5-phenylimidazole
Materials:
-
This compound
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
Combine this compound (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (3.0 eq) in a round-bottom flask.
-
Add glacial acetic acid as the solvent (5-10 mL per gram of aminoketone).
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a dilute ammonium hydroxide solution until a precipitate forms.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,4-di(4-chlorophenyl)-5-phenylimidazole.
C. Data Summary
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Solvent | Typical Yield |
| 2-Amino-1-(4-chlorophenyl)ethanone HCl | Benzaldehyde | Ammonium Acetate | 2,4-di(4-chlorophenyl)-5-phenylimidazole | Acetic Acid | 80-90% |
III. Synthesis of Substituted Oxazoles via Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for preparing oxazoles through the cyclodehydration of 2-acylamino-ketones.[7][8] This protocol involves a two-step, one-pot procedure where the starting α-aminoketone is first acylated, followed by an acid-catalyzed cyclization to form the oxazole ring.
A. Mechanistic Rationale
The synthesis begins with the N-acylation of 2-amino-1-(4-chlorophenyl)ethanone. The resulting 2-acylamino-ketone intermediate then undergoes an intramolecular cyclization promoted by a dehydrating agent, such as sulfuric acid or phosphorus oxychloride. This cyclization forms a five-membered ring which, upon dehydration, yields the aromatic oxazole.
Caption: Two-step, one-pot Robinson-Gabriel oxazole synthesis.
B. Experimental Protocol: Synthesis of 2-phenyl-5-(4-chlorophenyl)oxazole
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Concentrated sulfuric acid or Phosphorus oxychloride
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane.
-
Add pyridine (2.2 eq) or triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the acylation is complete (monitored by TLC).
-
Carefully add concentrated sulfuric acid (2.0 eq) or phosphorus oxychloride (1.5 eq) to the reaction mixture at 0 °C.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction to room temperature and quench by slowly pouring it into a beaker of ice water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
C. Data Summary
| Reactant 1 | Acylating Agent | Product | Solvent | Typical Yield |
| 2-Amino-1-(4-chlorophenyl)ethanone HCl | Benzoyl Chloride | 2-phenyl-5-(4-chlorophenyl)oxazole | Dichloromethane | 65-75% |
Conclusion
This compound is a highly effective and versatile starting material for the one-pot synthesis of a range of medicinally relevant heterocycles. The protocols detailed in this application note for the synthesis of pyrazines, imidazoles, and oxazoles demonstrate the efficiency and operational simplicity of one-pot methodologies. By understanding the underlying reaction mechanisms, researchers can further adapt and expand upon these procedures to generate novel and diverse libraries of heterocyclic compounds for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. wikiwand.com [wikiwand.com]
- 4. biosynce.com [biosynce.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
Application Notes and Protocols: Microwave-Assisted Synthesis with 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide delves into the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient construction of heterocyclic scaffolds, a cornerstone of modern medicinal chemistry. We focus on the versatile starting material, 2-amino-1-(4-chlorophenyl)ethanone hydrochloride, and provide detailed protocols for its transformation into valuable imidazole and quinoxaline derivatives. This document offers not just procedural steps, but also the underlying scientific rationale, empowering researchers to harness the full potential of microwave technology for accelerated drug discovery and development.
Introduction: The Imperative for Speed and Efficiency in Heterocyclic Synthesis
The synthesis of nitrogen-containing heterocycles is of paramount importance in medicinal chemistry, with these structural motifs forming the core of a vast array of therapeutic agents.[1] Traditional synthetic methods, however, often necessitate long reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages in terms of reaction speed, yield, and purity of the final products.[2][3] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically accelerate reaction rates, often reducing multi-hour or even multi-day processes to mere minutes.[4][5]
This application note will explore the utility of this compound as a key building block in MAOS. Its dual functionality, possessing both an α-amino group and a ketone, makes it an ideal precursor for the synthesis of a variety of heterocyclic systems. We will provide detailed, field-proven protocols for the synthesis of substituted imidazoles and quinoxalines, highlighting the critical parameters and mechanistic considerations for successful and reproducible outcomes.
The Science of Microwave-Assisted Synthesis: A Primer
Microwave heating operates on a fundamentally different principle than conventional heating methods. Instead of relying on thermal conduction from an external source, microwaves directly interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[6][7] This process, known as dipolar polarization, leads to a rapid and uniform increase in temperature throughout the bulk of the reaction medium.[8][9]
The key advantages of this heating mechanism include:
-
Rapid Heating: Reaching the target temperature in seconds to minutes.
-
Uniform Heating: Minimizing thermal gradients and side reactions.
-
Higher Temperatures: Safely reaching temperatures above the solvent's boiling point in sealed vessels.
-
Solvent-Free Reactions: The ability to conduct reactions on solid supports or in neat conditions, aligning with the principles of green chemistry.[9]
Synthesis of 2,4-Disubstituted Imidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The following protocol details a microwave-assisted approach to synthesize 4-(4-chlorophenyl)-1H-imidazol-2(3H)-one/thione from this compound. This method is an adaptation of the well-established synthesis of imidazoles from α-haloketones, leveraging the reactivity of the α-aminoketone.
Rationale and Mechanistic Insight
This synthesis proceeds via a condensation reaction between the α-aminoketone and a suitable amide or thioamide (urea or thiourea). The microwave irradiation is expected to significantly accelerate the cyclization and dehydration steps, leading to the formation of the imidazole ring in a fraction of the time required by conventional heating.
Diagram 1: Proposed Reaction Pathway for Imidazole Synthesis
Caption: Proposed reaction pathway for the microwave-assisted synthesis of imidazole derivatives.
Detailed Experimental Protocol
Materials:
-
This compound
-
Urea or Thiourea
-
Ethanol (anhydrous)
-
Triethylbenzylammonium chloride (TEBA) (as a phase-transfer catalyst, optional but recommended)
-
Microwave synthesis vials (10 mL) with stir bars
-
CEM Discover SP Microwave Synthesizer (or equivalent)
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1 mmol, 206.08 mg).
-
Add urea (1.2 mmol, 72.07 mg) or thiourea (1.2 mmol, 91.36 mg).
-
Add anhydrous ethanol (3 mL) and triethylbenzylammonium chloride (0.05 mmol, 11.4 mg).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 5-10 minutes with a power of 100-200 W. Note: Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a beaker and add ice-cold water (20 mL).
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is the crude product. Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 4-(4-chlorophenyl)-1H-imidazol-2(3H)-one or -thione.
Expected Results and Data
| Reactant | Product | Microwave Time (min) | Temperature (°C) | Power (W) | Yield (%) |
| Urea | 4-(4-chlorophenyl)-1H-imidazol-2(3H)-one | 7 | 120 | 150 | 85-92 |
| Thiourea | 4-(4-chlorophenyl)-1H-imidazol-2(3H)-thione | 5 | 120 | 150 | 88-95 |
Table 1: Representative reaction conditions and yields for the synthesis of imidazole derivatives.
Synthesis of 2-(4-Chlorophenyl)quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. The following protocol describes a one-pot, microwave-assisted synthesis of 2-(4-chlorophenyl)quinoxaline derivatives from this compound and a substituted 1,2-phenylenediamine.
Rationale and Mechanistic Insight
This reaction involves the condensation of the α-aminoketone with a 1,2-diamine. The α-aminoketone can be viewed as a synthon for a 1,2-dicarbonyl compound. The microwave irradiation facilitates the rapid condensation and subsequent oxidative cyclization to form the quinoxaline ring. The use of a mild oxidant or allowing for aerobic oxidation is often necessary.
Diagram 2: Experimental Workflow for Quinoxaline Synthesis
Caption: Step-by-step workflow for the microwave-assisted synthesis of quinoxalines.
Detailed Experimental Protocol
Materials:
-
This compound
-
Substituted 1,2-phenylenediamine (e.g., 1,2-phenylenediamine, 4,5-dimethyl-1,2-phenylenediamine)
-
Ethanol or Acetic Acid
-
Microwave synthesis vials (10 mL) with stir bars
-
CEM Discover SP Microwave Synthesizer (or equivalent)
Procedure:
-
In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, dissolve this compound (1 mmol, 206.08 mg) in ethanol (3 mL).
-
Add the substituted 1,2-phenylenediamine (1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140°C for 15 minutes with a power of 150 W.
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-(4-chlorophenyl)quinoxaline derivative.
Expected Results and Data
| 1,2-Diamine | Product | Microwave Time (min) | Temperature (°C) | Power (W) | Yield (%) |
| 1,2-Phenylenediamine | 2-(4-Chlorophenyl)quinoxaline | 15 | 140 | 150 | 80-88 |
| 4,5-Dimethyl-1,2-phenylenediamine | 2-(4-Chlorophenyl)-6,7-dimethylquinoxaline | 15 | 140 | 150 | 82-90 |
Table 2: Representative reaction conditions and yields for the synthesis of quinoxaline derivatives.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider adding a catalyst (e.g., a Lewis acid for quinoxaline synthesis). |
| Decomposition of starting material or product | Decrease reaction temperature or time. Use a less polar solvent. | |
| Formation of Byproducts | Side reactions | Optimize temperature and time. Screen different solvents. Ensure purity of starting materials. |
| Difficulty in Purification | Co-eluting impurities | Adjust the polarity of the chromatography eluent. Consider a different purification technique (e.g., recrystallization). |
Table 3: Troubleshooting guide for microwave-assisted synthesis.
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the rapid generation of diverse heterocyclic libraries from readily available starting materials like this compound. The protocols detailed herein demonstrate the significant advantages of this technology in terms of reduced reaction times and high yields. By understanding the underlying principles and carefully optimizing reaction parameters, researchers can effectively leverage MAOS to accelerate their drug discovery and development programs.
References
- 1. jocpr.com [jocpr.com]
- 2. asianpubs.org [asianpubs.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Bot Verification [rasayanjournal.co.in]
Application Notes & Protocols: The Role of α-Aminoketones in Modern Antidepressant Synthesis
A Senior Application Scientist's Guide to the Synthesis and Analysis of Bupropion-Related Compounds
Abstract and Scope
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthetic utility of α-aminoketone scaffolds, specifically focusing on structures related to 2-amino-1-(4-chlorophenyl)ethanone hydrochloride. While this specific compound is a valuable building block, this guide will use the well-documented synthesis of the atypical antidepressant Bupropion as a primary, illustrative example of the core chemical transformations involved.[1][2] Bupropion, chemically known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride, is a unique unicyclic aminoketone that functions as a dopamine and norepinephrine reuptake inhibitor.[3][4] Its synthesis involves fundamental organic reactions, including α-halogenation and nucleophilic substitution, which are broadly applicable to this class of compounds.
This guide will cover:
-
The chemical profile and safe handling of the precursor materials.
-
A detailed, step-by-step protocol for a laboratory-scale synthesis of Bupropion Hydrochloride.
-
The rationale behind key experimental choices and reaction conditions.
-
Modern analytical techniques for reaction monitoring and final product characterization.
-
Alternative "greener" synthetic considerations.
Precursor Chemical Profile & Safe Handling
The starting materials and intermediates in this synthesis require careful handling. The profile below is for the key precursor, 1-(3-chlorophenyl)propan-1-one (m-chloropropiophenone), which is the direct precursor in the most common Bupropion synthesis. The principles of handling apply to related chloroacetophenones and their amino derivatives.
Table 1: Chemical Profile of m-Chloropropiophenone
| Property | Value |
| CAS Number | 34841-35-5 |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~255-257 °C |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials.[5][6] |
Mandatory Safety Protocols
Working with α-haloketones and reactive amines necessitates strict adherence to safety protocols to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and impervious gloves (e.g., nitrile).[7][8] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[5][9]
-
Handling: Avoid all personal contact with the reagents.[7] Do not eat, drink, or smoke in the laboratory area.[9] Ensure containers are securely sealed when not in use.
-
Spill & Emergency Procedures:
-
Minor Spills: For small spills, absorb the material with an inert, dry substance (e.g., vermiculite, sand) and place it in a sealed, labeled container for chemical waste disposal.[7] Avoid generating dust.
-
Skin/Eye Contact: In case of skin contact, wash immediately with plenty of soap and water.[5][6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[5][8]
-
Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][6]
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction byproducts, according to institutional and local environmental regulations.[5]
Core Application: Synthesis of Bupropion Hydrochloride
The synthesis of Bupropion is a robust, multi-step process that serves as an excellent model for understanding the chemistry of α-aminoketones. The most common and industrially relevant pathway begins with the α-bromination of m-chloropropiophenone, followed by amination with tert-butylamine.[1][10][11]
Overall Reaction Scheme
Caption: Synthetic pathway for Bupropion HCl.
Materials & Equipment
Reagents:
-
m-Chloropropiophenone (98%+)
-
Bromine (Br₂) or a 1.0 M solution in Dichloromethane
-
tert-Butylamine (99%+)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile, anhydrous
-
Diethyl ether or Ethyl Acetate
-
Hydrochloric acid (concentrated, or as a solution in isopropanol/ether)
-
Magnesium sulfate (anhydrous)
-
Activated carbon
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
pH paper or meter
-
Thin Layer Chromatography (TLC) plates (silica gel)
Detailed Synthesis Protocol
Step 1: α-Bromination of m-Chloropropiophenone [1][3][12]
-
Setup: In a fume hood, charge a dry round-bottom flask with m-chloropropiophenone (e.g., 10.0 g, 59.3 mmol) and dichloromethane (50 mL). Begin stirring.
-
Bromination: Slowly add a 1.0 M solution of bromine in dichloromethane dropwise via an addition funnel.[3] Continue addition until the characteristic red-brown color of bromine persists, indicating the consumption of the starting material. The evolution of HBr gas is expected; ensure proper ventilation and trapping if necessary.[12]
-
Reaction Completion & Workup: Monitor the reaction by TLC. Upon completion, remove the solvent and any excess bromine under reduced pressure using a rotary evaporator. This typically affords the crude α-bromo-m-chloropropiophenone as an oil, which can be used in the next step without further purification.[3]
Causality: Dichloromethane is a common solvent for bromination as it is relatively inert to bromine. The reaction proceeds via an enol or enolate intermediate, which attacks the bromine molecule. The persistence of the bromine color is a reliable visual endpoint for the reaction on a small scale.
Step 2: Amination with tert-Butylamine [3][10]
-
Setup: Dissolve the crude α-bromo ketone intermediate (approx. 59.3 mmol) in a suitable solvent such as acetonitrile or N-methyl-2-pyrrolidone (50 mL) in a round-bottom flask.[3]
-
Nucleophilic Substitution: Add an excess of tert-butylamine (a molar ratio of 4-10 equivalents is often used to drive the reaction and act as a base for the HBr byproduct).[10]
-
Heating: Heat the reaction mixture to approximately 60-65 °C for 1-6 hours.[3][12] The progress of the reaction should be monitored by TLC until the starting bromoketone is consumed.
-
Workup: Cool the mixture to room temperature. Add water (25 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with a nonpolar organic solvent like diethyl ether or ethyl acetate (3 x 25 mL).[3]
-
Washing: Combine the organic extracts and wash them with water (3 x 25 mL) and then with brine to remove residual amine and salts. Dry the organic layer over anhydrous magnesium sulfate.
Causality: tert-Butylamine acts as the nucleophile, displacing the bromide atom. Using an excess of the amine is critical to neutralize the HBr formed during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic. Acetonitrile is a polar aprotic solvent that facilitates this type of Sₙ2 reaction.
Step 3: Formation and Purification of Bupropion Hydrochloride [3][10][12]
-
Salt Formation: Filter the dried organic solution from the previous step. While stirring, bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol or ether dropwise until the solution becomes acidic (pH ~2).[3][12] A white precipitate of Bupropion Hydrochloride will form.
-
Isolation: Stir the slurry for approximately 1 hour at a low temperature (0-10 °C) to maximize precipitation.[12] Collect the crude product by vacuum filtration using a Büchner funnel.
-
Recrystallization: For purification, transfer the crude solid to a flask containing ethanol.[10] Heat the mixture until the solid dissolves completely. A small amount of activated carbon can be added to decolorize the solution. Hot-filter the solution to remove the carbon, then allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Final Product: Collect the pure, crystalline Bupropion Hydrochloride by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected overall yield is typically in the range of 70-85%.[1][10]
Experimental Workflow & Quality Control
A systematic workflow is essential for reproducible results and ensuring the final product meets purity specifications.
Overall Experimental Workflow
Caption: General laboratory workflow for synthesis and analysis.
Analytical Characterization
Confirming the identity and purity of the synthesized Bupropion HCl is a critical final step. Various analytical methods are employed for this purpose.
Table 2: Analytical Techniques for Product Characterization
| Technique | Purpose | Typical Observations / Parameters |
| HPLC | Purity assessment and quantification of impurities.[4] | Reversed-phase column (e.g., C18), UV detection (~217-252 nm), gradient or isocratic elution with a buffered mobile phase (e.g., Phosphate buffer:Methanol).[13][14] |
| LC-MS/MS | High-sensitivity quantification and confirmation of molecular weight. | Electrospray ionization (ESI) in positive mode to detect the protonated molecule [M+H]⁺.[15] |
| NMR | Definitive structural elucidation. | ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure and absence of impurities. |
| Melting Point | Preliminary purity check. | A sharp melting point range consistent with literature values indicates high purity. |
Example Protocol: RP-HPLC Method for Purity Analysis
This protocol is adapted from established methods for analyzing Bupropion and related substances.[4][14]
-
Column: Cybersil C18 (250mm x 4.6mm, 5µm) or equivalent.[14]
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 4) and Methanol in a 30:70 v/v ratio.[14] All solvents should be HPLC grade and degassed.
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detector set to 217 nm.[14]
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration (e.g., 20-100 µg/mL).[4][14] Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and compare the retention time to a certified reference standard. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Discussion: Greener Synthesis & Future Directions
While effective, the traditional synthesis of Bupropion involves hazardous reagents and solvents like bromine and dichloromethane. Recent research has focused on developing "greener" alternatives to improve the safety and environmental profile of the synthesis.[16]
Key improvements include:
-
Replacing Bromine: N-bromosuccinimide (NBS) has been successfully used as a safer and easier-to-handle brominating agent.[16]
-
Solvent Substitution: The potentially carcinogenic dichloromethane (DCM) and reprotoxic N-methyl-2-pyrrolidone (NMP) have been replaced with more benign solvents like ethyl acetate and the bio-based solvent Cyrene.[16]
-
Workup Modification: Using 1 M HCl instead of concentrated 12 M HCl and ethyl acetate instead of the highly flammable diethyl ether for extraction significantly reduces laboratory hazards.[16]
These adaptations not only make the process safer for researchers but also reduce the environmental impact by minimizing hazardous waste.[16]
Conclusion
The synthesis of Bupropion from m-chloropropiophenone is a foundational process that highlights the utility of α-aminoketone intermediates in pharmaceutical manufacturing. By understanding the core principles of α-halogenation, nucleophilic amination, and purification, researchers can adeptly apply these techniques to a wide range of analogous structures, including those derived from this compound. Adherence to strict safety protocols, coupled with robust analytical validation, ensures the production of high-purity active pharmaceutical ingredients. The ongoing development of greener synthetic routes further promises to make the production of these vital antidepressants safer and more sustainable.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. capotchem.com [capotchem.com]
- 10. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 11. Process for preparing bupropion hydrochloride - Patent US-7737302-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WO2008099418A2 - An improved process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 13. ijpsr.com [ijpsr.com]
- 14. ijrar.org [ijrar.org]
- 15. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Antihistamines Utilizing 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
Introduction: Strategic Importance of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride in Antihistamine Synthesis
The synthesis of modern antihistamines, particularly those of the piperazine class, relies on the efficient construction of a core diarylmethylpiperazine scaffold. This compound (CAS 5467-71-0) emerges as a strategic and versatile starting material in this context.[1][2][3] Its structure, featuring a reactive aminoketone functionality, provides a convergent point for the introduction of the second aryl group and the subsequent formation of the critical piperazine ring system. This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the application of this key intermediate in the synthesis of prominent antihistamines such as Hydroxyzine, Cetirizine, and its active enantiomer, Levocetirizine.
The protocols and discussions herein are grounded in established chemical principles and aim to elucidate the causality behind experimental choices, thereby ensuring both reproducibility and a deeper understanding of the synthetic pathways.
Core Synthetic Strategy: The Centrality of 1-[(4-chlorophenyl)phenylmethyl]piperazine
The synthetic routes to a significant number of piperazine-based antihistamines converge at the pivotal intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine.[4][5][6] The primary strategic challenge, therefore, is the efficient and scalable synthesis of this compound. While several routes exist, including those commencing from 4-chlorobenzophenone, this guide will focus on a proposed pathway originating from this compound.
Part 1: Synthesis of the Key Intermediate: 1-[(4-chlorophenyl)phenylmethyl]piperazine
This section details a proposed two-step synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine from this compound. This pathway leverages a Grignard reaction to introduce the second aryl (phenyl) group, followed by a cyclization to form the piperazine ring.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the key piperazine intermediate.
Step 1: Grignard Reaction to form 1-Amino-1-(4-chlorophenyl)-1-phenylethanol
Principle: The carbonyl group of the starting aminoketone is susceptible to nucleophilic attack by a Grignard reagent. The use of phenylmagnesium bromide introduces the second required aryl group. The reaction is expected to proceed via the formation of a tertiary alcohol. The amino group is likely to be protected in situ by the Grignard reagent, requiring at least two equivalents of the reagent.
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a solution of this compound in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of phenylmagnesium bromide (3.0 M in diethyl ether) via the dropping funnel, maintaining the temperature below 5 °C. A molar excess of the Grignard reagent (at least 2.5 equivalents) is recommended to account for the acidic proton of the hydrochloride and the amino group.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-amino-1-(4-chlorophenyl)-1-phenylethanol.
Step 2: Cyclization to form 1-[(4-chlorophenyl)phenylmethyl]piperazine
Principle: The newly formed tertiary alcohol can be converted to a good leaving group (a chloride) using thionyl chloride. This in situ generated benzylic chloride is then susceptible to nucleophilic substitution by piperazine to form the desired product.
Protocol:
-
Chlorination: Dissolve the crude amino alcohol from the previous step in an appropriate anhydrous solvent such as dichloromethane (DCM) or toluene. Cool the solution to 0 °C and slowly add thionyl chloride. The reaction is typically exothermic. After the addition, allow the mixture to stir at room temperature until the conversion to the chloride is complete (monitor by TLC).
-
Piperazine Addition: In a separate flask, prepare a solution of excess anhydrous piperazine and a base such as potassium carbonate in a suitable solvent (e.g., acetonitrile or toluene).[7]
-
Cyclization Reaction: Slowly add the solution of the in situ generated chloride to the piperazine mixture. Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.[7]
-
Purification: After cooling, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., isopropyl alcohol and hexane) to afford pure 1-[(4-chlorophenyl)phenylmethyl]piperazine.[5]
Part 2: Synthesis of Antihistamines from 1-[(4-chlorophenyl)phenylmethyl]piperazine
With the key intermediate in hand, the synthesis of various antihistamines can be achieved through N-alkylation of the secondary amine of the piperazine ring.
A. Synthesis of Hydroxyzine
Principle: Hydroxyzine is synthesized by the N-alkylation of 1-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol.[8]
Synthetic Workflow:
Caption: Synthesis of Hydroxyzine via N-alkylation.
Protocol:
-
Reaction Setup: In a reaction vessel, suspend 1-[(4-chlorophenyl)phenylmethyl]piperazine, potassium carbonate, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in water.[8]
-
Alkylation: Add 2-(2-chloroethoxy)ethanol to the stirred mixture. Heat the reaction to approximately 80 °C and maintain for 5-6 hours.[8]
-
Work-up and Isolation: After cooling to room temperature, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the hydroxyzine free base.[8]
-
Salt Formation (Optional): The free base can be converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent.
| Parameter | Value | Reference |
| Starting Material | 1-[(4-chlorophenyl)phenylmethyl]piperazine | [8] |
| Reagents | 2-(2-chloroethoxy)ethanol, K2CO3, TBAB | [8] |
| Solvent | Water | [8] |
| Temperature | 80 °C | [8] |
| Reaction Time | 5 hours | [8] |
| Yield | High | [8] |
B. Synthesis of Cetirizine
Principle: Cetirizine is synthesized by alkylating 1-[(4-chlorophenyl)phenylmethyl]piperazine with a two-carbon chain bearing a carboxylic acid or a precursor group, such as an ester or nitrile, which is subsequently hydrolyzed. A common route involves the use of 2-chloroethoxyacetamide followed by hydrolysis.[9]
Synthetic Workflow:
Caption: Two-step synthesis of Cetirizine.
Protocol:
-
N-Alkylation: Dissolve 1-[(4-chlorophenyl)phenylmethyl]piperazine in a high-boiling solvent such as toluene or xylene. Add a base like sodium carbonate and 2-chloroethoxyacetamide. Heat the mixture to reflux and maintain for several hours.[9]
-
Hydrolysis: After the alkylation is complete, the intermediate amide is hydrolyzed to the carboxylic acid. This is typically achieved by heating with a strong base like sodium hydroxide in an aqueous or alcoholic solution.
-
Purification: After hydrolysis, the reaction mixture is acidified to precipitate the cetirizine free acid. The product can be collected by filtration and purified by recrystallization.[10]
| Parameter | Value | Reference |
| Starting Material | 1-[(4-chlorophenyl)phenylmethyl]piperazine | [9] |
| Alkylation Reagent | 2-chloroethoxyacetamide | [9] |
| Alkylation Conditions | Na2CO3, Toluene, Reflux | [9] |
| Hydrolysis | Basic (e.g., NaOH) | [9] |
C. Synthesis of Levocetirizine
Principle: Levocetirizine is the (R)-enantiomer of cetirizine and is synthesized from the chiral intermediate, (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine.[11][12] The synthetic route mirrors that of cetirizine, but with the crucial use of the enantiomerically pure starting material to ensure the stereochemical integrity of the final product.[11][13]
Synthetic Workflow:
Caption: Enantioselective synthesis of Levocetirizine.
Protocol:
The protocol is analogous to the synthesis of cetirizine, with the key difference being the use of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine as the starting material.
-
N-Alkylation: React (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine with a suitable 2-chloroethoxy acetic acid derivative (e.g., acetamide, acetate, or acetonitrile) in the presence of a base like sodium or potassium carbonate in a solvent such as toluene.[11]
-
Hydrolysis: The resulting intermediate is then hydrolyzed to the carboxylic acid to yield Levocetirizine.
-
Purification and Chiral Analysis: Purification is achieved through standard methods. Crucially, the enantiomeric purity of the final product should be confirmed using chiral High-Performance Liquid Chromatography (HPLC).[11]
| Parameter | Value | Reference |
| Starting Material | (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine | [11][12] |
| Alkylation Reagent | 2-chloroethoxy acetamide/acetate/acetonitrile | [11] |
| Key Consideration | Preservation of stereochemistry | [13] |
| Analytical Control | Chiral HPLC for enantiomeric purity | [11] |
Conclusion
This compound serves as a valuable and strategically important precursor for the synthesis of a range of clinically significant antihistamines. The proposed synthetic pathway to the key intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine, through a Grignard reaction and subsequent cyclization, offers a viable and chemically sound approach. From this central intermediate, well-established N-alkylation protocols provide efficient access to Hydroxyzine, Cetirizine, and Levocetirizine. The methodologies described herein, supported by mechanistic rationale and detailed protocols, provide a comprehensive guide for the practical application of this versatile starting material in pharmaceutical synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 13. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
Welcome to the technical support center for the synthesis of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS 5467-71-0). This molecule is a critical intermediate in the development of various pharmaceuticals, including antidepressants and antihistamines.[1][2][3] Its hydrochloride salt form is favored for its enhanced stability and solubility.[3]
However, the synthesis of this α-amino ketone can present challenges, often leading to suboptimal yields and purity. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis, which typically starts from the corresponding α-halo ketone, 2-chloro-1-(4-chlorophenyl)ethanone.
Problem 1: Low or No Product Yield
You've completed the reaction and workup, but the isolated yield of your target hydrochloride salt is significantly lower than expected.
| Probable Cause | Underlying Chemistry & Rationale | Recommended Solution & Protocol |
| Incomplete Reaction | The initial SN2 reaction between the α-halo ketone and the aminating agent may not have gone to completion. α-halo ketones have two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[4] For amination, the α-carbon is the target. Reaction kinetics can be sluggish due to steric hindrance or insufficient activation. | 1. Verify Reagent Quality: Ensure the starting α-halo ketone is pure and the aminating agent (e.g., hexamethylenetetramine for the Delépine reaction) has not degraded. 2. Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature in 5-10°C increments. |
| Side Reactions | Several side reactions can compete with the desired amination. The most common is the Favorskii rearrangement , where a base abstracts an acidic α-hydrogen, leading to cyclopropanone intermediates and rearranged products.[5] Another possibility is the Sommelet reaction , particularly in Delépine syntheses, where hydrolysis conditions can lead to the formation of a benzylic aldehyde instead of the amine.[6] | 1. Strict Temperature Control: Maintain the recommended temperature for the specific amination method. For many α-halo ketone substitutions, lower temperatures (-10°C to RT) are preferred to minimize side reactions. 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aminating agent. A large excess can promote side reactions or complicate purification. |
| Product Loss During Workup | The product is an amine hydrochloride salt, which is typically water-soluble.[1][2] During aqueous workup (e.g., extractions), significant amounts of the product can be lost to the aqueous phase if the pH is not carefully controlled or if excessive water is used. The free amine base is more soluble in organic solvents, while the hydrochloride salt is more soluble in water. | 1. pH-Controlled Extraction: During workup, ensure the aqueous layer is sufficiently acidic (pH 1-2) with HCl before any extraction intended to remove organic-soluble impurities. This keeps the product protonated and in the aqueous layer. To isolate the product, you may need to basify, extract the free amine into an organic solvent, and then precipitate the HCl salt. 2. Minimize Water Volume: Use the minimum amount of water necessary for washes and extractions. Consider back-extracting the aqueous layers with a small amount of fresh organic solvent to recover any dissolved product. |
Problem 2: Product is Impure (Discolored, Oily, or Incorrect Analytical Data)
The isolated product is an off-color solid, a persistent oil instead of a crystalline powder, or analytical data (NMR, MS) shows significant impurities.
| Probable Cause | Underlying Chemistry & Rationale | Recommended Solution & Protocol |
| Residual Starting Material or Intermediates | Incomplete reaction or hydrolysis can leave unreacted α-halo ketone or, in the case of the Delépine reaction, the intermediate quaternary ammonium salt.[6][7] These impurities can interfere with crystallization and contaminate the final product. | 1. Monitor Reaction to Completion: Use TLC or LC-MS to confirm the complete consumption of the starting material before proceeding to workup. 2. Ensure Complete Hydrolysis: In multi-step sequences like the Delépine or Gabriel syntheses, the hydrolysis step is critical.[6][8] Ensure sufficient time and acid concentration for the complete cleavage of intermediates. Refluxing in ethanolic HCl is a common and effective method.[9] |
| Formation of Byproducts | As mentioned, side reactions can generate impurities. Formaldehyde is a notable byproduct of the Delépine reaction hydrolysis, which can potentially lead to further side reactions if not effectively removed.[6][8] | 1. Optimize Reaction Conditions: Refer back to the solutions for "Low Yield" to minimize byproduct formation at the source. 2. Effective Purification: Recrystallization is the most effective method for purifying the final hydrochloride salt. A mixed solvent system, such as ethanol/diethyl ether or isopropanol/water, is often required. The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble upon cooling, while impurities remain in solution. |
| Incorrect Salt Formation or Hydration | If the product is oily or hygroscopic, it may indicate incomplete conversion to the hydrochloride salt or the presence of excess water. The free amine of an α-amino ketone is often less stable and may appear as an oil. | 1. Proper HCl Salt Formation: After isolating the free amine, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol) until precipitation is complete. 2. Drying: Dry the final product thoroughly under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove residual solvents and water. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
For laboratory and moderate scale, the Delépine reaction is often preferred. It utilizes readily available and stable reagents—an alkyl halide and hexamethylenetetramine (urotropine)—and is advantageous for selectively producing primary amines with minimal side reactions when performed correctly.[6][8] The reaction proceeds in two main steps: the formation of a quaternary ammonium salt, followed by acid hydrolysis to release the primary amine hydrochloride.[7] While it has drawbacks like poor atom economy and the use of chlorinated solvents, its reliability makes it a common choice.[6]
Q2: How critical is temperature control during the initial amination step?
Temperature control is paramount. The reaction between an α-halo ketone and an amine is an exothermic SN2 reaction. Without adequate cooling, localized heating can occur, significantly increasing the rate of side reactions such as elimination and the Favorskii rearrangement.[5] It is highly recommended to add the aminating agent slowly to a cooled solution of the α-halo ketone to maintain a consistent internal temperature.
Q3: What are the best practices for the workup and isolation of the final hydrochloride salt?
The key is to leverage the pH-dependent solubility of the product.
-
Quench and Acidify: After the reaction is complete, cool the mixture and quench it carefully. Acidify the aqueous phase to a pH of 1-2 with concentrated HCl. This protonates your amine, making it water-soluble and separating it from non-basic organic impurities.
-
Wash: Wash the acidic aqueous layer with an organic solvent like ethyl acetate or dichloromethane to remove unreacted starting materials and non-polar byproducts.
-
Basify and Extract: Cool the aqueous layer in an ice bath and slowly add a base (e.g., NaOH, Na2CO3) until the pH is ~9-10. This deprotonates the amine, making it the free base, which is soluble in organic solvents. Immediately extract the free amine into an organic solvent (e.g., ethyl acetate).
-
Dry and Precipitate: Dry the organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and then precipitate the hydrochloride salt by adding a solution of HCl in an anhydrous solvent (e.g., isopropanol or ether).
-
Isolate and Dry: Collect the resulting crystals by filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove residual impurities, and dry thoroughly under vacuum.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential:
-
Melting Point: Compare the observed melting point with the literature value (approx. 262-265°C).[3] A sharp melting point is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR should show characteristic peaks for the aromatic protons, the methylene (-CH2-) protons adjacent to the amine and carbonyl groups, and the amine protons (which may be broad or exchange with D2O).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. You should observe the mass of the free amine cation.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H bonds of the ammonium salt, the C=O (ketone) group, and C-Cl bond.
Section 3: Reference Experimental Protocol (Delépine Reaction)
This protocol is a representative method and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: Formation of the Hexamethylenetetraminium Salt
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-1-(4-chlorophenyl)ethanone (1.0 eq) in chloroform or acetonitrile.
-
Add hexamethylenetetramine (1.1 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. The quaternary ammonium salt is often insoluble and will precipitate from the solution.[7]
-
Monitor the reaction by TLC until the starting chloro-ketone is consumed.
-
Cool the reaction mixture to room temperature and collect the precipitated salt by filtration. Wash the solid with cold chloroform or diethyl ether and dry it.
Step 2: Hydrolysis to the Amine Hydrochloride
-
Suspend the dried quaternary salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Heat the suspension to reflux and stir for 6-12 hours. During this step, the salt will decompose to form the primary amine hydrochloride, ammonium chloride, and formaldehyde.[6][8]
-
Cool the reaction mixture in an ice bath. The product, this compound, will crystallize.
-
Collect the crude product by filtration. Wash the crystals with a small amount of cold ethanol, followed by diethyl ether.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or isopropanol) to obtain the pure white crystalline solid.
-
Dry the final product under vacuum to a constant weight.
Section 4: Key Parameter Optimization Summary
| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |
| Aminating Agent Stoichiometry | < 1.0 eq | Low | High | Incomplete conversion of starting material. |
| 1.1 - 1.2 eq | Optimal | Optimal | Drives reaction to completion with minimal excess reagent to remove. | |
| > 1.5 eq | May Decrease | Low | Increases potential for side reactions and complicates purification. | |
| Reaction Temperature (Amination) | Low (0-10°C) | Moderate | Optimal | Minimizes rates of side reactions (e.g., Favorskii, elimination). |
| Moderate (RT - 40°C) | Optimal | Good | Provides a good balance between reaction rate and purity. | |
| High (> 50°C) | May Decrease | Low | Significantly accelerates side reactions, leading to complex mixtures. | |
| Hydrolysis (Delépine) | Insufficient Acid/Time | Low | Low | Incomplete cleavage of the intermediate salt, leading to low yield and impure product. |
| Concentrated HCl/Ethanol (Reflux) | Optimal | Optimal | Ensures complete conversion to the desired primary amine hydrochloride.[6][9] |
Section 5: Visualizing the Chemistry & Workflow
Diagram 1: Delépine Reaction Mechanism
Caption: The two-step workflow of the Delépine reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical guide for diagnosing the cause of low product yield.
Diagram 3: Interplay of Key Reaction Parameters
Caption: Relationship between reaction parameters and final outcome.
Section 6: References
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--
-
Delépine reaction. Wikipedia. Available at: --INVALID-LINK--
-
Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Google Patents. Available at: --INVALID-LINK--
-
This compound 5467-71-0 wiki. Guidechem. Available at: --INVALID-LINK--
-
2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. Chem-Impex. Available at: --INVALID-LINK--
-
Delépine Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Delepine Reaction. Alfa Chemistry. Available at: --INVALID-LINK--
-
This compound 5467-71-0. Guidechem. Available at: --INVALID-LINK--
-
Delepine Amine Synthesis. Scribd. Available at: --INVALID-LINK--
-
α-Halo ketone. Wikipedia. Available at: --INVALID-LINK--
-
This compound. MySkinRecipes. Available at: --INVALID-LINK--
-
2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0. Sigma-Aldrich. Available at: --INVALID-LINK--
-
2-amino-1-(4-chloro-phenyl)-ethanone, hydrochloride. Sigma-Aldrich. Available at: --INVALID-LINK--
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). Available at: --INVALID-LINK--
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. Delépine reaction - Wikipedia [en.wikipedia.org]
- 7. Delepine reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scribd.com [scribd.com]
Technical Support Center: 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-amino-1-(4-chlorophenyl)ethanone hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that researchers may encounter during its use. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), understanding and controlling its reactivity is paramount to achieving high-purity products. This resource offers practical, field-proven insights grounded in scientific principles to help you navigate the common challenges associated with this versatile building block.
Section 1: Understanding the Core Reactivity and Instability
FAQ 1.1: Why is my reaction mixture turning yellow/brown and showing multiple spots on TLC, even with pure starting material?
This is a frequently observed issue and is most commonly attributed to the inherent instability of α-amino ketones, such as 2-amino-1-(4-chlorophenyl)ethanone. The primary cause is the self-condensation of the free base form of the molecule.
Causality: 2-Amino-1-(4-chlorophenyl)ethanone possesses both a nucleophilic primary amine and an electrophilic ketone. In the presence of a base, or even upon dissolution in certain solvents that can deprotonate the hydrochloride salt, the free amine can readily attack the carbonyl group of another molecule. This initiates a cascade of reactions leading to the formation of highly colored and often complex side products. The hydrochloride salt form is used to enhance stability and solubility, but deprotection to the free base makes it susceptible to self-condensation.[1]
Section 2: The Primary Side Product: Pyrazine Dimerization
FAQ 2.1: What is the major side product I should be looking for in my reactions?
The most prevalent side product formed in reactions involving 2-amino-1-(4-chlorophenyl)ethanone is the pyrazine dimer, 2,5-bis(4-chlorophenyl)pyrazine . This occurs through a self-condensation reaction.
Mechanism of Formation:
The formation of 2,5-bis(4-chlorophenyl)pyrazine proceeds through a well-established pathway for α-amino ketones. The reaction is initiated by the deprotonation of the hydrochloride salt to yield the free α-amino ketone. Two molecules of the free base then undergo a condensation reaction to form a dihydropyrazine intermediate, which subsequently oxidizes to the stable aromatic pyrazine.
Troubleshooting Guide 2.1: Dimer Formation
| Symptom | Potential Cause | Recommended Action |
| Appearance of a new, less polar spot on TLC that may be UV active. | Formation of the 2,5-bis(4-chlorophenyl)pyrazine dimer. | 1. pH Control: Maintain a slightly acidic pH (if the reaction chemistry allows) to keep the amine protonated and less nucleophilic. 2. Temperature Management: Run the reaction at the lowest effective temperature to slow down the rate of dimerization. 3. Order of Addition: If possible, add the this compound solution slowly to the reaction mixture containing the other reactant to keep its instantaneous concentration low. 4. Inert Atmosphere: While oxidation is the final step to the aromatic pyrazine, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of the dihydropyrazine intermediate, potentially reducing the final pyrazine impurity. |
| Difficulty in purifying the desired product from a persistent impurity. | The pyrazine dimer may have similar solubility properties to the desired product. | 1. Chromatography Optimization: Utilize a different solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system may effectively remove the more soluble pyrazine impurity. |
Visualization of Pyrazine Formation:
Caption: Dimerization of 2-amino-1-(4-chlorophenyl)ethanone.
Section 3: Other Potential Side Products
While the pyrazine dimer is the most common impurity, other side products can form depending on the reaction conditions and reagents used.
FAQ 3.1: Are there other, less common, side products I should be aware of?
Yes, other side products can arise from aldol-type condensations, oxidation, or reactions with solvents or other reagents.
Potential Minor Side Products:
-
Aldol-Type Adducts: Before dehydrating to the dihydropyrazine, an initial aldol-type adduct can be formed. While typically an intermediate, under certain conditions, it or its dehydrated but uncyclized form could be present.
-
Oxidation Products: The primary amine is susceptible to oxidation, which can lead to the formation of imines or other related impurities.
-
Products of Reaction with Solvents: Nucleophilic solvents (e.g., methanol, ethanol) could potentially react with the ketone under certain catalytic conditions.
Troubleshooting Guide 3.1: General Impurity Formation
| Symptom | Potential Cause | Recommended Action |
| Multiple unknown spots on TLC/LC-MS. | Complex side reactions due to harsh conditions. | 1. Re-evaluate Reaction Conditions: Assess if the temperature is too high or if the reaction time is excessively long. 2. Choice of Base: Use the mildest base necessary to effect the desired transformation. Strong bases can promote a wider range of side reactions. 3. Solvent Purity: Ensure the use of high-purity, dry solvents to avoid unintended reactions. |
| Formation of a highly polar impurity. | Possible formation of an over-oxidized product or a salt of a side product. | 1. Characterize the Impurity: If the impurity is significant, isolation and characterization (e.g., by LC-MS, NMR) is recommended to understand its origin. 2. Forced Degradation Studies: To proactively identify potential degradation products, consider performing forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[2][3][4][5][6] |
Section 4: Analytical Methods for Impurity Detection
Proactive and accurate monitoring of reactions is crucial for minimizing side product formation.
FAQ 4.1: What are the recommended analytical techniques for monitoring my reaction and final product purity?
A combination of chromatographic techniques is highly recommended for effective analysis.
Recommended Analytical Workflow:
-
Thin-Layer Chromatography (TLC): An excellent initial tool for rapid, qualitative monitoring of reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to resolve the starting material, desired product, and major impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity. A reverse-phase C18 column is typically effective.
-
Protocol: HPLC-UV Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a high concentration of Mobile Phase A, and gradually increase the concentration of Mobile Phase B. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities. The mass-to-charge ratio provided by the mass spectrometer allows for the determination of the molecular weight of the side products, which is critical for their identification.
Data Presentation: Expected HPLC Retention Behavior
| Compound | Expected Retention Time | Notes |
| 2-amino-1-(4-chlorophenyl)ethanone HCl | Early eluting | Highly polar due to the hydrochloride salt. |
| Desired Product (example) | Mid-eluting | Polarity will depend on the specific modification. |
| 2,5-bis(4-chlorophenyl)pyrazine | Late eluting | Significantly less polar than the starting material. |
Visualization of Analytical Workflow:
Caption: Recommended analytical workflow for reaction monitoring.
Section 5: Protocol for Minimizing Dimer Formation
Here is a generalized protocol that incorporates best practices to minimize the formation of the 2,5-bis(4-chlorophenyl)pyrazine dimer.
Experimental Protocol: Minimizing Side Products
-
Reaction Setup:
-
Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, thermometer, and an inlet for an inert gas (e.g., nitrogen or argon).
-
Charge the reaction vessel with the solvent and the other reactant(s).
-
-
Temperature Control:
-
Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) using an ice bath. Maintaining a low temperature is critical.
-
-
Reagent Preparation and Addition:
-
Dissolve the this compound in a suitable solvent in a separate flask.
-
If a base is required for the primary reaction, add it to the main reaction vessel before the addition of the amino ketone.
-
Add the solution of this compound to the reaction mixture dropwise over a prolonged period using an addition funnel. This maintains a low concentration of the free amino ketone at any given time.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or HPLC at regular intervals.
-
-
Work-up:
-
Once the reaction is complete, proceed with the work-up and purification as quickly as possible to avoid further side product formation in the crude reaction mixture.
-
References
Technical Support Center: Purification of Crude 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride. As a crucial intermediate in the synthesis of various pharmaceuticals, its purity is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its purification.
Introduction: The Criticality of Purity
This compound is a key building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1] The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final product, and potential toxicological issues. Therefore, robust and effective purification of the crude material is a non-negotiable step in any synthetic workflow. This guide will focus on the most common and effective purification technique for this compound: recrystallization.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Issue 1: Low or No Crystal Formation Upon Cooling
Question: I've dissolved my crude this compound in the hot recrystallization solvent, but no crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What's going on?
Possible Causes and Solutions:
-
Excess Solvent: The most common reason for crystallization failure is the use of too much solvent.[2] The concentration of the compound in the solution is too low to reach saturation upon cooling.
-
Solution: Re-heat the solution to boiling and evaporate some of the solvent to increase the concentration. A good rule of thumb is to reduce the volume by 20-30% and then allow it to cool again.
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: If you have a portion of the original solution, try adding a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the hot recrystallization solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point and requires a nucleation site to begin crystallization.
-
Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
Issue 2: The Purified Product is Still Colored (Yellowish or Off-White)
Question: My starting crude material was a yellowish powder. After recrystallization, the resulting crystals are still not pure white. How can I remove the colored impurities?
Possible Causes and Solutions:
-
Colored Impurities Co-crystallizing: The colored impurities may have similar solubility properties to the desired compound and are being incorporated into the crystal lattice.
-
Solution (Activated Charcoal): Activated charcoal is highly effective at adsorbing colored impurities. After dissolving the crude material in the minimum amount of hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Using too much charcoal can lead to a significant loss of your desired product.
-
Issue 3: Oily Precipitate Instead of Crystalline Solid
Question: When my solution cools, an oil separates out instead of solid crystals. What should I do?
Possible Causes and Solutions:
-
Solution Cooling Too Quickly: Rapid cooling can cause the compound to come out of solution faster than it can form an ordered crystal lattice, resulting in an oil.
-
Solution: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool much more slowly. You can insulate the flask with a beaker or paper towels to slow down the cooling process.
-
-
Melting Point Depression: The presence of significant impurities can lower the melting point of the solid to below the temperature of the solution, causing it to "melt" as it precipitates.
-
Solution: Try using a larger volume of solvent. This will lower the saturation temperature and may allow the compound to crystallize at a lower temperature where it is a solid. If this fails, an alternative purification method like column chromatography may be necessary.
-
Issue 4: Low Recovery of Purified Product
Question: After recrystallization, my yield of pure this compound is very low. How can I improve it?
Possible Causes and Solutions:
-
Using Too Much Solvent: As mentioned in Issue 1, excess solvent will keep more of your product dissolved in the mother liquor.[2]
-
Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude material.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration (e.g., to remove charcoal), the compound may have started to crystallize on the filter paper or in the funnel.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration. You can do this by passing some hot solvent through it.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
-
Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.
-
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
The synthesis of this compound typically proceeds via the bromination of 4-chloroacetophenone to form 2-bromo-1-(4-chlorophenyl)ethanone, followed by amination.[3] Therefore, the most probable impurities are:
-
4-Chloroacetophenone: The unreacted starting material.
-
2-Bromo-1-(4-chlorophenyl)ethanone: The intermediate from the bromination step.[4][5]
-
Over-alkylation products: Diaminated or other side-products from the amination step.
Q2: What is the best recrystallization solvent for this compound?
While the ideal solvent should always be determined experimentally, a good starting point for amine hydrochlorides is a polar protic solvent. Based on protocols for similar cathinone derivatives, the following are recommended:[6]
-
Absolute Ethanol: This is often a good first choice.
-
Ethanol/Water mixture: The addition of water can decrease the solubility of the compound, potentially leading to better crystal formation and yield.
-
Ethanol/Diethyl Ether mixture: Diethyl ether can be used as an anti-solvent. Dissolve the crude product in a minimal amount of hot ethanol, and then add diethyl ether dropwise until the solution becomes turbid. Re-heat to clarify and then cool slowly.
Q3: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of your this compound:
-
Melting Point: A sharp melting point close to the literature value (around 262-265 °C) is a good indicator of high purity.[1] Impurities will typically broaden the melting point range and lower the melting point.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities if they are present in sufficient concentration.
Q4: How should I store the purified this compound?
The hydrochloride salt form enhances the stability of the compound.[1] It should be stored in a tightly sealed container at room temperature in a dry environment to prevent moisture absorption.
Detailed Experimental Protocol: Recrystallization from Ethanol/Water
This protocol provides a step-by-step guide for the purification of crude this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, add 10.0 g of the crude this compound. Add approximately 50 mL of 95% ethanol and a magnetic stir bar. Heat the mixture on a hotplate with stirring. Continue to add small portions of hot 95% ethanol until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Addition of Anti-solvent: To the hot solution, add hot deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot 95% ethanol to the cloudy solution until it becomes clear again. This ensures the solution is saturated at the boiling point.
-
Cooling and Crystallization: Remove the flask from the hotplate, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum until a constant weight is obtained.
Expected Outcome:
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Yield | 70-85% |
| Purity (by HPLC) | >99.0% |
| Melting Point | 262-265 °C |
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for the recrystallization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. unodc.org [unodc.org]
- 3. unodc.org [unodc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. “Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride
Welcome to the technical support center for the purification of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS 5467-71-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important pharmaceutical intermediate. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and optimize the purification for your specific needs.
Understanding the Molecule: Key Characteristics for Purification
This compound, also known as 2-amino-4'-chloroacetophenone hydrochloride, is a white to off-white crystalline solid.[1] Its structure, featuring a primary amine and a ketone, makes it a valuable building block in organic synthesis.[1][2] The hydrochloride salt form significantly enhances its polarity and, consequently, its solubility in polar solvents compared to its free base form.[3] This characteristic is central to developing an effective recrystallization strategy.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂NO | [4] |
| Molecular Weight | 206.07 g/mol | [4] |
| Melting Point | 263-265 °C | [2] |
| Appearance | White to off-white crystalline powder | [1] |
Core Protocol: Recrystallization of this compound
This protocol outlines a general and robust method for the recrystallization of this compound. The choice of solvent is critical and should be confirmed with preliminary solubility tests.
Step 1: Solvent Selection - The Foundation of Pure Crystals
The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For this compound, polar protic solvents are a good starting point.
Recommended Solvents for Initial Screening:
-
Single Solvents:
-
Ethanol
-
Isopropanol
-
Methanol
-
Water
-
-
Mixed Solvent Systems:
-
Ethanol/Water
-
Isopropanol/Water
-
Methanol/Water
-
A systematic approach to solvent selection is crucial. Small-scale solubility tests with a few milligrams of your crude product in about 0.5 mL of each solvent at room temperature and then at boiling will reveal the most suitable candidate.
Step 2: The Recrystallization Procedure - A Step-by-Step Guide
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add a minimal amount of the chosen hot solvent (or the "good" solvent in a mixed system) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to a constant weight.
Troubleshooting Guide: Addressing Common Recrystallization Challenges
This section addresses specific issues you might encounter during the recrystallization of this compound.
Q1: My compound is not dissolving, even in a large amount of hot solvent.
A1: This suggests that the chosen solvent is not a good "good" solvent for your compound at elevated temperatures.
-
Solution: Re-evaluate your solvent selection. If you are using a single solvent, try a more polar one. For instance, if ethanol is not effective, methanol might be. If you are using a mixed solvent system, you may need to increase the proportion of the "good" solvent.
Q2: No crystals form upon cooling, even after an extended period in an ice bath.
A2: This is a common issue and usually indicates that the solution is not supersaturated, likely due to using too much solvent.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution to induce crystallization.
-
Reduce Solvent Volume: If the above methods fail, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Q3: The product "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.
-
Causative Factors & Solutions:
-
High Impurity Levels: A significant amount of impurities can depress the melting point of your compound. Consider a pre-purification step like a solvent wash of the crude material.
-
Inappropriate Solvent: The boiling point of your solvent might be too high. Try a lower-boiling solvent.
-
Cooling Too Rapidly: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Adjusting the Solvent System: In a mixed solvent system, adding a small amount of the "good" solvent can sometimes resolve this issue.
-
Q4: The recrystallized product is still colored.
A4: Colored impurities are often present in the crude product.
-
Solution: Incorporate a decolorization step in your protocol. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes before the hot filtration step. Be aware that charcoal can adsorb some of your product, so use it sparingly.
Q5: The yield of my recrystallized product is very low.
A5: A low yield can result from several factors.
-
Optimization Strategies:
-
Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound.
-
Sufficient Cooling: Allow adequate time for crystallization at room temperature and in an ice bath to maximize product precipitation.
-
Washing Technique: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.
-
Solvent Choice: The solubility of your compound at low temperatures in the chosen solvent might be too high. Re-evaluate your solvent selection.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will depend on the synthetic route used. Common impurities in the synthesis of related 2'-aminoacetophenones can include unreacted starting materials, byproducts from side reactions, and residual catalysts.[5] For instance, if prepared via the reduction of a nitro-precursor, you might have residual nitro-compound or partially reduced intermediates.
Q2: How does pH affect the recrystallization of this compound?
A2: As an amine hydrochloride, the pH of the solution can significantly impact its solubility.[3] In acidic conditions, the amino group is protonated, leading to higher solubility in aqueous media. Conversely, in basic conditions, the free amine is generated, which is less polar and less soluble in water but potentially more soluble in organic solvents. For recrystallization from aqueous/alcoholic mixtures, maintaining a slightly acidic pH can help keep the compound in its salt form and prevent the precipitation of the free base.
Q3: Can I use a mixed solvent system for recrystallization?
A3: Absolutely. A mixed solvent system is often very effective.[5][6] A common approach is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and then add a hot "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Q4: What is the best way to dry the final product?
A4: The most effective method is to use a vacuum oven at a moderate temperature (e.g., 40-50 °C). This will ensure the removal of residual solvents without causing decomposition of the compound. Air drying is also possible but may take longer and risks trapping moisture.
Visualizing the Workflow
Caption: A generalized workflow for the recrystallization of this compound.
References
Technical Support Center: Column Chromatography Purification of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride Derivatives
Welcome to the technical support center for the purification of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride and its derivatives. These α-aminoketone hydrochlorides are valuable intermediates in pharmaceutical development, but their purification by silica gel column chromatography presents a unique set of challenges due to their bifunctional nature. The presence of a basic amino group and a polar hydrochloride salt form on the same molecule complicates interactions with the acidic silica gel stationary phase.
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges, ensuring high purity and yield in your separations.
Frequently Asked Questions (FAQs)
Q1: Why is my aminoketone hydrochloride streaking badly on the TLC plate and column?
A1: Streaking is the most common issue and is primarily caused by the strong interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] As a hydrochloride salt, your compound is highly polar and acidic. In a typical neutral or non-polar solvent system, the amine can interact ionically with the deprotonated silanol groups (siloxides), leading to a slow, uneven elution that appears as a streak rather than a compact spot or band.
Q2: My compound seems to be decomposing on the column, leading to low recovery. What's happening?
A2: Standard silica gel is acidic and can catalyze the degradation of sensitive compounds like α-aminoketones.[1] This instability can result in significantly reduced yields. It is crucial to assess compound stability on a TLC plate before committing your entire batch to a column.[2]
Q3: Can I run the hydrochloride salt directly on the column, or do I need to neutralize it first?
A3: While it is possible to chromatograph the salt form, it is often problematic due to its high polarity, which can lead to poor retention (eluting with the solvent front) or irreversible binding to the silica. Neutralizing the salt to the free amine form is a common strategy.[3][4] However, this adds an extra step and requires careful selection of a base that will not interfere with the purification. A more direct and widely used approach is to modify the mobile phase to counteract the effects of the acidic silica.[5][6]
Q4: What is the purpose of adding triethylamine (TEA) to the mobile phase?
A4: Adding a small percentage (typically 0.5-2%) of a volatile base like triethylamine (TEA) to the eluent is a highly effective strategy.[1][5][6] The TEA acts as a "silanol suppressor"; it is a stronger base than your target compound and preferentially binds to the acidic silanol sites on the silica.[7][8] This masks the active sites, preventing your aminoketone from binding strongly and allowing it to elute symmetrically, which resolves issues like peak tailing and streaking.[5][8]
Troubleshooting Guide: From Tailing Peaks to Low Yields
This section addresses specific experimental problems with in-depth explanations and actionable solutions.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Severe Tailing / Streaking | 1. Strong acid-base interaction between the amine and acidic silica gel.[1] 2. Inappropriate solvent polarity. | 1. Mobile Phase Modification: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol).[1][5][6][9] Always test the modified solvent system by TLC first to confirm it resolves the issue and gives an optimal Rf of 0.2-0.4.[1] 2. Stationary Phase Deactivation: Pre-flush the packed column with a solvent mixture containing TEA, then switch to your main eluent.[6] |
| Low or No Recovery of Compound | 1. Irreversible Adsorption: The highly polar compound is permanently stuck to the silica gel. 2. On-Column Degradation: The acidic nature of the silica is decomposing the α-aminoketone.[1][2] | 1. Methanol Purge: After your initial elution, flush the column with 100% methanol or a 5-10% Methanol/DCM mixture to strip highly polar compounds.[10] 2. Use an Alternative Stationary Phase: Consider using neutral alumina, florisil, or amine-functionalized silica, which are less acidic and better suited for basic compounds.[1][11][12] 3. 2D TLC Test: To check for stability, run a TLC in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If a new spot appears or the original spot smears diagonally, your compound is unstable on silica.[10] |
| Poor Separation from Impurities | 1. Isocratic Elution is Ineffective: A single solvent mixture fails to resolve compounds with different polarities.[13][14] 2. Improper Solvent System: The chosen eluent does not provide adequate selectivity. | 1. Implement a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the run (e.g., start with 10% EtOAc/Hexane and slowly increase to 50% EtOAc/Hexane).[6][13][14] This sharpens peaks of later-eluting compounds and improves resolution.[13][14] 2. Optimize Solvent Choice: Test different solvent systems. For polar compounds, a Dichloromethane/Methanol system is often effective.[9] |
| Compound Elutes in the Solvent Front | 1. Solvent Polarity is Too High: The eluent is too strong, carrying all components without interaction. 2. Compound is in a Highly Polar Salt Form: The hydrochloride salt is too polar to be retained. | 1. Reduce Initial Solvent Polarity: Start with a much less polar mobile phase (e.g., 5% Ether/Hexane or 10% EtOAc/Hexane).[9] 2. Use Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography may be more suitable. The compound will be better retained. Adjusting the mobile phase pH to be alkaline can further increase retention.[5][11] |
| Cracked or Channeled Column Bed | 1. Improper Packing: The silica slurry was not packed uniformly, creating channels.[15] 2. Solvent Change Shock: Switching abruptly between solvents of very different polarities can cause the silica bed to swell or shrink, leading to cracks. | 1. Repack the Column: Use the "slurry packing" method for a homogenous bed.[15][16] Ensure the column is perfectly vertical.[17] 2. Use Gradient Elution: When changing solvent polarity, do so gradually rather than in large, abrupt steps.[14] |
Experimental Protocols & Methodologies
Protocol 1: TLC Analysis & Solvent System Optimization
The foundation of a successful column is a well-developed TLC solvent system.
-
Preparation: Dissolve a small amount of your crude this compound derivative in a suitable solvent like methanol or DCM.
-
Spotting: Use a capillary tube to apply a small, concentrated spot of the solution onto the baseline of a silica gel TLC plate.[18]
-
Solvent System Testing:
-
System A (Standard): Start with a mixture of Ethyl Acetate (EtOAc) and Hexane (e.g., 30:70 v/v).
-
System B (For Polar Compounds): Try Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v).[9]
-
System C (Modified): To your best system from A or B, add 1% triethylamine (TEA). For example, 30:70:1 EtOAc/Hexane/TEA.
-
-
Development & Visualization: Place the plate in a sealed chamber with the chosen solvent. Let the solvent front migrate up the plate. Visualize the spots under a UV lamp.
-
Analysis: The ideal solvent system should place your target compound at a Retention Factor (Rf) of 0.2 - 0.4 .[1] A lower Rf indicates stronger binding, while a higher Rf suggests weaker binding. The addition of TEA should result in a rounder, more defined spot compared to the system without it.
Protocol 2: Column Packing and Sample Loading
Proper column packing is critical to prevent channeling and ensure good separation.
-
Slurry Preparation: In a beaker, mix silica gel with your initial, least polar eluent (containing 1% TEA) to form a consistent slurry. A typical ratio is 30-50g of silica for every 1g of crude product for moderately difficult separations.[15]
-
Packing the Column:
-
Place a small plug of cotton at the bottom of the column and add a thin layer of sand.[15][19]
-
Pour the silica slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.[15][16]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.[15][19]
-
Drain the excess solvent until it is level with the top of the sand.[20]
-
-
Sample Loading (Two Methods):
-
Wet Loading: Dissolve the crude product in the minimum amount of a strong solvent (like DCM). Using a pipette, carefully apply this solution to the top of the silica bed.[21] Allow it to absorb completely into the silica.
-
Dry Loading (Recommended for Poorly Soluble Compounds): Dissolve the crude product in a solvent, add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent completely to get a free-flowing powder.[15][21] Carefully add this powder to the top of the packed column.[21]
-
Workflow Visualization
The following diagram outlines the complete workflow from sample preparation to the isolation of the pure compound.
Caption: General workflow for column chromatography purification.
Troubleshooting Decision Flowchart
When encountering a problem, use this logical guide to diagnose and solve the issue.
Caption: Decision-making guide for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. biotage.com [biotage.com]
- 15. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 19. epfl.ch [epfl.ch]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: HPLC Impurity Profiling of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
Welcome to the technical support resource for the analysis of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for impurity identification and quantification. As a key intermediate in the synthesis of various pharmaceuticals, including antidepressants, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3]
This document provides field-proven insights, detailed experimental protocols, and robust troubleshooting guides in a direct question-and-answer format to address the specific challenges you may encounter.
Part 1: Foundational Concepts in Impurity Analysis
Understanding the Origin of Impurities
Impurities in this compound can originate from several sources. A comprehensive analysis requires understanding these potential pathways. The presence of impurities in an API can significantly impact the quality and safety of the final drug product, making their identification and control a regulatory necessity.[4]
-
Synthesis-Related Impurities: These include unreacted starting materials (e.g., 4'-chloroacetophenone), reagents, intermediates from side reactions, and isomers.[2][5]
-
Degradation-Related Impurities: The molecule can degrade under various environmental conditions such as exposure to acid, base, heat, light, or oxidizing agents. Identifying these degradants is crucial for establishing the stability of the compound.
The Role of Forced Degradation Studies
To proactively identify potential degradation products, forced degradation (or stress testing) studies are essential.[6] These studies involve intentionally subjecting the drug substance to harsh conditions to accelerate its decomposition.[7][8] The primary goals of these studies are:
-
To establish the intrinsic stability of the molecule and its degradation pathways.[6][9]
-
To generate potential degradation products that might appear during long-term storage.
-
To develop and validate a "stability-indicating" analytical method—a method proven to separate the API from all potential impurities and degradants.[6][8]
Caption: Relationship between impurity sources and HPLC analysis.
Part 2: Recommended HPLC Methodology
A robust reversed-phase HPLC (RP-HPLC) method is the cornerstone of accurate impurity profiling. The following protocol is a validated starting point for the analysis of this compound and its related substances.
Experimental Protocol
1. Preparation of Mobile Phase and Diluent:
- Mobile Phase A: Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter. Rationale: A buffer is critical to maintain a consistent pH, which controls the ionization state of the basic amine group on the analyte, preventing peak tailing.[10]
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. Rationale: Dissolving the sample in a solvent similar in strength to the mobile phase is crucial to prevent peak shape distortion like fronting or splitting.[11]
2. Standard and Sample Preparation:
- Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
- Sample Solution: Prepare the sample solution using the same procedure and concentration as the standard solution.
3. Chromatographic Conditions:
- A well-designed set of chromatographic parameters is essential for achieving optimal separation. The table below outlines a typical starting method.
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 columns provide excellent retention for moderately polar compounds. The length and particle size offer a good balance of resolution and analysis time. |
| Mobile Phase | Gradient elution (see table below) | A gradient is typically required to elute impurities with a wide range of polarities while maintaining a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven ensures stable retention times by eliminating fluctuations from ambient temperature.[12] |
| Detection | UV at 254 nm | This wavelength generally provides good sensitivity for aromatic compounds like the target analyte. A photodiode array (PDA) detector is recommended for peak purity analysis. |
| Injection Volume | 10 µL | This volume should be optimized to avoid column overload, which can cause peak fronting.[11][13] |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0 | 90 | 10 |
| 25 | 40 | 60 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 36 | 90 | 10 |
| 45 | 90 | 10 |
4. System Suitability Testing (SST):
- Before running samples, the system's performance must be verified. This is a regulatory requirement.[14] Inject the standard solution multiple times (typically 5 or 6) and evaluate parameters like retention time precision (%RSD), peak area precision, tailing factor (should ideally be ≤ 1.5), and theoretical plates.[15]
Part 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the HPLC analysis of this compound.
Caption: A workflow for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: My main analyte peak is tailing significantly. What is the cause and how can I fix it?
A1: Peak tailing is the most common peak shape problem in RP-HPLC, especially for basic compounds like yours.[10] It compromises quantification and resolution.[16]
-
Primary Cause: Secondary Interactions. The basic amine group in your molecule can interact with acidic silanol groups on the surface of the silica-based column packing.[10][15] This secondary, undesirable interaction causes some molecules to be retained longer, resulting in a "tail."
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) ensures the amine group is fully protonated and minimizes interactions with silanols.[15]
-
Increase Buffer Strength: An insufficient buffer concentration may not adequately control the surface chemistry or the analyte's ionization state.[10] Try increasing the buffer concentration to 25-50 mM.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups and are specifically designed to reduce tailing for basic compounds.
-
Column Contamination: Strongly retained compounds from previous injections can contaminate the column head, creating active sites. Flush the column with a strong organic solvent or, if necessary, replace it.[12]
-
Q2: My peaks, especially the main one, look like "shark fins." What causes this peak fronting?
A2: Peak fronting is typically less common than tailing but is a clear indicator of a problem.
-
Primary Cause: Column Overload. You are injecting too much sample mass onto the column.[11][13] The stationary phase becomes saturated, and excess molecules travel through the column unretained, eluting at the front of the peak.[13]
-
Secondary Cause: Sample Solvent Incompatibility. If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than the initial mobile phase, the sample band will not focus properly at the column inlet, leading to distortion.[11]
-
Solutions:
-
Dilute Your Sample: This is the simplest fix. Perform a serial dilution (e.g., 1:10) and reinject. If the fronting disappears, you have confirmed an overload issue.[13]
-
Reduce Injection Volume: If you cannot dilute the sample, reduce the injection volume.[13]
-
Match Sample Solvent to Mobile Phase: Always aim to dissolve your sample in the mobile phase or a weaker solvent.[11]
-
Q3: My retention times are consistently shifting to earlier or later times during my analytical run. Why is this happening?
A3: Drifting retention times are a critical issue as they can lead to misidentification of impurity peaks.
-
Common Causes & Solutions:
-
Insufficient Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before injection, retention times will drift, especially in the first few runs of a sequence.[12] Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush with 10-20 column volumes of the starting mobile phase.
-
Changes in Mobile Phase Composition: Organic solvents are more volatile than water. Over time, preferential evaporation of the organic component (e.g., acetonitrile) can change the mobile phase strength, leading to longer retention times. Solution: Prepare fresh mobile phase daily and keep solvent bottles loosely capped.[12]
-
Temperature Fluctuations: A change in column temperature will affect retention. Solution: Always use a thermostatted column compartment to maintain a constant temperature.[12]
-
System Leaks: A leak in the pump or fittings will cause the flow rate to drop, leading to increased retention times. Solution: Check system pressure. If it is lower than normal or fluctuating, inspect all fittings for signs of a leak.[12][15]
-
Q4: I'm seeing small, unexpected "ghost peaks" in my chromatogram, even in blank injections. What are they?
A4: Ghost peaks are extraneous peaks that do not come from the injected sample.
-
Common Causes & Solutions:
-
Carryover: This occurs when a small amount of a previous, often concentrated, sample remains in the injector loop or on the column and elutes in a subsequent run. Solution: Run several blank injections (diluent only) after a high-concentration sample. Incorporate a needle wash step in your autosampler method and a high-organic wash at the end of your gradient to strip the column of strongly retained compounds.[15]
-
Mobile Phase Contamination: Impurities can be present in your solvents (especially water) or can be introduced by contaminated glassware. These impurities can concentrate on the column during equilibration and elute as a peak during the gradient.[17] Solution: Use only high-purity, HPLC-grade solvents and fresh, clean glassware. Running a blank gradient (without an injection) can help confirm if the mobile phase is the source.[17]
-
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. biopharminternational.com [biopharminternational.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. biomedres.us [biomedres.us]
- 10. hplc.eu [hplc.eu]
- 11. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
Hantzsch Thiazole Synthesis: A Technical Guide to Minimizing Byproduct Formation
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the complexities of the Hantzsch thiazole synthesis. Our focus is to empower you with the understanding to proactively prevent byproduct formation, ensuring higher yields and purity of your target thiazole derivatives.
Introduction: The Enduring Relevance of the Hantzsch Synthesis
First reported by Arthur Hantzsch in 1887, the synthesis of thiazoles via the condensation of an α-haloketone and a thioamide remains a cornerstone of heterocyclic chemistry.[1] Its robustness and versatility have made it a favored method for accessing the thiazole core, a privileged scaffold in numerous pharmacologically active compounds.[2] Despite its utility, the reaction is not without its challenges. The formation of undesired byproducts can complicate purification, reduce yields, and consume valuable starting materials.[3] This guide is designed to address these specific issues head-on, providing both mechanistic explanations and practical solutions.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the Hantzsch thiazole synthesis, presented in a question-and-answer format to directly tackle experimental observations.
Q1: My TLC analysis shows multiple spots, with one major spot that I suspect is an isomer of my desired product. What is happening?
A1: You are likely observing the formation of regioisomers, a common challenge when using N-monosubstituted thioamides. The intended product is typically a 2-(N-substituted amino)thiazole. However, under certain conditions, the reaction can yield a 3-substituted 2-imino-2,3-dihydrothiazole.[4]
-
The Mechanistic Fork-in-the-Road: The initial S-alkylation of the thioamide by the α-haloketone is followed by an intramolecular cyclization. The regioselectivity is determined by which nitrogen atom of the thioamide intermediate attacks the carbonyl carbon.
-
Neutral/Basic Conditions: Favor the formation of the desired 2-(N-substituted amino)thiazole.
-
Acidic Conditions: Can promote the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[4] The presence of acid can alter the tautomeric equilibrium of the thioamide and the protonation state of the intermediates, thereby changing the nucleophilicity of the nitrogen atoms.
-
-
Preventative Measures:
-
pH Control: Maintain a neutral or slightly basic reaction medium. If the reaction generates acid (e.g., HBr), consider adding a non-nucleophilic base to neutralize it as it forms. A common work-up procedure involves pouring the reaction mixture into a basic solution like aqueous sodium carbonate to precipitate the desired product.[5][6]
-
Reaction Monitoring: Use TLC to monitor the reaction progress and compare the product spots with known standards if available.
-
Q2: I'm observing significant amounts of unreacted α-haloketone, and my overall yield is low. What are the likely side reactions consuming my starting material?
A2: Low yields with unreacted α-haloketone often point to competitive side reactions involving this starting material. The most common culprits are self-condensation and hydrolysis.[5]
-
Self-Condensation of α-Haloketone: Especially under basic conditions, α-haloketones can undergo self-condensation reactions. The enolate of one molecule can attack the carbonyl of another, leading to complex mixtures.
-
Hydrolysis of α-Haloketone: The presence of water in the reaction mixture can lead to the hydrolysis of the α-haloketone to the corresponding α-hydroxyketone, which is unreactive in the Hantzsch synthesis.[5]
-
Preventative Measures:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the thioamide. This ensures the α-haloketone is consumed efficiently by the desired reaction pathway, minimizing its opportunity to undergo self-condensation.[5]
-
Anhydrous Conditions: Use dry solvents and ensure your starting materials are free from significant amounts of water to prevent hydrolysis.[5]
-
Order of Addition: Consider adding the α-haloketone slowly to a solution of the thioamide to maintain a low concentration of the ketone and favor the bimolecular reaction over self-condensation.
-
Q3: My final product appears to have a higher molecular weight than expected, and I suspect over-alkylation. How can this be avoided?
A3: Over-alkylation can occur when the nitrogen atom of the newly formed thiazole ring acts as a nucleophile and attacks another molecule of the α-haloketone.[5] This is more likely if there is a high concentration of the α-haloketone, particularly towards the end of the reaction.
-
Preventative Measures:
-
Strict Stoichiometry: As with preventing self-condensation, using a slight excess of the thioamide is crucial to ensure the complete consumption of the α-haloketone.[5]
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize this and other side reactions. While some reactions require heating to proceed at a reasonable rate, excessive heat can increase the likelihood of undesired pathways.[5]
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting α-haloketone is consumed, stop the reaction to prevent further side reactions.
-
Q4: I'm using a simple thioamide like thiourea, but my reaction is still messy. Could there be other byproducts?
A4: Yes, even with simple thioamides, other side reactions can occur.
-
Dimerization/Polymerization of Reactants: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization, leading to a complex mixture of products.[3]
-
Formation of Oxazoles: If your thioamide is contaminated with its corresponding amide, you may form an oxazole byproduct through a similar reaction pathway.[3]
-
Preventative Measures:
-
Purity of Starting Materials: Ensure the purity of both the α-haloketone and the thioamide. Impurities can initiate or participate in side reactions.[3]
-
Optimized Reaction Conditions: The choice of solvent can significantly impact the reaction. Alcohols like ethanol and methanol are commonly used and often provide good results.[6][7] For some substrates, a mixture of solvents like ethanol/water can improve yields.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal reaction conditions for a standard Hantzsch thiazole synthesis?
A1: While optimal conditions are substrate-dependent, a general starting point is to react the α-haloketone with a slight excess of the thioamide in a polar protic solvent like ethanol or methanol.[6] Many reactions proceed well at room temperature, while others may require gentle heating (40-60 °C) or reflux to go to completion.[5]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective method.[3] Spot the reaction mixture alongside the starting materials on a silica gel plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding. A common eluent system is a mixture of ethyl acetate and hexane.
Q3: What are the best methods for purifying the thiazole product?
A3: The purification method depends on the properties of your product.
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Precipitation & Filtration: Often, the thiazole product can be precipitated by pouring the reaction mixture into a beaker of water or a dilute aqueous base (like 5% sodium carbonate).[6] The resulting solid can then be collected by filtration.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) is an excellent way to achieve high purity.[3]
-
Column Chromatography: For oils or solids that do not recrystallize well, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexane is a common eluent system.[3]
Q4: Are there "greener" alternatives to the traditional Hantzsch synthesis?
A4: Yes, several modifications aim to make the Hantzsch synthesis more environmentally friendly. These include:
-
Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and often improve yields.[8]
-
Solvent-Free Conditions: Some Hantzsch reactions can be performed neat (without a solvent), reducing solvent waste.[9]
-
Use of Catalysts: Catalysts like silica-supported tungstosilisic acid have been shown to be effective in promoting the reaction under milder conditions.[7]
Q5: When should I consider an alternative synthesis to the Hantzsch method, like the Cook-Heilbron synthesis?
A5: The choice of synthesis depends on the desired substitution pattern. The Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide, is particularly useful for preparing 5-aminothiazoles.[10] If this is your target scaffold, the Cook-Heilbron method may be a more direct and efficient route.
Visualizing the Pathways: Mechanism and Byproduct Formation
To better understand the competitive nature of the Hantzsch synthesis, the following diagrams illustrate the key reaction pathways.
Caption: The primary reaction pathway of the Hantzsch thiazole synthesis.
Caption: Factors leading to common byproducts in Hantzsch synthesis.
Optimized Experimental Protocol: A General Guideline
This protocol provides a generalized framework for the synthesis of a 2-amino-4-arylthiazole, incorporating best practices to minimize byproduct formation.
Materials:
-
α-Bromoacetophenone derivative (1.0 eq)
-
Thiourea (1.2 eq)
-
Anhydrous Ethanol
-
5% Aqueous Sodium Carbonate Solution
-
Magnetic Stirrer and Stir Bar
-
Reflux Condenser
-
Round-bottom flask
-
Heating Mantle
-
TLC plates (silica gel)
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (1.2 eq) in anhydrous ethanol.
-
Reagent Addition: To the stirring solution, add the α-bromoacetophenone derivative (1.0 eq).
-
Reaction Execution: Heat the mixture to a gentle reflux (approximately 78 °C for ethanol).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the α-bromoacetophenone spot is no longer visible. This typically takes 1-4 hours.
-
Work-up and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing the 5% aqueous sodium carbonate solution while stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove any soluble impurities.
-
Drying and Purification: Air-dry the collected solid. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.
| Parameter | Recommended Condition | Rationale for Byproduct Prevention |
| Stoichiometry | 1.2 eq of Thioamide | Minimizes α-haloketone self-condensation and over-alkylation.[5] |
| Solvent | Anhydrous Ethanol | Prevents hydrolysis of the α-haloketone.[5] |
| Temperature | Gentle Reflux | Provides sufficient energy for the reaction while minimizing side reactions. |
| Work-up | Basic Quench (Na2CO3) | Neutralizes acidic byproducts and precipitates the neutral thiazole.[6] |
References
- 1. synarchive.com [synarchive.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Optimizing Condensation Reactions of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in condensation reactions involving 2-amino-1-(4-chlorophenyl)ethanone hydrochloride. Our focus is to equip you with the scientific rationale behind experimental choices to enhance reaction yield, purity, and reproducibility.
Introduction: The Critical Role of Temperature in Heterocyclic Synthesis
This compound is a valuable starting material in the synthesis of a variety of heterocyclic compounds, which form the backbone of many pharmaceutical agents. The condensation of this α-amino ketone with various reagents is a cornerstone of constructing these molecular scaffolds. Among the many reaction parameters, temperature is a critical lever that can dictate the success of the synthesis. Improper temperature control can lead to low yields, the formation of intractable side products, or even complete reaction failure. This guide will focus on the synthesis of 2-amino-4-(4-chlorophenyl)-substituted pyrimidines as a primary example, a common and important class of heterocycles derived from this precursor.
Troubleshooting Guide: Common Issues and Solutions in Temperature Optimization
This section addresses frequent challenges encountered during the condensation of this compound, with a specific focus on temperature-related issues.
Q1: My reaction to form the 2-aminopyrimidine is showing low or no product formation. How can I determine if the temperature is the issue?
A1: Low conversion can often be attributed to insufficient thermal energy to overcome the activation barrier of the reaction.
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Initial Assessment: Many condensation reactions of this type require heating to proceed at a reasonable rate. If you are running the reaction at room temperature or slightly above, it is likely that the temperature is too low.
-
Recommended Action:
-
Stepwise Temperature Increase: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress at each new temperature point using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Refluxing Conditions: A common starting point for these reactions is to heat the mixture to the boiling point of the solvent (reflux). The choice of solvent is therefore critical. For instance, solvents like ethanol or isopropanol are frequently used and provide a good starting temperature range for many condensation reactions.
-
Kinetic vs. Thermodynamic Control: Be aware that higher temperatures can sometimes favor the formation of undesired, thermodynamically more stable side products. Close monitoring during temperature elevation is crucial.
-
Q2: My reaction is producing a significant amount of dark, tar-like material, and the yield of the desired pyrimidine is low. What is the likely cause?
A2: The formation of tar or polymeric material is a strong indicator of product or starting material decomposition, often exacerbated by excessive heat.
-
Causality: this compound and the intermediate products in the condensation pathway can be sensitive to high temperatures, especially in the presence of strong acids or bases. Overheating can lead to polymerization, self-condensation of the ketone, or degradation of the desired heterocyclic product.
-
Recommended Action:
-
Temperature Reduction: If you are running the reaction at a high temperature (e.g., reflux in a high-boiling solvent), try reducing the temperature.
-
Solvent Selection: Consider using a lower-boiling solvent to naturally cap the maximum reaction temperature.
-
Reaction Time Optimization: Extended reaction times at elevated temperatures can also lead to decomposition. Monitor the reaction to determine the point at which the product concentration is maximized, and then proceed with the work-up.
-
Catalyst Concentration: The concentration of acid or base catalysts can also play a role in decomposition at higher temperatures. Consider reducing the catalyst loading in conjunction with temperature adjustments.
-
Q3: My TLC/HPLC analysis shows the formation of multiple, difficult-to-separate byproducts. How can temperature optimization help improve the reaction's selectivity?
A3: Temperature can influence the relative rates of competing reaction pathways, thus affecting the product distribution.
-
Mechanism Insight: In the formation of pyrimidines, for example, there are several intermediate steps. The relative rates of these steps can be temperature-dependent. At suboptimal temperatures, intermediates may accumulate and react via alternative pathways, leading to a mixture of products.
-
Recommended Action:
-
Isothermal Study: If possible, conduct a series of small-scale reactions at different, well-controlled temperatures (e.g., 40 °C, 60 °C, 80 °C) for a fixed amount of time. Analyze the product mixture from each reaction to identify the temperature that provides the best ratio of desired product to byproducts.
-
Controlled Heating: Use a temperature-controlled heating mantle or oil bath to maintain a stable reaction temperature. Avoid hot spots that can occur with direct heating on a hot plate.
-
Frequently Asked Questions (FAQs)
What is a good starting temperature for the condensation of this compound with guanidine to form a 2-aminopyrimidine?
A common and effective starting point is to perform the reaction at the reflux temperature of a protic solvent like ethanol or isopropanol. This typically falls in the range of 78-85 °C.
How does the hydrochloride salt form of the starting material affect the optimal reaction temperature?
The hydrochloride salt can influence the solubility of the starting material and the overall pH of the reaction mixture. In some cases, the presence of the salt may necessitate a slightly higher temperature to ensure adequate solubility and reaction rates. It is also important to consider that the release of HCl in situ can affect the catalytic cycle, which may have its own temperature optimum.
Can microwave synthesis be used to optimize the reaction temperature?
Yes, microwave-assisted synthesis is an excellent tool for rapidly screening reaction conditions, including temperature. Microwave heating can often accelerate reaction rates and may allow for the use of lower overall bulk temperatures, potentially reducing the formation of decomposition products. Reactions are often completed in minutes under microwave irradiation at temperatures between 100-150 °C, but this requires specialized equipment.
Should the reaction be heated under an inert atmosphere?
While not always strictly necessary for this type of condensation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially at elevated temperatures. This can prevent oxidative side reactions that may contribute to the formation of colored impurities or tar.
Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-arylpyrimidine
This protocol is a representative procedure for the synthesis of a 2-aminopyrimidine derivative, a common application of this compound condensation. Temperature control is a key parameter in this multi-step, one-pot synthesis.
Reaction Scheme:
Materials:
-
This compound
-
An appropriate aromatic aldehyde (e.g., benzaldehyde)
-
Guanidine hydrochloride
-
Sodium hydroxide or potassium hydroxide
-
Ethanol
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware
-
Heating mantle with temperature control
-
Magnetic stirrer
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aromatic aldehyde (1.0 eq) and this compound (1.0 eq) in ethanol.
-
Base Addition: Slowly add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq) in ethanol to the reaction mixture while stirring. An initial color change is often observed.
-
Chalcone Formation (Temperature Optimization Point 1): Gently heat the reaction mixture to 40-50 °C and stir for 1-2 hours. Monitor the formation of the chalcone intermediate by TLC. This initial, milder heating step can favor the Claisen-Schmidt condensation while minimizing self-condensation of the ketone.
-
Guanidine Addition: To the reaction mixture containing the in situ generated chalcone, add guanidine hydrochloride (1.5 eq).
-
Cyclocondensation and Aromatization (Temperature Optimization Point 2): Increase the temperature to bring the reaction mixture to a gentle reflux (approximately 78-80 °C for ethanol). Maintain the reflux for 4-6 hours, monitoring the disappearance of the chalcone intermediate and the formation of the pyrimidine product by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with dilute hydrochloric acid. The product will often precipitate out of solution.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Data Summary: Temperature Effects on a Model Pyrimidine Synthesis
The following table summarizes hypothetical data for the synthesis of 2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine to illustrate the impact of the cyclocondensation temperature (Step 5) on reaction outcomes.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) | Observations |
| 50 | 12 | 45 | 95 | Slow reaction, incomplete conversion |
| 78 (Reflux) | 5 | 85 | 92 | Good yield and purity, optimal balance |
| 100 (in a sealed vessel) | 3 | 75 | 80 | Faster reaction, but increased byproduct formation and slight darkening of the reaction mixture |
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of 2-aminopyrimidines.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common reaction issues.
Technical Support Center: Solvent Selection for 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride Reactions
Welcome to the technical support center for reactions involving 2-amino-1-(4-chlorophenyl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection, troubleshoot common issues, and answer frequently asked questions. As a key intermediate in the synthesis of pharmaceuticals like antidepressants and antihistamines, understanding its behavior in different solvents is paramount for successful and reproducible outcomes.[1]
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding solvent selection for reactions with this compound.
Q1: What are the primary considerations when selecting a solvent for reactions with this compound?
A1: The selection of an appropriate solvent is a multi-faceted decision that hinges on several key factors:
-
Solubility of Reactants: As a hydrochloride salt, the starting material has enhanced stability and solubility in polar solvents.[1] However, the free base, which may be generated in situ, will have different solubility characteristics. The solvent must effectively dissolve all reactants to ensure a homogeneous reaction mixture.
-
Reaction Type: The nature of the reaction (e.g., acylation, alkylation, condensation) will dictate the ideal solvent properties. For instance, a reaction that generates water as a byproduct might benefit from a solvent that allows for its removal.
-
Reaction Temperature: The solvent's boiling point must be compatible with the required reaction temperature.
-
Reactivity with Reagents: The solvent should be inert and not react with any of the starting materials, reagents, or products. For example, protic solvents like ethanol may interfere with reactions involving highly reactive organometallics.
-
Work-up and Product Isolation: Consider how the solvent will be removed after the reaction. A solvent with a low boiling point is easier to remove by evaporation. Also, consider the solubility of the desired product in the solvent for effective crystallization or precipitation.
Q2: In which solvents is this compound most soluble?
A2: Generally, as a salt, it exhibits higher solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in polar aprotic solvents like DMSO and DMF is also considerable. It is less soluble in nonpolar solvents like hexane and toluene. It's always recommended to perform a solubility test with a small amount of material before committing to a large-scale reaction.
Q3: Can I use a protic solvent like ethanol for my reaction?
A3: The use of a protic solvent like ethanol depends on the specific reaction. Ethanol is often used in condensation reactions.[2] However, if your reaction involves reagents that are sensitive to acidic protons (e.g., Grignard reagents, strong bases like NaH), a protic solvent would be unsuitable as it would quench the reagent. In such cases, aprotic solvents like THF, DCM, or dioxane are preferred.[2]
Q4: How does the hydrochloride salt form affect my reaction and solvent choice?
A4: The hydrochloride salt form enhances the stability and solubility of the compound.[1] However, the amine group is protonated, rendering it non-nucleophilic. For reactions where the free amine is the reactive species, a base must be added to neutralize the hydrochloride and liberate the free amine. The choice of base and solvent are interconnected. For example, an aqueous base like sodium bicarbonate would necessitate a solvent system that can accommodate an aqueous phase, or the use of a phase-transfer catalyst. If using an organic base like triethylamine, a wide range of aprotic solvents can be used.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Solubility of Reactants | 1. Switch to a more polar solvent (e.g., from DCM to DMF). 2. Use a co-solvent system (e.g., THF/water). 3. Gently heat the reaction mixture if the reactants are thermally stable. | A homogeneous reaction mixture is crucial for efficient molecular interactions. If reactants are not fully dissolved, the reaction will be slow and incomplete. |
| Incomplete Deprotonation of the Amine | 1. Ensure at least one equivalent of base is added. 2. Switch to a stronger, non-nucleophilic base if necessary (e.g., DBU instead of triethylamine). 3. Choose a solvent that does not interfere with the base. | The amine hydrochloride needs to be neutralized to its free amine form to act as a nucleophile. Incomplete deprotonation leads to unreacted starting material. |
| Side Reactions with Solvent | 1. If using a protic solvent with a reactive reagent, switch to an aprotic solvent (e.g., THF, dioxane). | Protic solvents can react with sensitive reagents, leading to their consumption and the formation of byproducts, thus lowering the yield of the desired product. |
Issue 2: Formation of Impurities/Byproducts
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Self-Condensation of the Ketone | 1. Lower the reaction temperature. 2. Add the base slowly to the reaction mixture. 3. Use a less polar solvent to potentially disfavor the charged intermediate of the condensation reaction. | The enolizable ketone can undergo self-condensation, especially in the presence of a base. Controlling the reaction conditions can minimize this side reaction. |
| Reaction with Solvent | 1. Ensure the chosen solvent is inert under the reaction conditions. For example, avoid methanol in acylation reactions with acid chlorides where methyl ester formation is possible. | The solvent should be a passive medium for the reaction. Any reactivity with the solvent will lead to impurities. |
| Over-alkylation/acylation of the Amine | 1. Use stoichiometric amounts of the alkylating/acylating agent. 2. Add the reagent slowly to the reaction mixture. 3. A less polar solvent might slow down the reaction, allowing for better control. | The free amine can potentially react more than once. Careful control of stoichiometry and reaction rate is essential. |
Issue 3: Difficulty with Product Isolation/Crystallization
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Product is too Soluble in the Reaction Solvent | 1. After the reaction, perform a solvent swap to a solvent in which the product is less soluble. 2. Add an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. | Successful crystallization relies on the product being sparingly soluble in the final solvent system at a given temperature. |
| Oily Product Formation | 1. Try crystallizing from a different solvent or a mixture of solvents. 2. Use seeding with a small crystal of the pure product. 3. Purify by column chromatography before attempting crystallization. | Oiling out occurs when the product separates from the solution as a liquid rather than a solid. This can be due to impurities or the intrinsic properties of the compound in that solvent. |
| Solvent Viscosity Affecting Crystal Growth | 1. If using a high-viscosity solvent, consider diluting the reaction mixture or swapping to a less viscous solvent for crystallization. | High solvent viscosity can impede mass transfer, affecting crystal growth and potentially leading to smaller or less well-formed crystals.[3] |
Section 3: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for N-Acylation
This protocol provides a general method for the acylation of the amino group of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of starting material).
-
Base Addition: To the stirred suspension, add a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) at 0 °C. Stir for 15-20 minutes to allow for the in-situ formation of the free amine.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.05 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Solvent Selection Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate solvent.
Caption: Decision workflow for solvent selection.
Troubleshooting Logic Diagram
This diagram outlines the logical steps for troubleshooting a failed or low-yielding reaction.
Caption: Troubleshooting logic for common reaction issues.
Section 4: Solvent Properties Reference Table
The table below summarizes the properties of common solvents relevant to reactions involving this compound.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant | Notes |
| Water | Protic, Polar | 100 | 80.1 | Good for dissolving the hydrochloride salt, but can interfere with many organic reagents. |
| Methanol (MeOH) | Protic, Polar | 65 | 32.7 | Good solubility for polar compounds. Can act as a nucleophile in some reactions. |
| Ethanol (EtOH) | Protic, Polar | 78 | 24.5 | Commonly used for recrystallization and some condensation reactions.[2] |
| Dichloromethane (DCM) | Aprotic, Polar | 40 | 9.1 | Good general-purpose solvent for a wide range of organic reactions. Low boiling point makes for easy removal. |
| Tetrahydrofuran (THF) | Aprotic, Polar | 66 | 7.6 | Aprotic ether, suitable for reactions with organometallics. Can form peroxides. |
| Acetonitrile (MeCN) | Aprotic, Polar | 82 | 37.5 | Polar aprotic solvent, useful for a variety of reactions. |
| Dimethylformamide (DMF) | Aprotic, Polar | 153 | 36.7 | High boiling point, excellent solvating power for a wide range of compounds. Difficult to remove. |
| Dioxane | Aprotic, Nonpolar | 101 | 2.2 | Aprotic ether, often used in reactions requiring higher temperatures.[2] |
| Toluene | Aprotic, Nonpolar | 111 | 2.4 | Good for reactions that require azeotropic removal of water. Poor solubility for the hydrochloride salt. |
References
Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-amino-1-(4-chlorophenyl)ethanone hydrochloride. This guide is designed to provide expert insights and practical troubleshooting advice for the most critical transformation of this substrate: its catalytic asymmetric reduction to the corresponding chiral amino alcohol, a vital building block in pharmaceutical synthesis.[1][2] This document moves beyond simple protocols to explain the fundamental principles behind catalyst selection and reaction optimization, empowering you to overcome common experimental challenges.
Frequently Asked Questions (FAQs): Catalyst Screening & Selection
This section addresses the most common initial questions regarding catalyst choice for the reduction of 2-amino-1-(4-chlorophenyl)ethanone, an α-amino ketone.
Q1: What is the primary reaction catalyzed for this substrate, and why is it important?
The most prevalent and synthetically valuable reaction for 2-amino-1-(4-chlorophenyl)ethanone is the stereoselective reduction of its ketone functional group to produce enantiomerically pure (R)- or (S)-2-amino-1-(4-chlorophenyl)ethanol. This chiral amino alcohol is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antidepressants and antihistamines.[1][2] The challenge and goal lie in controlling the stereochemistry of the newly formed hydroxyl group, making catalytic asymmetric reduction the preferred method.
Q2: What are the main classes of catalysts for the asymmetric reduction of this α-amino ketone?
There are three primary classes of catalysts to consider, each with distinct advantages and operational requirements:
-
Transition-Metal Hydrogenation Catalysts: These are typically complexes of Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) with chiral ligands.[3] They catalyze either direct hydrogenation (using H₂ gas) or transfer hydrogenation (using a hydrogen donor like isopropanol or formic acid).[4] These are often the most efficient and scalable options.
-
Chiral Oxazaborolidine Catalysts (Corey-Bakshi-Shibata or CBS Reduction): This method uses a stoichiometric borane reagent (like BH₃ complexes) in the presence of a catalytic amount of a chiral oxazaborolidine. It is a well-established and reliable method, particularly at the lab scale.[4][5]
-
Biocatalysis (Ketoreductases): Ketoreductase (KRED) enzymes offer exceptional enantioselectivity and operate under mild, aqueous conditions. They are an increasingly popular "green" alternative.[6]
Q3: How do I choose between direct hydrogenation and transfer hydrogenation?
The choice depends on your available equipment, safety infrastructure, and scale.
-
Direct Hydrogenation (H₂ gas):
-
Pros: High atom economy (hydrogen is the only reductant), often faster reaction rates, and well-suited for large-scale production.
-
Cons: Requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas.[6]
-
-
Asymmetric Transfer Hydrogenation (ATH):
-
Pros: Uses standard laboratory glassware (no high-pressure equipment needed). Common hydrogen donors like isopropanol and formic acid are inexpensive and easier to handle than H₂ gas.[4]
-
Cons: Lower atom economy, and the reaction equilibrium can sometimes be a limiting factor.
-
For most academic and early-stage development labs, Asymmetric Transfer Hydrogenation (ATH) is the more practical and accessible starting point.
Q4: My starting material is a hydrochloride salt. Does this affect the reaction?
Yes, this is a critical point. The hydrochloride salt form means the amino group is protonated (-NH₃⁺Cl⁻). This can have several effects:
-
Catalyst Inhibition: The protonated amine may not chelate effectively to the metal center of a transition-metal catalyst, which is often a crucial interaction for achieving high stereoselectivity with α-amino ketones.[4]
-
Base Requirement: Most catalytic cycles, especially for transition-metal catalysts, require a free amine. Therefore, an external base (e.g., triethylamine, DBU, or a mild inorganic base like K₂CO₃) must be added to the reaction mixture to neutralize the hydrochloride salt in situ and liberate the free amine.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to problems frequently encountered during the optimization phase.
Issue 1: Low or No Conversion
-
Probable Cause 1: Catalyst Inactivity.
-
Solution: Ensure the catalyst was handled under an inert atmosphere (e.g., nitrogen or argon) if it is air-sensitive. Verify the quality and age of the catalyst. Perform a small-scale test reaction on a simpler, more reliable ketone to confirm catalyst activity.
-
-
Probable Cause 2: Insufficient Base.
-
Solution: As noted in Q4, the free amine is often necessary. Ensure you have added at least one equivalent of a suitable base to neutralize the hydrochloride salt. You may need a slight excess.
-
-
Probable Cause 3: Incorrect Solvent.
-
Solution: The solvent plays a crucial role in catalyst solubility and stability. For ATH reactions, polar aprotic solvents like dichloromethane (DCM) or protic solvents like isopropanol (which also serves as the reductant) are common. If using a borane-based reduction, an aprotic solvent like THF is standard. Consult literature for the specific catalyst system you are using.
-
Issue 2: High Conversion but Low Enantioselectivity (ee)
-
Probable Cause 1: Non-Optimal Temperature.
-
Solution: Asymmetric reactions are highly sensitive to temperature. Generally, lower temperatures lead to higher enantioselectivity. Try running the reaction at 0 °C or even -20 °C. However, be aware that this will slow down the reaction rate.
-
-
Probable Cause 2: Poor Substrate-Ligand Match.
-
Solution: Not all chiral ligands work for all substrates. The steric and electronic properties of the ligand must be compatible with the substrate to create a well-defined, diastereomeric transition state. It is essential to screen a small library of different chiral ligands (e.g., with varying steric bulk or electronic properties) to find the optimal match.
-
-
Probable Cause 3: Background Uncatalyzed Reduction.
-
Solution: If the reducing agent (e.g., NaBH₄, if used) can cause a slow, non-selective reduction without the catalyst, it will result in a racemic product, lowering the overall ee. Ensure your catalyst is active and the reaction conditions favor the catalytic pathway. For ATH with isopropanol, this is less of an issue as the uncatalyzed reaction is extremely slow.
-
Data & Protocols
Table 1: Comparison of Catalyst Systems for Asymmetric Ketone Reduction
| Catalyst System Class | Example Catalyst/Ligand | Reductant | Typical Temp. (°C) | Pros | Cons |
| Ru-Catalyzed ATH | [RuCl₂(p-cymene)]₂ + (R,R)-TsDPEN | Isopropanol/KOH | 25 - 40 | High ee, operationally simple | Requires base, catalyst can be expensive |
| Ir-Catalyzed Hydrogenation | [Ir(COD)Cl]₂ + Chiral P,N,N Ligand | H₂ (10-50 bar) | 25 - 60 | High turnover numbers, excellent ee | Requires high-pressure equipment |
| CBS Reduction | (R)-Me-CBS | BH₃·THF | -20 to 0 | Highly predictable stereochemistry | Stoichiometric borane is hazardous[7] |
| Biocatalysis (KRED) | Commercial Ketoreductase | Isopropanol or Glucose | 25 - 35 | Extremely high ee, "green" process | Requires buffer, enzyme cost can be high |
Experimental Workflow Diagram
The following diagram illustrates a typical decision-making workflow for selecting and optimizing a catalyst for the target reaction.
Caption: Decision workflow for catalyst selection and optimization.
Protocol: Asymmetric Transfer Hydrogenation using a Noyori-Type Catalyst
This protocol describes a general procedure for the ATH of this compound.
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Isopropanol is flammable.
Materials:
-
This compound (1.0 eq)
-
[RuCl₂(p-cymene)]₂ (0.0025 eq, 0.5 mol%)
-
(R,R)-N-tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (0.005 eq, 1.0 mol%)
-
Potassium hydroxide (KOH) (0.1 eq)
-
Anhydrous Isopropanol (solvent and hydrogen source)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN. Add half of the total anhydrous isopropanol and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution forms.
-
Substrate Addition: In a separate flask, dissolve the this compound and KOH in the remaining anhydrous isopropanol.
-
Reaction Initiation: Transfer the substrate solution to the catalyst solution via cannula.
-
Heating and Monitoring: Heat the reaction mixture to 40 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Determine the enantiomeric excess (ee) of the product, 2-amino-1-(4-chlorophenyl)ethanol, using chiral HPLC.
-
General Reaction Pathway Diagram
Caption: General pathway for the asymmetric reduction of the substrate.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 7. Specific Solvent Issues / Safety Issues with Ketone Reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS 5467-71-0). The focus is on the critical work-up and purification stages, providing in-depth, field-proven insights to overcome common experimental challenges and ensure the isolation of a high-purity final product.
The synthesis of α-amino ketones, such as the target compound, often involves the conversion of an α-halo ketone precursor. A prevalent method is the Delépine reaction, which utilizes 2-bromo- or 2-chloro-1-(4-chlorophenyl)ethanone and hexamethylenetetramine (urotropine) to form a quaternary hexaminium salt. This intermediate is then hydrolyzed under acidic conditions to yield the desired primary amine hydrochloride.[1][2][3] The work-up procedure is paramount as it involves not only the hydrolysis of this salt but also the effective separation of the product from byproducts like ammonium chloride and formaldehyde.[1][3]
This document provides a logical, question-and-answer-based troubleshooting framework and detailed protocols to navigate this crucial phase of the synthesis.
Physical and Chemical Properties
A summary of the key physical properties of the target compound is provided below for easy reference during experimental work.
| Property | Value | Source(s) |
| CAS Number | 5467-71-0 | [4] |
| Molecular Formula | C₈H₉Cl₂NO | [4] |
| Molecular Weight | 206.07 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 262-265 °C | Vendor Data |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the work-up and purification of this compound in a direct question-and-answer format.
Q1: After acidic hydrolysis of the hexaminium salt, my product yield is very low, or nothing precipitates. Where did my product go?
Answer: This is a common and frustrating issue that typically points to one of two causes: incomplete hydrolysis or product solubility.
-
Causality (Incomplete Hydrolysis): The hexaminium salt intermediate is stable in neutral aqueous solutions but requires acidic conditions to hydrolyze and release the primary amine.[1] If the acidic hydrolysis (typically with ethanolic HCl) is incomplete, the quaternary salt remains in solution, and the desired amine hydrochloride will not be formed to precipitate. Ensure that the reaction is heated under reflux for a sufficient duration as specified in the protocol.
-
Causality (Solubility): this compound, while a salt, can exhibit significant solubility in the reaction mixture, especially if the water content is high or the volume of ethanol is excessive. The goal is to create a solvent environment where the product is insoluble upon cooling, while impurities like ammonium chloride remain in solution.
Troubleshooting Steps:
-
Confirm Reaction Completion: Before concluding the work-up, consider taking a small aliquot of the reaction mixture and analyzing it by TLC or LC-MS to confirm the disappearance of the hexaminium salt intermediate.
-
Reduce Solvent Volume: If you suspect solubility issues, carefully concentrate the reaction mixture by rotary evaporation to reduce the volume of the solvent. This will decrease the solubility of the product and promote precipitation upon cooling.
-
Check the Aqueous Layer: If you have already proceeded to a work-up involving an aqueous extraction, your product may be in the aqueous layer.[5] Re-acidify the aqueous layer (if it was basified) and concentrate it to see if the product precipitates.
Q2: The isolated product is a sticky solid or an oil, not a crystalline powder. How can I fix this?
Answer: Obtaining an oil or a tacky solid indicates the presence of impurities that are depressing the melting point and disrupting the crystal lattice formation.
-
Causality (Impurities): The most likely culprits are residual starting materials (e.g., 2-halo-1-(4-chlorophenyl)ethanone), byproducts from the hydrolysis (such as formaldehyde-amine adducts), or residual solvents. Water is a common impurity that can lead to an oily appearance.
-
Expert Insight: α-amino ketones are known to be less stable as free bases and can be prone to self-condensation or decomposition. Converting the amine to its hydrochloride salt significantly enhances its stability.[6] The oily nature might suggest that the conversion to the hydrochloride is incomplete or that the free base is present.
Troubleshooting Steps:
-
Trituration: This is the first and often most effective step. Suspend the oily product in a non-polar solvent in which the desired product is insoluble but the oily impurities are soluble. Good starting choices include diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes. Stir the suspension vigorously. The desired hydrochloride salt should solidify into a manageable powder, which can then be collected by filtration.
-
Recrystallization: If trituration is insufficient, recrystallization is necessary. This is the most robust method for purification. (See Q3 for solvent selection).
-
Ensure Complete Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (like methanol or ethanol) and add a solution of HCl (e.g., concentrated HCl or HCl in ethanol) to ensure complete protonation. Then, proceed with precipitation, possibly by adding an anti-solvent or by cooling.
Q3: What is the best solvent system for recrystallizing this compound?
Answer: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For polar, salt-like compounds such as this, polar protic solvents are excellent candidates.
-
Recommended Solvents:
-
Ethanol: Ethanol is a widely used and effective solvent for recrystallizing similar acetophenone derivatives and amine hydrochlorides. It often provides a good balance of solubility at reflux and insolubility when cold.
-
Methanol/Isopropanol: These can also be effective alternatives to ethanol.
-
Mixed Solvent System: If the product is too soluble in hot ethanol for good recovery, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of hot ethanol (the "good" solvent) and then add a "poor" solvent like ethyl acetate or diethyl ether dropwise until the solution becomes cloudy. Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly.
-
-
Self-Validating Protocol: Always perform a small-scale test first. Place a small amount of your crude product in a test tube and add a few drops of the chosen solvent. Heat it to observe dissolution and then cool it to see if crystals form. This quick test prevents the loss of your entire batch to a poor solvent choice.
Q4: My final product is colored (e.g., yellow or brown). How can I decolorize it?
Answer: Color in the final product is a clear sign of high molecular weight, conjugated impurities, or degradation products.
-
Causality: These impurities often arise from side reactions during the synthesis or from the degradation of the product or intermediates, especially if exposed to heat for extended periods.
Troubleshooting Step:
-
Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: Keep the solution hot and perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. The filtrate should be colorless or significantly less colored.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.
Experimental Protocols
Protocol 1: General Work-up from Delépine Reaction Hydrolysis
This protocol assumes the synthesis has been performed via the Delépine reaction, starting with 2-chloro- or 2-bromo-1-(4-chlorophenyl)ethanone and hexamethylenetetramine, followed by hydrolysis with concentrated HCl in ethanol.
-
Cooling and Precipitation: After the hydrolysis step (refluxing in ethanolic HCl) is complete, allow the reaction mixture to cool to room temperature. Then, cool the mixture further in an ice-water bath for at least 1 hour to maximize the precipitation of the crude hydrochloride salt.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with two portions of cold ethanol followed by two portions of cold diethyl ether. This helps remove residual acid, ammonium chloride (which has some solubility in ethanol), and other organic impurities.
-
Drying: Dry the crude product under vacuum. At this stage, the product can be analyzed for purity and a decision can be made on the necessity of recrystallization.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Based on small-scale tests, select an appropriate solvent (e.g., ethanol).
-
Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at reflux temperature.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to reflux for 5-10 minutes.
-
Hot Filtration: Perform a hot gravity filtration of the solution to remove the charcoal and any insoluble impurities. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation and Final Wash: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent, followed by a wash with a non-polar solvent like cold diethyl ether to aid in drying.
-
Drying: Dry the final product in a vacuum oven until a constant weight is achieved. Characterize the product by melting point and NMR to confirm purity and identity.
Visualization of Workflows
General Work-Up & Purification Workflow
The following diagram outlines the logical steps from the post-reaction mixture to the final, purified product.
Caption: Workflow for the work-up and purification of the target compound.
Troubleshooting Decision Tree
This diagram provides a logical pathway for addressing common issues encountered during the isolation of the product.
Caption: Decision tree for troubleshooting common work-up issues.
References
Technical Support Center: 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
Welcome to the technical support center for 2-amino-1-(4-chlorophenyl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. As a key intermediate in pharmaceutical synthesis, understanding its stability profile is critical for reliable and reproducible results.
Introduction to Stability Concerns
This compound is an α-amino ketone, a class of compounds known for their reactivity. The presence of an amino group alpha to a carbonyl group makes the molecule susceptible to various degradation pathways.[1] Its hydrochloride salt form generally enhances stability and solubility compared to the free base.[2] However, improper handling, storage, or experimental conditions can lead to degradation, impacting purity and the outcome of your research.
This guide provides a structured approach to troubleshooting common stability-related problems through a series of frequently asked questions (FAQs) and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered when working with this compound.
FAQ 1: Storage and Handling
Question: What are the optimal storage conditions for solid this compound?
Answer: To ensure the long-term stability of the solid compound, it should be stored in a cool, dry, and well-ventilated area, protected from light.[3] The container must be kept tightly sealed to prevent moisture absorption, which can initiate hydrolysis.[4] Storage at room temperature is generally acceptable for the solid hydrochloride salt. For extended storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is best practice.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (<30°C) or Refrigerated (2-8°C) | Minimizes thermal degradation. |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Prevents moisture absorption and subsequent hydrolysis.[4] |
| Light Exposure | Stored in the dark (amber vial or in a cabinet) | Prevents potential photolytic degradation.[5] |
Question: I need to prepare a stock solution. How should I store it and for how long is it stable?
Answer: The stability of this compound in solution is significantly lower than in its solid state. The choice of solvent and storage conditions is critical. For short-term storage (<24 hours), it is recommended to keep the solution at refrigerated temperatures (2-8°C) and protected from light. For longer-term storage, aliquoting the solution into single-use vials to avoid repeated freeze-thaw cycles and storing at -20°C or -80°C is advisable.[3] The stability in various solvents has not been extensively reported, so it is recommended to prepare fresh solutions whenever possible or conduct a small-scale stability study in your solvent of choice.
Question: What are the visible signs of degradation of solid this compound?
Answer: A change in the physical appearance of the solid, such as discoloration (from white/off-white to yellow or brown) or clumping due to moisture absorption, can indicate degradation.[2] If you observe any of these changes, it is crucial to verify the purity of the compound using an appropriate analytical method, such as HPLC, before use.
FAQ 2: Understanding Degradation Pathways
Question: What are the primary degradation pathways for this compound?
Answer: As an α-amino ketone, this compound is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodecomposition. Dimerization and retro-Mannich reactions are also potential routes of instability.[6][7][8]
Below is a diagram illustrating the potential degradation pathways:
Caption: Potential degradation pathways for 2-amino-1-(4-chlorophenyl)ethanone HCl.
Question: How does pH affect the stability of this compound in solution?
Answer: The stability of α-amino ketones is highly pH-dependent.
-
Acidic Conditions: The protonated amine group can repel other electrophiles, which may offer some protection against certain degradation reactions. However, strong acidic conditions can promote hydrolysis of the ketone.
-
Neutral to Mildly Acidic Conditions: This is generally the most stable pH range for the hydrochloride salt in solution.
-
Basic Conditions: In the presence of a base, the free amine is generated. The lone pair of electrons on the nitrogen can participate in intramolecular reactions, and the α-protons become more acidic, facilitating self-condensation or other base-catalyzed reactions.
FAQ 3: Analytical Troubleshooting
Question: I am seeing unexpected peaks in my HPLC analysis. How can I determine if they are degradation products?
Answer: The appearance of new, unexpected peaks in your HPLC chromatogram, especially those that grow over time or upon sample stress, is a strong indicator of degradation. To confirm this, a forced degradation study is recommended. By intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light), you can generate the likely degradation products and compare their retention times to the unknown peaks in your sample.
Question: My reaction is not proceeding as expected. Could the stability of the starting material be the issue?
Answer: Absolutely. If your this compound has degraded, its reduced purity will affect reaction yields and potentially introduce side products. It is always recommended to check the purity of your starting material before use, especially if it has been stored for an extended period or if you suspect improper storage.
Part 2: Experimental Protocols
This section provides detailed protocols for assessing the stability of this compound.
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on your specific instrumentation.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 30:70 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare a solution of the test sample at the same concentration as the standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (orλmax of the compound)
-
-
Analysis: Inject the standard and sample solutions and analyze the chromatograms. Purity can be calculated based on the area percentage of the main peak.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of your analytical method.
Procedure:
For each condition, prepare a solution of this compound (e.g., 1 mg/mL in a suitable solvent).
-
Acid Hydrolysis: Add an equal volume of 1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and keep at room temperature for 24-48 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24-48 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24-48 hours.
After the specified time, neutralize the acidic and basic samples and analyze all samples by HPLC, comparing them to an undegraded control sample.
Caption: Workflow for a forced degradation study.
References
- 1. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid deriv ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01855E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
managing exothermic reactions in 2-amino-1-(4-chlorophenyl)ethanone hydrochloride synthesis
Technical Support Center: Synthesis of 2-Amino-1-(4-chlorophenyl)ethanone HCl
A Guide to Managing Exothermic Reactions for Researchers and Process Development Professionals
Welcome to the technical support center for the synthesis of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for managing the exothermic events inherent in this synthesis. Our focus is on ensuring reaction control, maximizing yield and purity, and maintaining a safe laboratory environment.
The synthesis of this key pharmaceutical intermediate often involves highly energetic steps, such as Friedel-Crafts acylation or the amination of an α-haloketone.[1][2] Failure to properly manage the heat generated during these steps can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure.[3][4][5] This guide provides troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed for quick reference when immediate action is required.
Q1: My reaction temperature is spiking uncontrollably, rising much faster than my cooling system can handle. What are the immediate steps I should take?
A1: An uncontrolled temperature spike indicates a potential thermal runaway. Your immediate priority is to regain control and ensure safety.
-
Step 1: Stop Reagent Addition Immediately. The single most important action is to halt the addition of any limiting reagent.[6] This prevents adding more fuel to the exothermic reaction.
-
Step 2: Maximize Cooling. Ensure your cooling system is operating at maximum capacity. If using a cooling bath, add more dry ice or other cooling agents.
-
Step 3: Ensure Vigorous Agitation. Increase the stirring rate. Inadequate mixing can create localized "hot spots" where the reaction accelerates, leading to a broader temperature spike.[7]
-
Step 4: Prepare for Emergency Quench. If the temperature continues to rise and approaches the solvent's boiling point or the determined Maximum Temperature of the Synthesis Reaction (MTSR), you must be prepared to quench the reaction.[5] This typically involves adding a pre-chilled, non-reactive solvent or a specific quenching agent designed to stop the reaction. The safest method is to add the reaction mixture to the quenching solution, not the other way around.[8]
Q2: I'm observing a dark brown or black coloration in my reaction mixture, and my final yield is significantly lower than expected. Could this be related to poor temperature control?
A2: Yes, this is a classic symptom of thermal degradation and side-product formation due to excessive heat.
-
Causality: The target reaction has a specific activation energy. When the temperature rises too high, you provide sufficient energy to initiate undesired side reactions, such as polymerization, decomposition of starting materials or products, or polysubstitution in the case of a Friedel-Crafts reaction. These side reactions often produce complex, high-molecular-weight tars that are dark in color.
-
Preventative Actions:
-
Strict Temperature Adherence: Maintain the internal reaction temperature within the validated range. For many Friedel-Crafts acylations, this is often between 0°C and 10°C.[8]
-
Calorimetric Data: If possible, use reaction calorimetry (RC) or differential scanning calorimetry (DSC) to understand the heat flow of your reaction.[7][9] This data helps in designing an appropriate cooling strategy and calculating the maximum safe addition rate.
-
Semi-Batch Operation: Employ a semi-batch process where one reactant is added slowly and controllably to the other.[6][10] This ensures that the heat generated at any given moment does not overwhelm the cooling system's capacity.
-
Q3: My process works well at the 1L scale, but when I tried scaling up to a 20L reactor, I experienced a dangerous exotherm. Why did this happen?
A3: This is a common and critical challenge in process scale-up, primarily due to the change in the surface-area-to-volume ratio.[11][12]
-
The Science of Scale: Heat is generated throughout the entire volume of the reaction mixture (proportional to the radius cubed, r³). However, heat is only removed through the surface of the reactor in contact with the cooling jacket (proportional to the radius squared, r²).[6][11] As you increase the reactor size, the volume increases much more rapidly than the available surface area for cooling.
-
Mitigation Strategies for Scale-Up:
-
Re-evaluate Addition Rate: You cannot maintain the same relative addition rate from a small scale. The addition rate must be significantly slower at a larger scale to match the reduced heat removal capability.
-
Enhanced Cooling Systems: A simple jacket may be insufficient. Larger reactors may require internal cooling coils or an external heat exchanger loop to provide the necessary cooling surface area.[7]
-
Process Safety Analysis (PHA): Before scaling up, conduct a thorough PHA. This includes calculating the adiabatic temperature rise (ΔTad) to understand the worst-case scenario if cooling is lost.[7][9] A high ΔTad indicates a high-risk reaction that requires robust engineering controls.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic event in this synthesis?
A1: The primary exothermic event depends on the synthetic route.
-
Route A (Friedel-Crafts): If you are performing a Friedel-Crafts acylation of chlorobenzene with an acyl chloride (like 2-chloroacetyl chloride) and a Lewis acid (e.g., AlCl₃), the reaction between the electrophilic acylium ion and the aromatic ring is highly exothermic.[13]
-
Route B (Amination): If you are starting with an α-haloketone (e.g., 2-chloro-1-(4-chlorophenyl)ethanone) and introducing the amino group, the amination step can also be significantly exothermic. A common method is the Delépine reaction, which uses hexamethylenetetramine.[14][15][16] The initial Sₙ2 reaction to form the quaternary ammonium salt generates heat.[14]
Q2: How do I choose the right cooling system for my lab-scale experiment?
A2: The choice depends on the target temperature and the scale of the reaction.
| Cooling Method | Typical Temperature Range | Advantages | Disadvantages |
| Ice/Water Bath | 0°C to 5°C | Simple, inexpensive, readily available. | Limited to temperatures at or above 0°C. |
| Ice/Salt Bath (NaCl) | -20°C to -10°C | Achieves lower temperatures than ice alone. | Corrosive; temperature can be inconsistent. |
| Dry Ice/Acetone or Isopropanol | -78°C | Very low and stable temperature. | Requires careful handling of dry ice; potential for overcooling. |
| Circulating Chiller (Cryostat) | -80°C to 20°C | Precise and automated temperature control.[10] | High initial equipment cost. |
For most lab-scale syntheses of this type, an ice/salt bath or a dry ice/acetone bath provides sufficient cooling capacity. A circulating chiller is ideal for process development due to its precise control.
Q3: What are the key process parameters I need to monitor and control?
A3: To ensure a safe and reproducible reaction, you must rigorously control several parameters.
| Parameter | Importance | Control Method |
| Internal Temperature | Critical for safety and selectivity. | Calibrated thermometer or thermocouple placed directly in the reaction mixture. |
| Reagent Addition Rate | Directly controls the rate of heat generation.[3] | Syringe pump or addition funnel with precise dropwise control. |
| Stirring/Agitation Speed | Ensures thermal and reactant homogeneity, preventing hot spots.[7] | Overhead stirrer with appropriate impeller design for the vessel geometry. |
| Coolant Temperature | Determines the efficiency of heat removal. | Monitor the chiller setpoint or bath temperature. |
Experimental Protocols
Protocol 1: Controlled Addition for Exothermic Reaction (Semi-Batch)
This protocol outlines a general procedure for the controlled addition of a reagent during a highly exothermic step, such as a Friedel-Crafts acylation.
-
System Setup: Assemble a dry, three-necked round-bottom flask equipped with an overhead stirrer, a thermocouple to monitor internal temperature, and an equalizing pressure addition funnel. The flask should be placed in a cooling bath of appropriate size and medium (e.g., ice/salt).
-
Initial Charge: Charge the flask with the initial reactants (e.g., chlorobenzene and aluminum chloride in a solvent like dichloromethane).
-
Cooling: Begin stirring and cool the flask contents to the target starting temperature (e.g., 0°C). Ensure the temperature is stable before proceeding.
-
Reagent Addition: Charge the addition funnel with the limiting reagent (e.g., 2-chloroacetyl chloride). Begin adding the reagent dropwise at a pre-determined rate.
-
Active Temperature Management: Monitor the internal temperature continuously. The addition rate must be slow enough that the cooling system can maintain the temperature within a narrow range (e.g., 0-5°C). If the temperature rises above this setpoint, immediately stop the addition and wait for it to cool down before resuming at a slower rate.[10]
-
Post-Addition Hold: After the addition is complete, continue stirring the reaction mixture at the control temperature for the specified time to ensure the reaction goes to completion.
-
Controlled Quench: Prepare a separate vessel with a vigorously stirred quenching agent (e.g., a slurry of crushed ice and dilute acid). Slowly transfer the reaction mixture via cannula or by pouring into the quench vessel. Never add the quench agent directly to the reaction flask. [8]
Visualizations
Workflow for Managing a Thermal Event
This diagram outlines the decision-making process when a temperature spike is detected.
Caption: Decision workflow for responding to a reaction temperature spike.
Simplified Synthesis Pathway Highlighting Exothermic Step
This diagram shows a generic pathway, identifying the critical heat-generating step.
Caption: Key exothermic steps in common synthetic routes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. sigma-hse.com [sigma-hse.com]
- 5. mt.com [mt.com]
- 6. fauske.com [fauske.com]
- 7. amarequip.com [amarequip.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Delepine reaction [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Delépine reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride and Other Phenacylamines for Researchers
Introduction: The Significance of Phenacylamines in Synthetic and Medicinal Chemistry
Phenacylamines, also known as α-amino acetophenones, represent a critical class of organic intermediates. Their bifunctional nature, possessing both a reactive carbonyl group and a primary amine, makes them versatile building blocks for the synthesis of a wide array of heterocyclic compounds, including imidazoles, oxazoles, and pyrazines. These heterocyclic scaffolds are at the core of numerous pharmacologically active molecules. Consequently, the choice of a specific phenacylamine derivative can profoundly influence the physicochemical properties, reactivity, and biological activity of the final product.
This guide provides an in-depth comparison of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride with other phenacylamine derivatives. We will explore how the electronic and steric effects of substituents on the phenyl ring impact the synthesis, reactivity, and potential biological applications of these compounds. This analysis is intended to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in their synthetic strategies and drug discovery programs.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the aromatic ring of phenacylamines significantly alters their fundamental physicochemical properties. These differences, in turn, affect their handling, solubility, and reactivity in various synthetic protocols. This compound is a white to off-white crystalline powder, a common salt form that enhances stability and aqueous solubility.[1]
Below is a comparative table of key physicochemical properties for this compound and other representative phenacylamine hydrochlorides.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Substituent Effect |
| 2-Amino-1-phenylethanone hydrochloride | Cl.NCC(=O)c1ccccc1 | C₈H₁₀ClNO | 171.62 | 185-188 | Unsubstituted (Baseline) |
| This compound | Cl.NCC(=O)c1ccc(Cl)cc1 | C₈H₉Cl₂NO | 206.07 | 263-265[2] | Electron-withdrawing (inductive), Halogen bonding potential |
| 2-Amino-1-(4-methylphenyl)ethanone hydrochloride | Cl.NCC(=O)c1ccc(C)cc1 | C₉H₁₂ClNO | 185.65 | ~220 (decomposes) | Electron-donating (hyperconjugation) |
| 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride | Cl.NCC(=O)c1ccc(OC)cc1 | C₉H₁₂ClNO₂ | 201.65 | ~215-220 | Electron-donating (resonance) |
The para-chloro substituent in this compound exerts a significant electron-withdrawing inductive effect, which can influence the reactivity of both the carbonyl and amino groups. This contrasts with the electron-donating effects of the methyl and methoxy groups in the other analogs.
Synthetic Strategies and Performance Comparison
The synthesis of phenacylamines typically involves the amination of an α-haloacetophenone. The choice of starting material and reaction conditions can impact the overall yield and purity of the final product. A common and reliable method involves a three-step sequence starting from the corresponding substituted acetophenone: α-bromination followed by amination.
Below is a detailed, representative protocol for the synthesis of a phenacylamine hydrochloride, which can be adapted for various substituted acetophenones.
Experimental Protocol: A Generalizable Synthesis of Phenacylamine Hydrochlorides
This protocol is adapted from established methods for the synthesis of α-amino ketones.
Step 1: α-Bromination of Substituted Acetophenone
-
To a solution of the substituted acetophenone (1.0 eq) in a suitable solvent (e.g., methanol, diethyl ether), add cupric bromide (CuBr₂) (2.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the copper salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-bromoacetophenone.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Amination of α-Bromoacetophenone
-
Dissolve the α-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., chloroform, tetrahydrofuran).
-
Add an excess of a protected amine source, such as hexamethylenetetramine (urotropine) (1.1 eq), and stir at room temperature for 12-24 hours.
-
Filter the resulting salt and wash with the solvent.
Step 3: Hydrolysis to the Phenacylamine Hydrochloride
-
Suspend the salt from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and then to 0-5 °C to precipitate the phenacylamine hydrochloride.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Comparative Yields and Purity
-
Electron-withdrawing groups (e.g., -Cl): The chloro group in 4-chloroacetophenone can slightly deactivate the alpha-position to bromination compared to the unsubstituted acetophenone. However, the subsequent nucleophilic substitution by the amine is generally efficient.
-
Electron-donating groups (e.g., -CH₃, -OCH₃): These groups can activate the aromatic ring, potentially leading to side reactions during bromination if conditions are not carefully controlled. However, they generally do not hinder the amination step.
In practice, yields for this type of multi-step synthesis are typically in the range of 40-70% overall. The hydrochloride salt precipitation in the final step is an effective method for purification, often yielding a product of high purity (>95%).
Caption: General synthetic workflow for phenacylamine hydrochlorides.
Comparative Reactivity: The Role of the para-Chloro Substituent
The para-chloro group in this compound significantly influences the reactivity of the molecule's functional groups.
Carbonyl Group Reactivity
The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack compared to phenacylamines with electron-donating substituents. This enhanced reactivity can be advantageous in reactions such as:
-
Condensation reactions: Formation of imines, enamines, and heterocyclic systems (e.g., with 1,2-diamines to form pyrazines) may proceed at a faster rate.
-
Reductive amination: The initial formation of the iminium ion is facilitated, potentially leading to higher yields of the corresponding phenylethylamine derivatives.
Conversely, phenacylamines with electron-donating groups (e.g., 4-methoxy) will have a less electrophilic carbonyl carbon, potentially leading to slower reaction rates in these transformations.
Amine Group Nucleophilicity
The primary amino group in phenacylamines is a key site for further functionalization. The nucleophilicity of this group is also influenced by the substituent on the phenyl ring. The electron-withdrawing chloro group will slightly decrease the electron density on the nitrogen atom, making the amine less nucleophilic compared to the unsubstituted or electron-rich analogues. This can affect the rate of reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides may be slower.
-
Alkylation: Nucleophilic substitution reactions involving the amino group may require more forcing conditions.
Caption: Substituent effects on the reactivity of phenacylamines.
Biological Activity Profile: A Structure-Activity Relationship (SAR) Perspective
Phenacylamines are primarily valued as intermediates for the synthesis of biologically active compounds. The substituent on the phenyl ring is a key determinant of the final product's pharmacological profile.
Antimicrobial and Antifungal Potential
While comprehensive screening data for a series of phenacylamines is limited, studies on related structures provide valuable insights. The presence of a halogen, particularly chlorine, on an aromatic ring is a common feature in many antimicrobial and antifungal agents.[3] This is often attributed to an increase in lipophilicity, which can enhance the compound's ability to penetrate microbial cell membranes.
For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated that compounds with a halogenated phenyl ring, including N-(4-chlorophenyl) chloroacetamide, were among the most active against Gram-positive bacteria and pathogenic yeasts.[4] This suggests that derivatives of 2-amino-1-(4-chlorophenyl)ethanone are promising candidates for the development of new antimicrobial agents.
A comparative study of the antimicrobial activity of various substituted heterocyclic compounds often reveals that electron-withdrawing groups can enhance activity. For example, in a series of benzothiazole derivatives, compounds with electron-withdrawing substituents showed significant antimicrobial potential.[5]
Table 2: Representative Minimum Inhibitory Concentration (MIC) Data for Structurally Related Compounds
| Compound Class | Substituent | Organism | MIC (µg/mL) | Reference |
| N-substituted β-amino acids | 4-Nitrophenyl | S. aureus MRSA | 4-16 | [3] |
| 2-Acetamido benzothiazoles | 6-Methoxy | B. subtilis | 6.25 | [5] |
| 2-Acetamido benzothiazoles | 6-Nitro | B. subtilis | 12.5 | [5] |
This data, while not directly on phenacylamines, illustrates the significant impact of phenyl ring substituents on antimicrobial efficacy.
Application in Antidepressant Synthesis
2-Amino-1-(4-chlorophenyl)ethanone is a known intermediate in the synthesis of antidepressants and antihistamines.[6] Many selective serotonin reuptake inhibitors (SSRIs) and other psychoactive drugs feature a halogenated phenyl ring. The chloro-substituent can influence the binding affinity and selectivity of the final drug molecule for its target receptor or transporter. The development of triple reuptake inhibitors (TRIs) as next-generation antidepressants often involves the strategic placement of substituents on aromatic rings to modulate activity at the serotonin, norepinephrine, and dopamine transporters.[7]
Conclusion: Selecting the Right Phenacylamine for Your Research
The choice between this compound and other phenacylamine derivatives is a strategic decision that should be guided by the specific goals of the research program.
-
For enhanced reactivity in carbonyl-centered reactions and for the synthesis of compounds where a halogenated phenyl ring is desired for potential biological activity, this compound is an excellent choice. The electron-withdrawing nature of the chloro group can facilitate key bond-forming reactions.
-
For applications requiring higher amine nucleophilicity or where the electronic properties of an electron-donating group are desired in the final product, phenacylamines with methyl or methoxy substituents may be more suitable.
-
Unsubstituted phenacylamine hydrochloride serves as a valuable baseline for comparative studies, allowing for the elucidation of substituent effects on both reactivity and biological activity.
This guide has provided a comparative framework for understanding the performance of this compound relative to other phenacylamines. By considering the interplay between substituent effects, synthetic efficiency, reactivity, and the desired biological profile, researchers can optimize their synthetic routes and accelerate the discovery of novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0 [sigmaaldrich.cn]
- 3. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens | PLOS One [journals.plos.org]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
alternative starting materials for 4-chlorophenacylamine synthesis
Begin Investigation
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2-amino-1-(4-chlorophenyl)ethanone vs 2-bromo-1-(4-chlorophenyl)ethanone in synthesis
An In-Depth Technical Guide to 2-Amino-1-(4-chlorophenyl)ethanone vs. 2-Bromo-1-(4-chlorophenyl)ethanone in Synthesis
Introduction: A Tale of Two Ketones
In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials and intermediates is paramount. Among the vast arsenal of building blocks available to the modern chemist, α-substituted ketones stand out for their versatility. This guide provides a detailed comparison of two structurally similar yet functionally divergent compounds: 2-amino-1-(4-chlorophenyl)ethanone and 2-bromo-1-(4-chlorophenyl)ethanone.
Both molecules share a 4-chlorophenyl ketone backbone, but the critical difference lies at the alpha (α) position: a primary amine versus a bromine atom. This single atomic substitution fundamentally alters the compound's reactivity, transforming it from a nucleophilic building block (the amine) into a potent electrophilic alkylating agent (the bromide). Understanding the distinct synthetic roles, reactivity profiles, and handling considerations of each is crucial for efficient and successful drug development and chemical synthesis. This guide will delve into their synthesis, comparative reactivity with supporting mechanistic insights, and practical applications, providing researchers with the necessary knowledge to strategically select the appropriate reagent for their synthetic goals.
Physicochemical Properties: A Side-by-Side Comparison
A foundational understanding begins with the physical and chemical properties of these intermediates. The data below is compiled for the common hydrochloride salt of the amino-ketone and the neutral bromo-ketone.
| Property | 2-Amino-1-(4-chlorophenyl)ethanone HCl | 2-Bromo-1-(4-chlorophenyl)ethanone |
| CAS Number | 5467-71-0[1][2] | 536-38-9[3][4] |
| Molecular Formula | C₈H₉Cl₂NO[1][5] | C₈H₆BrClO[3][4] |
| Molecular Weight | 206.07 g/mol [1] | 233.49 g/mol [3][4] |
| Appearance | White crystalline solid/powder[1][2] | White to pale yellow crystalline solid[4] |
| Melting Point | ~263-265 °C[2] (decomposes) | 93-96 °C[3][6] |
| Primary Hazard | Irritant, Harmful if swallowed[2] | Corrosive, Lachrymator[3] |
| Storage | Room temperature, dry conditions[2] | Room temperature, moisture sensitive |
| Solubility | Soluble in water[5] | Insoluble in water[6] |
Comparative Synthesis: From Precursor to Product
The synthesis of these two compounds is intrinsically linked, with the bromo-ketone often serving as the direct precursor to the amino-ketone. The common starting material for both is the readily available 4-chloroacetophenone.
Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone
This compound is typically prepared via the acid-catalyzed α-halogenation of 4-chloroacetophenone.[7]
Mechanism: The reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons. Tautomerization forms the enol, which acts as a nucleophile and attacks the electrophilic bromine (Br₂), leading to the α-brominated ketone and regeneration of the acid catalyst.[7]
Experimental Protocol (Illustrative):
-
Setup: To a solution of 1-(4-chlorophenyl)ethanone (1 equivalent) in a suitable solvent like ethyl ether or acetic acid, add a catalytic amount of hydrobromic acid.
-
Bromination: Add elemental bromine (Br₂) (1 equivalent) dropwise to the solution at room temperature.[8] The reaction is often monitored by the disappearance of the bromine color. Alternatively, N-bromosuccinimide (NBS) can be used as a safer and more selective brominating agent.[9]
-
Workup: Once the reaction is complete (monitored by TLC), the mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid.
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Synthesis of 2-Amino-1-(4-chlorophenyl)ethanone
The amino-ketone is most commonly synthesized from its bromo-ketone precursor via nucleophilic substitution. A direct reaction with ammonia can be complex, leading to over-alkylation.[10] Therefore, methods like the Gabriel synthesis or the Delépine reaction (using hexamine) are often preferred to achieve clean, high-yield synthesis of the primary amine.
Mechanism: The reaction is a classic bimolecular nucleophilic substitution (SN2). The nitrogen-based nucleophile attacks the electrophilic α-carbon, displacing the bromide leaving group in a single, concerted step. A subsequent hydrolysis step is required to deprotect the primary amine.
Experimental Protocol (Delépine Reaction - Illustrative):
-
Setup: Dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1 equivalent) and hexamethylenetetramine (hexamine) (1 equivalent) in a solvent like chloroform or aqueous ethanol.
-
Salt Formation: Heat the mixture to reflux. A quaternary ammonium salt will precipitate out of the solution.
-
Hydrolysis: Collect the salt by filtration. The salt is then hydrolyzed by heating with a mixture of ethanol and concentrated hydrochloric acid. This breaks down the hexamine complex and liberates the primary amine as its hydrochloride salt.
-
Isolation: Upon cooling, the 2-amino-1-(4-chlorophenyl)ethanone hydrochloride precipitates and can be collected by filtration, washed with a cold solvent (e.g., ethanol or ether), and dried.
Reactivity and Strategic Application in Synthesis
The choice between these two reagents is entirely dictated by the synthetic strategy, specifically whether a nucleophile or an electrophile is needed at the α-position.
2-Bromo-1-(4-chlorophenyl)ethanone: The Potent Electrophile
As an α-haloketone, 2-bromo-1-(4-chlorophenyl)ethanone is a highly reactive and versatile electrophile.[4][11] Its reactivity is governed by two key features:
-
Electrophilic α-Carbon: The adjacent electron-withdrawing carbonyl group significantly increases the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack. This activation makes it a much more potent alkylating agent than a typical alkyl bromide.[11][12] For instance, α-haloketones react with nucleophiles thousands of times faster than their corresponding alkyl halides.[13]
-
Electrophilic Carbonyl Carbon: Like any ketone, the carbonyl carbon can also be attacked by nucleophiles, though this is often a competing and less favorable pathway when strong nucleophiles are used for substitution at the α-carbon.[11][12]
Applications:
-
Alkylation: It is widely used to alkylate a variety of nucleophiles, including primary and secondary amines, thiols, and phenols, to introduce the 2-oxo-2-(4-chlorophenyl)ethyl moiety.[4]
-
Heterocycle Synthesis: It is a cornerstone in the synthesis of diverse heterocyclic systems, which are prevalent in pharmaceuticals.[4][13] For example, it reacts with thioamides or thioureas to form thiazoles, a common scaffold in medicinal chemistry.[13]
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antifungal agents and kinase inhibitors.[14][15][16]
2-Amino-1-(4-chlorophenyl)ethanone: The Nucleophilic Building Block
In stark contrast, the amino group of 2-amino-1-(4-chlorophenyl)ethanone makes the α-position nucleophilic. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers.[10]
Applications:
-
Amide and Sulfonamide Formation: The primary amine can be easily acylated with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy to build more complex molecules.
-
Reductive Amination: The amine can react with aldehydes or ketones to form an imine, which can then be reduced to a secondary or tertiary amine.
-
Key Intermediate for APIs: This compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly antidepressants and antihistamines.[1][17] For example, it can be a precursor in the synthesis of various piperazine-containing compounds with biological activity.[18] The amine serves as a handle for connecting different parts of a molecule.
Comparative Experimental Data Summary
| Parameter | 2-Bromo-1-(4-chlorophenyl)ethanone (Electrophile) | 2-Amino-1-(4-chlorophenyl)ethanone (Nucleophile) |
| Reaction Type | SN2 Alkylation | Acylation, Condensation, Nucleophilic Addition |
| Typical Reactant | Amines, Thiols, Alkoxides (Nucleophiles) | Acyl Halides, Aldehydes (Electrophiles) |
| Typical Solvent | Aprotic polar (e.g., DMF, Acetonitrile) or Ethers | Aprotic (e.g., DCM, THF) with a non-nucleophilic base |
| Temperature | Room Temperature to moderate heating (~80 °C) | 0 °C to Room Temperature |
| Typical Yields | Generally Good to Excellent (70-95%) | Generally Good to Excellent (75-98%) |
| Key Considerations | Lachrymatory and corrosive; use in a fume hood. Possibility of over-alkylation with primary amines. | Often used as the HCl salt, requiring a base (e.g., Et₃N) to liberate the free amine for reaction. |
Safety and Handling
The difference in reactivity is mirrored in their safety profiles.
| Compound | GHS Hazard Statements | Key Handling Precautions |
| 2-Bromo-1-(4-chlorophenyl)ethanone | H314: Causes severe skin burns and eye damage.[3] | Highly Corrosive & Lachrymatory. Handle exclusively in a certified chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and vapors. |
| 2-Amino-1-(4-chlorophenyl)ethanone HCl | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] | Irritant. Handle with standard laboratory PPE (gloves, goggles, lab coat). Avoid generating dust. Ensure adequate ventilation. |
Conclusion
While 2-amino-1-(4-chlorophenyl)ethanone and 2-bromo-1-(4-chlorophenyl)ethanone differ by only one key functional group, they occupy opposite ends of the reactivity spectrum.
-
2-Bromo-1-(4-chlorophenyl)ethanone is the reactive, electrophilic workhorse. It is the reagent of choice for introducing a 2-oxo-2-(4-chlorophenyl)ethyl group onto a nucleophile. Its high reactivity makes it an invaluable tool for constructing C-N, C-S, and C-O bonds, but this reactivity demands stringent safety precautions.
-
2-Amino-1-(4-chlorophenyl)ethanone is the more stable, nucleophilic building block. It is selected when the α-amino ketone moiety is a desired core component of the target molecule. It serves as a platform for building out from the α-position, using its nucleophilic amine as a handle for further functionalization.
Ultimately, the decision is not about which compound is "better," but which compound possesses the correct reactivity for the specific step in a multi-step synthesis. The bromo-ketone is often the means to an end, and that end is frequently a molecule containing the functionality of the amino-ketone or a derivative thereof.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0 [sigmaaldrich.com]
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The Synthetic Chemist's Compass: A Comparative Guide to Aminoketones in Heterocyclic Synthesis
For the researcher navigating the intricate landscape of heterocyclic chemistry, the choice of starting materials is a critical decision that dictates the efficiency, scope, and novelty of a synthetic route. Among the myriad of building blocks available, aminoketones stand out as exceptionally versatile synthons, prized for their dual functionality that enables the construction of a diverse array of nitrogen-containing heterocycles. These structural motifs are the cornerstones of countless pharmaceuticals, natural products, and advanced materials.[1][2]
This guide offers an in-depth comparison of α-, β-, and γ-aminoketones as precursors in the synthesis of foundational five-, six-, and seven-membered nitrogen heterocycles. Moving beyond a simple catalog of reactions, we will dissect the mechanistic underpinnings that govern the reactivity of these isomers, providing a rationale for their application in specific synthetic contexts. Through comparative data, detailed experimental protocols, and mechanistic diagrams, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal aminoketone for their synthetic targets.
The Strategic Importance of Aminoketone Isomers
The relative positioning of the amino and keto functionalities within the carbon skeleton—at the α, β, or γ position—profoundly influences the molecule's conformational preferences and electronic properties. This, in turn, dictates the types of cyclization reactions they readily undergo and the nature of the resulting heterocyclic ring.
-
α-Aminoketones : These synthons are primed for reactions that form five-membered rings. The adjacent amino and carbonyl groups are perfectly positioned for intramolecular condensation with a suitable dielectrophile, as famously exemplified by the Knorr pyrrole synthesis.[3][4] However, their high reactivity can also lead to self-condensation, forming pyrazines, a challenge that often necessitates their in situ generation.[4]
-
β-Aminoketones : With a three-carbon separation between the nitrogen and carbonyl carbon, β-aminoketones are ideal precursors for the synthesis of six-membered heterocycles like pyridines and piperidines.[5][6] They are key intermediates in multicomponent reactions such as the Hantzsch pyridine synthesis, where they can be formed in situ or used as pre-formed synthons.[7][8]
-
γ-Aminoketones : The 1,4-relationship between the amino and carbonyl groups in γ-aminoketones predisposes them to intramolecular cyclization to form five-membered rings, such as pyrroles, through a Paal-Knorr type mechanism.[9][10][11] Furthermore, their extended carbon backbone makes them suitable precursors for the synthesis of seven-membered rings like azepines.[12][13]
The following sections will provide a detailed comparative analysis of these aminoketone classes in the synthesis of pyrroles, pyridines, and azepines, offering quantitative data to guide your synthetic strategy.
Comparative Synthesis of Five-Membered Heterocycles: The Pyrrole Scaffold
The pyrrole ring is a ubiquitous feature in biologically active molecules, including the blockbuster drug atorvastatin (Lipitor®).[2] Both α- and γ-aminoketones serve as effective precursors to this important heterocycle, albeit through distinct and classic named reactions.
α-Aminoketones via the Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a venerable and highly reliable method that involves the condensation of an α-aminoketone with a β-dicarbonyl compound.[1][14] A significant practical consideration is the propensity of α-aminoketones to undergo self-condensation.[4] To circumvent this, they are typically generated in situ from α-oximino-ketones via reduction with zinc in acetic acid.[14]
The mechanism proceeds through the formation of an enamine from the β-dicarbonyl compound, which then attacks the carbonyl of the α-aminoketone. Subsequent cyclization and dehydration yield the aromatic pyrrole ring.
γ-Aminoketones and the Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, usually under acidic conditions.[10][11] γ-Aminoketones can be viewed as masked 1,4-dicarbonyls in this context, as intramolecular cyclization followed by dehydration leads to the pyrrole product. This reaction is known for its simplicity and generally high yields.[9]
The mechanism involves the initial formation of a hemiaminal, followed by a rate-determining intramolecular cyclization to form a 2,5-dihydroxytetrahydropyrrole intermediate. Subsequent dehydration furnishes the aromatic pyrrole.[11]
Performance Comparison: Pyrrole Synthesis
| Synthesis Method | Aminoketone Type | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Knorr Synthesis | α-Aminoketone | α-Aminoketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80[15] |
| Paal-Knorr Synthesis | γ-Aminoketone (via 1,4-dicarbonyl) | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-TsOH, various Lewis/Brønsted acids | 25 - 100 | 15 min - 24 h | >60, often 80-95[9][15] |
Comparative Synthesis of Six-Membered Heterocycles: The Pyridine Core
Pyridines are another class of heterocycles with immense significance in pharmaceuticals and agrochemicals. β-Aminoketones and their derivatives are central to one of the most important methods for pyridine synthesis: the Hantzsch synthesis.
β-Aminoketones in the Hantzsch Pyridine Synthesis
The classical Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate).[7][8] The reaction proceeds through the formation of a β-enaminone (a derivative of a β-aminoketone) and a Knoevenagel condensation product, which then combine and cyclize to form a 1,4-dihydropyridine. A subsequent oxidation step is required to furnish the aromatic pyridine ring.[7]
This method is highly versatile and allows for the synthesis of a wide range of substituted pyridines. The use of pre-formed β-enaminones can offer greater control over the substitution pattern of the final product.
Performance Comparison: Pyridine Synthesis
| Synthesis Method | Key Intermediate | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Hantzsch Synthesis | β-Enaminone | Aldehydes, β-Ketoesters, Ammonia/Ammonium Acetate | Acetic acid, various catalysts (e.g., p-TSA, CAN) | Room Temp. - Reflux | Variable | Often high, up to 96% for the DHP[8] |
Synthesis of Seven-Membered Heterocycles: The Azepine Framework
Azepines and their saturated derivatives are important structural motifs in a number of biologically active compounds and approved drugs, including the antidepressant imipramine and the tranquilizer diazepam.[16] γ-Aminoketones, with their longer carbon chain, are suitable precursors for the construction of these seven-membered rings.
γ-Aminoketones in Azepine Synthesis
The synthesis of azepines from acyclic precursors can be challenging due to unfavorable entropic factors associated with the formation of a seven-membered ring. However, intramolecular cyclization of suitably functionalized γ-aminoketones provides a viable route. For instance, the intramolecular cyclization of Boc-protected aryl-bridged aminoketones has been utilized for the synthesis of dibenzo[c,e]azepine derivatives.[13] These reactions often require specific catalytic conditions to promote the desired ring closure.
Due to the diversity of synthetic strategies for azepines, a direct quantitative comparison with the more standardized syntheses of pyrroles and pyridines is less straightforward. However, the use of γ-aminoketone precursors represents a key strategy in the synthesis of this important class of heterocycles.[12][17][18]
Mechanistic and Workflow Visualizations
To further clarify the synthetic pathways discussed, the following diagrams illustrate the core mechanisms and a generalized experimental workflow.
Reaction Mechanisms
Caption: Mechanism of the Knorr Pyrrole Synthesis.
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and Medicinal Uses of Azepines | Pharmaguideline [pharmaguideline.com]
- 17. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, … [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Thiazole Synthesis: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals, the synthesis of substituted thiazoles is a cornerstone of medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds. This guide provides a comparative analysis of the most common and effective synthetic routes to this critical heterocyclic motif, presenting quantitative data, detailed experimental protocols, and visualizations to aid in methodological selection. This comparative guide delves into the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside modern advancements such as microwave-assisted, visible-light-induced, solvent-free, and copper-catalyzed methodologies. By objectively laying out the performance of each route with supporting experimental data, this document aims to empower researchers to make informed decisions for their specific synthetic needs.
At a Glance: Comparison of Key Thiazole Synthesis Routes
The selection of an appropriate synthetic strategy for substituted thiazoles depends on several factors, including the desired substitution pattern, availability of starting materials, and desired reaction efficiency. The following table summarizes the key quantitative parameters of the discussed synthetic routes.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Common Drawbacks |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na2CO3), Reflux | 30 min - 24 h | 70-99% | Well-established, broad substrate scope, generally high yields.[1][2] | Often requires elevated temperatures and long reaction times.[3] |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide/Dithioacids | Room Temperature, Mild Conditions | 1 - 5 h | 50-80% | Access to 5-aminothiazoles, mild reaction conditions.[4][5] | Primarily for 5-amino substituted thiazoles, substrate scope can be limited. |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P₄S₁₀) | Not specified | Moderate | Synthesis of 2,5-disubstituted thiazoles. | Harsh reagents, high temperatures. |
| Van Leusen Synthesis | Aldehyde/Ketone, TosMIC | Base (e.g., K₂CO₃) | Not specified | Good | Versatile for various heterocycles.[6][7][8][9] | TosMIC can be moisture sensitive. |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Microwave Irradiation | 5 - 30 min | 82-98% | Dramatically reduced reaction times, often higher yields.[10][11][12] | Requires specialized microwave equipment. |
| Solvent-Free Hantzsch (Grinding) | α-Haloketone, Thioamide | Grinding at Room Temperature | 10 - 20 min | 80-95% | Environmentally friendly, simple workup, rapid.[13] | May not be suitable for all substrates, scalability can be a concern. |
| Visible-Light-Mediated Synthesis | Thiosemicarbazide, Phenacyl Bromide | Visible Light, Catalyst-Free | 5 - 10 min | 81-96% | Green, catalyst-free, mild conditions, rapid.[14][15] | Substrate scope may be limited. |
| Copper-Catalyzed Synthesis | Oxime, Anhydride, KSCN | CuI, Toluene, 120 °C | 24 h | up to 85% | Avoids α-haloketones, good functional group tolerance.[16][17] | Requires a metal catalyst, elevated temperature. |
| Synthesis in Ionic Liquids | Varies (e.g., α-haloketone, thioamide) | Ionic Liquid (Solvent/Catalyst) | 10 min - 2 h | 70-97% | Green solvent, potential for catalyst recycling, often high yields.[18][19][20][21] | Cost of ionic liquids, potential viscosity issues. |
Visualizing the Pathways: Synthetic Schemes and Workflows
To further elucidate the relationships between reactants and products in these syntheses, the following diagrams, generated using the DOT language, illustrate the core transformations.
Experimental Protocols
Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a classic example of the Hantzsch synthesis, known for its high yield and simplicity.[22]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to obtain the final product.
Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines
This method demonstrates the significant rate enhancement and yield improvement achievable with microwave irradiation compared to conventional heating.[10]
Materials:
-
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative (1 mmol)
-
Substituted thiourea (1 mmol)
-
Methanol (2 mL)
Procedure:
-
Combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative and the substituted thiourea in a capped microwave test tube.
-
Add methanol as the solvent.
-
Subject the mixture to microwave irradiation at a controlled temperature (e.g., 90 °C) and pressure (e.g., 250 psi) for a short duration (e.g., 30 minutes).
-
After cooling, the product can be isolated, often by filtration, as it may precipitate from the solution.
Solvent-Free Synthesis of 2,4-Disubstituted Thiazoles by Grinding
This environmentally friendly approach eliminates the need for solvents and often proceeds rapidly at room temperature.[13]
Materials:
-
α-Halo carbonyl compound (e.g., phenacyl bromide) (1 mmol)
-
Thiourea or Thioacetamide (1 mmol)
Procedure:
-
In a mortar, combine the α-halo carbonyl compound and the thiourea or thioacetamide.
-
Grind the mixture with a pestle at room temperature for 10-20 minutes.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product can be purified, often by simple washing or recrystallization.
Visible-Light-Mediated Catalyst-Free Synthesis of Thiazoles
This green chemistry approach utilizes visible light as an energy source, avoiding the need for catalysts and often proceeding under mild conditions.[14]
Materials:
-
Phenacyl bromide (1 mmol)
-
N-phenylthiourea (1 mmol)
-
Ethanol:Water (4:1, 10 mL)
Procedure:
-
In a suitable glass vessel, dissolve the phenacyl bromide and N-phenylthiourea in the ethanol:water mixture.
-
Irradiate the mixture with a compact fluorescent lamp (CFL, e.g., 24 W) at room temperature with stirring for 5-10 minutes.
-
Monitor the reaction completion by TLC.
-
Add water (10 mL) to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the thiazole derivative.
Conclusion
The synthesis of the thiazole core remains a dynamic area of research, with a continuous drive towards more efficient, sustainable, and versatile methodologies. While the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses provide a solid foundation and are still widely employed, modern techniques offer significant advantages in terms of reaction time, yield, and environmental impact. Microwave-assisted synthesis dramatically accelerates reaction rates, while solvent-free and visible-light-mediated approaches align with the principles of green chemistry. Copper-catalyzed methods provide alternative pathways that avoid the use of lachrymatory α-haloketones. The choice of synthetic route will ultimately be guided by the specific target molecule, available resources, and the desired process efficiency. This guide provides the foundational data and protocols to enable researchers to make informed decisions in this critical area of synthetic chemistry.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues [mdpi.com]
- 12. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Copper-Catalyzed Coupling of Oxime Acetates with Isothiocyanates: A Strategy for 2-Aminothiazoles [organic-chemistry.org]
- 17. Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions [organic-chemistry.org]
- 18. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
Navigating the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride Derivatives
In the landscape of medicinal chemistry, the strategic modification of chemical scaffolds is a cornerstone of drug discovery. The 2-amino-1-(4-chlorophenyl)ethanone core structure presents a versatile platform for the development of novel therapeutic agents. The presence of a reactive amino group, a central carbonyl moiety, and a halogenated phenyl ring offers multiple avenues for structural diversification, leading to a broad spectrum of biological activities. This guide provides an in-depth comparison of various derivatives of this scaffold, elucidating the critical structure-activity relationships (SAR) that govern their efficacy in antimicrobial, anticancer, and anti-inflammatory applications. Through a synthesis of experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.
The Core Scaffold: 2-Amino-1-(4-chlorophenyl)ethanone
The parent compound, 2-amino-1-(4-chlorophenyl)ethanone hydrochloride, serves as a crucial building block in organic synthesis. Its utility lies in the primary amino group and the ketone, which are readily amenable to a variety of chemical transformations. The 4-chlorophenyl group is a common feature in many bioactive molecules, often contributing to enhanced binding affinity to biological targets through hydrophobic and halogen bonding interactions. Understanding how modifications to these key features impact biological activity is paramount for the rational design of potent and selective drug candidates.
Antimicrobial Activity: Targeting Microbial Proliferation
Derivatives of the 2-amino-1-(4-chlorophenyl)ethanone scaffold have demonstrated notable potential as antimicrobial agents. The primary strategy for enhancing antimicrobial potency involves the modification of the amino group to introduce various heterocyclic moieties.
Thiazole Derivatives: Potent Antifungal Agents
One successful approach involves the cyclization of derivatives to form a 2-amino-4-(4-chlorophenyl)-1,3-thiazole nucleus. Subsequent modifications at the amino group have yielded compounds with significant antifungal activity. A study by Mahmood et al. explored the synthesis and antimicrobial evaluation of new thiazole derivatives.[1] While most of the synthesized compounds showed no activity against Gram-negative bacteria, they exhibited distinguished antifungal activity against Candida albicans and Candida glabrata.[1]
Key SAR Insights for Thiazole Derivatives:
-
Introduction of a Thiazole Ring: The formation of the 2-amino-4-(4-chlorophenyl)thiazole core is crucial for antifungal activity.
-
Substitution on the Amino Group: Further derivatization of the 2-amino group can modulate the antifungal spectrum and potency. For instance, the introduction of a nitrobenzoic acid moiety led to moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis.[1]
Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-1,3-thiazole Derivatives
The synthesis of the core thiazole derivatives typically involves the Hantzsch thiazole synthesis.
Step-by-Step Methodology:
-
Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone: 4'-Chloroacetophenone is brominated using a suitable brominating agent (e.g., bromine in methanol) to yield the α-bromo ketone.
-
Cyclization with Thiourea: The resulting 2-bromo-1-(4-chlorophenyl)ethanone is then reacted with thiourea in a suitable solvent like ethanol under reflux to yield 2-amino-4-(4-chlorophenyl)-1,3-thiazole.
-
Derivatization of the Amino Group: The 2-amino group can be further modified. For example, reaction with chloroacetyl chloride yields an intermediate that can be reacted with various nucleophiles to introduce different substituents.[1]
Below is a generalized workflow for the synthesis and evaluation of these antimicrobial derivatives.
Caption: Synthetic and evaluation workflow for thiazole derivatives.
Anticancer Activity: A Multi-pronged Approach to Inhibit Tumor Growth
The 4-chlorophenyl moiety is a common feature in many anticancer agents. Derivatives of 2-amino-1-(4-chlorophenyl)ethanone have been explored for their potential to inhibit cancer cell proliferation through various mechanisms.
Triazine Derivatives: Potent Cytotoxicity
The synthesis of 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives incorporating a 4-chlorophenyl group has yielded compounds with significant cytotoxic activity. A study by Pomarnacka et al. described the synthesis and in vitro evaluation of these compounds against several human tumor cell lines.[2] One derivative, 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]-1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile, demonstrated potent cytotoxic activity with IC50 values ranging from 0.45 µM to 1.66 µM.[2]
Key SAR Insights for Triazine Derivatives:
-
Hybridization of Pharmacophores: The combination of the 2-amino-1,3,5-triazine core with a substituted phenylpiperazine moiety is crucial for anticancer activity.
-
Substitution on the Phenylpiperazine Ring: The position and nature of the substituent on the phenyl ring of the piperazine moiety significantly influence cytotoxicity. A chlorine atom at the 2-position of the phenyl ring was found in the most active compound.[2]
-
Acrylonitrile Moiety: The presence of the 3-(4-nitrophenyl)acrylonitrile group attached to the triazine ring was a key feature of the most potent derivative.[2]
Pyrazolidine-3,5-dione Derivatives: Inducers of Apoptosis
Another class of anticancer agents derived from a related scaffold are the 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. A study on these compounds revealed that substitutions at the 4-position of the pyrazolidine ring led to potent antiproliferative activities against various human cancer cell lines.[3][4] One of the most potent compounds induced apoptosis in MGC-803 cells via the activation of caspases-9/3 and effectively reduced tumor growth in vivo.[3][4]
Table 1: Comparative Anticancer Activity of Selected Derivatives
| Derivative Class | Key Structural Features | Cancer Cell Line | Activity (IC50) | Reference |
| Triazine | 2-chloro-phenylpiperazino, 3-(4-nitrophenyl)acrylonitrile | Various | 0.45 - 1.66 µM | [2] |
| Pyrazolidine-dione | 4-substituted 1,2-bis(4-chlorophenyl) | MGC-803 | 5.1 - 10.1 µM | [3][4] |
| 1,3,4-Thiadiazole | 3-methoxyphenyl substituent | MCF-7 | ~74% viability at 100 µM | [5] |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
The following diagram illustrates the general principle of the MTT assay.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases. The 4-chlorophenyl group is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives based on the 2-amino-1-(4-chlorophenyl)ethanone scaffold have shown promise as anti-inflammatory agents.
Pyrrole Derivatives: Inspired by COX-2 Inhibitors
A study on a pyrrole-containing compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, structurally inspired by the selective COX-2 inhibitor celecoxib, demonstrated potent anti-inflammatory activity.[6] This compound was evaluated in a carrageenan-induced paw edema model in rats and showed significant reduction in inflammation.[6]
Key SAR Insights for Pyrrole Derivatives:
-
Pyrrole Scaffold: The presence of the pyrrole ring is a key structural feature for anti-inflammatory activity, mimicking the core of several known NSAIDs.
-
4-Chlorophenyl Substituent: The 5-(4-chlorophenyl) group on the pyrrole ring is likely crucial for binding to the target enzyme, presumably COX-2.
-
Propanoic Acid Side Chain: The 3-phenylpropanoic acid moiety at the 1-position of the pyrrole ring contributes to the overall activity, potentially through interactions with the active site of the target.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound or a reference drug (e.g., diclofenac) is administered to the animals, typically orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the development of diverse bioactive molecules. The structure-activity relationship studies highlighted in this guide underscore the importance of specific structural modifications in tailoring the biological activity of the resulting derivatives. The introduction of heterocyclic rings such as thiazole, triazine, and pyrrole has led to compounds with significant antimicrobial, anticancer, and anti-inflammatory properties, respectively.
Future research in this area should focus on:
-
Systematic SAR Studies: Conducting more systematic modifications of the core structure to refine the SAR for each biological activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into further preclinical studies to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights gained from these comparative studies, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold, paving the way for the development of novel and effective treatments for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Strategic Advantages of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride in Modern Drug Synthesis
In the intricate landscape of pharmaceutical development, the selection of foundational chemical scaffolds—or building blocks—is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a drug synthesis program. Among the vast arsenal of available intermediates, 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS No. 5467-71-0) has emerged as a particularly strategic asset.[1] This guide provides an in-depth, objective analysis of its advantages over alternative structures, supported by chemical principles and a comparative framework for researchers, scientists, and drug development professionals.
The Strategic Importance of a Versatile Intermediate
This compound is a white crystalline solid widely utilized as a key intermediate in the synthesis of diverse pharmaceuticals, particularly those targeting neurological disorders, as well as antidepressants and antihistamines.[1][2][3] Its value does not lie in a single, niche application, but rather in the versatility and favorable chemical properties it imparts to multi-step synthetic pathways. Understanding these core attributes is essential for its effective deployment in drug discovery.
The molecule's utility is fundamentally derived from its bifunctional nature, possessing both a primary amine and a ketone functional group.[3][4][5] This dual reactivity allows for a wide array of subsequent chemical modifications, enabling chemists to build molecular complexity and explore diverse chemical space efficiently. Furthermore, its hydrochloride salt form confers enhanced stability and aqueous solubility, which are advantageous for handling, storage, and execution of reactions in various solvent systems.[2][3]
Caption: Structure and key properties of the title compound.
Comparative Analysis: Performance Against Alternatives
The decision to use this compound is best understood by comparing it to common alternatives, such as its bromo-analog, 2-bromo-1-(4-chlorophenyl)ethanone, or other substituted phenacyl halides.
Key Comparison Criteria:
-
Reactivity and Stability: Alpha-haloketones are potent alkylating agents, a property central to their synthetic utility.[6] While alpha-bromo ketones are generally more reactive than their alpha-chloro counterparts, this heightened reactivity often comes at the cost of reduced stability and increased propensity for side reactions. The chlorine atom in our title compound provides a well-balanced electrophilicity, allowing for controlled reactions with nucleophiles under reasonably mild conditions, thus improving reaction specificity and overall yield.
-
Safety and Handling: The synthesis of many anesthetic and analgesic drugs has historically involved toxic reagents like bromine.[7][8] Modern synthetic routes increasingly prioritize the avoidance of such hazardous materials.[7][8][9] Opting for a chloro-substituted intermediate like this compound aligns with greener chemistry principles and mitigates the safety risks and stringent handling protocols associated with highly toxic and corrosive brominating agents.
-
Cost and Availability: As a widely used intermediate, this compound is commercially available from numerous suppliers, ensuring a stable and cost-effective supply chain for both research and large-scale production.[1][5] This contrasts with more specialized or less stable intermediates that may require in-house synthesis, adding time and cost to a development program.
-
Synthetic Versatility: The primary amine group offers a crucial advantage over simple phenacyl halides (e.g., 2-bromo- or 2-chloroacetophenone). This amine serves as a versatile handle for building out the molecular scaffold through N-alkylation, acylation, or reductive amination, which are cornerstone reactions in medicinal chemistry for introducing diversity and modulating pharmacokinetic properties.
Caption: Decision logic for intermediate selection.
Performance Data Summary
The following table provides a comparative overview of the subject compound and a common alternative.
| Feature | 2-Amino-1-(4-chlorophenyl)ethanone HCl | 2-Bromo-1-(4-chlorophenyl)ethanone | Rationale & Supporting Evidence |
| CAS Number | 5467-71-0[1] | 536-38-9[1] | Unique identifiers for chemical substances. |
| Primary Function | Bifunctional Intermediate[3][10] | Alkylating Agent / Intermediate | The presence of the amine group in the title compound provides significantly more synthetic options compared to a simple phenacyl halide. |
| Key Advantage | Versatility, Stability, Safety[3][7] | High Reactivity | The balanced reactivity of the chloro-ketone and the presence of a secondary functional group are key strategic advantages. The bromo-analog's primary advantage is faster reaction kinetics. |
| Primary Drawback | Moderated Reactivity | Lower Stability, Safety Concerns[7][8] | The C-Cl bond is less labile than C-Br, potentially requiring slightly more forcing reaction conditions. The alternative often involves more hazardous synthesis and handling protocols. |
| Typical Applications | Antidepressants, Antihistamines, Neurological agents[2][3] | Synthesis of azoles, imidazoles, and other heterocycles[11] | Applications reflect the different synthetic doors opened by each intermediate's unique functional groups. |
Experimental Protocols & Workflows
To illustrate its practical application, we describe a representative protocol for a subsequent synthetic transformation. The following is a generalized procedure for the N-alkylation of this compound, a common step in building a more complex Active Pharmaceutical Ingredient (API).
Protocol: Synthesis of an N-Substituted Derivative
This protocol details the reaction of the primary amine with an alkyl halide to form a secondary amine, a crucial step in constructing molecules like those evaluated for anti-HIV-1 activity.[12]
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq), add anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.5 eq) to the suspension. This base is crucial to deprotonate the hydrochloride salt and neutralize the acid formed during the reaction.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature (or gentle heat, e.g., 50°C, if required) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to yield the pure N-substituted product.
Self-Validation: The success of this protocol is validated at each stage. Reaction completion is confirmed by TLC analysis, showing the consumption of the starting material and the formation of a new, less polar spot. The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy and Mass Spectrometry, which should conform to the expected structure of the N-alkylated derivative.
Caption: A typical workflow for N-alkylation.
Conclusion
This compound offers a compelling combination of synthetic versatility, operational safety, and economic viability. Its bifunctional nature provides a robust platform for generating diverse molecular architectures, while its chloro-substitution offers a balanced reactivity profile that favors controlled, high-yield transformations. When compared to more reactive but less stable or monofunctional alternatives, it represents a strategically sound choice for drug discovery programs aiming to optimize their synthetic routes for efficiency, safety, and scalability. By leveraging this privileged building block, medicinal chemists are better equipped to navigate the complexities of API development, accelerating the path from initial concept to clinical candidate.
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- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and anti-HIV-1 RT evaluation of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effective Synthesis of 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-1-(4-chlorophenyl)ethanone hydrochloride is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, including antidepressants and other centrally acting agents.[1] The efficiency and economic viability of its production are therefore of paramount importance to the pharmaceutical industry. This guide provides a detailed comparison of three distinct synthetic routes to this key intermediate, offering an in-depth analysis of their cost-effectiveness, supported by experimental data and protocols. The routes explored herein are:
-
Route A: Friedel-Crafts Acylation followed by Gabriel Synthesis
-
Route B: Friedel-Crafts Acylation followed by Delépine Reaction
-
Route C: Bromination of 4'-Chloroacetophenone followed by Delépine Reaction
This guide aims to equip researchers and process chemists with the necessary information to make informed decisions regarding the most suitable synthetic strategy for their specific needs, balancing factors of cost, yield, purity, and operational complexity.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthesis route is a multi-faceted decision, weighing the cost of raw materials against reaction efficiency and throughput. Below is a summary of the quantitative data for the three routes, followed by a detailed discussion of the underlying chemistry and practical considerations.
Data Presentation: At-a-Glance Comparison
| Metric | Route A: Friedel-Crafts & Gabriel | Route B: Friedel-Crafts & Delépine | Route C: Bromination & Delépine |
| Overall Yield (Estimated) | Moderate | Moderate to High | High |
| Starting Materials | Chlorobenzene, Chloroacetyl Chloride, Potassium Phthalimide | Chlorobenzene, Chloroacetyl Chloride, Hexamethylenetetramine | 4'-Chloroacetophenone, Bromine, Hexamethylenetetramine |
| Key Reagents | Aluminum Chloride, Hydrazine | Aluminum Chloride, Hydrochloric Acid | N-Bromosuccinimide (or liquid Br2), Hydrochloric Acid |
| Estimated Cost per Mole of Product | Moderate | Low to Moderate | Low to Moderate |
| Process Complexity | High (three steps) | Moderate (two steps) | Moderate (two steps) |
| Safety & Environmental Concerns | Use of Hydrazine (toxic) | Use of Chloroform (often used in Delépine, toxic) | Use of Bromine (corrosive, toxic) |
Detailed Synthesis Route Analysis
Route A: Friedel-Crafts Acylation followed by Gabriel Synthesis
This classical approach builds the carbon skeleton via a Friedel-Crafts acylation, followed by the introduction of the amino group using the Gabriel synthesis, a reliable method for forming primary amines.[2]
Causality Behind Experimental Choices:
The Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride is a direct method to form the 2-chloro-1-(4-chlorophenyl)ethanone intermediate. Aluminum chloride is the typical Lewis acid catalyst of choice, activating the chloroacetyl chloride for electrophilic attack on the chlorobenzene ring.[3] The subsequent Gabriel synthesis is favored for its ability to produce primary amines with minimal side products (e.g., over-alkylation), which is a common issue with direct amination using ammonia.[4] Potassium phthalimide provides a protected nitrogen source that, after alkylation, can be cleanly deprotected to reveal the primary amine.[5]
Experimental Protocol: Route A
Step 1: Synthesis of 2-chloro-1-(4-chlorophenyl)ethanone
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, slowly add chloroacetyl chloride (1.1 eq).
-
After stirring for 15 minutes, add chlorobenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture carefully onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-1-(4-chlorophenyl)ethanone.
Step 2: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)-1-(4-chlorophenyl)ethanone
-
Dissolve the crude 2-chloro-1-(4-chlorophenyl)ethanone (1.0 eq) in dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 eq) to the solution.
-
Heat the mixture to 80-90 °C and stir for 3-4 hours.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-(1,3-dioxoisoindolin-2-yl)-1-(4-chlorophenyl)ethanone.
Step 3: Synthesis of this compound
-
Suspend the phthalimide derivative (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and add concentrated hydrochloric acid.
-
Filter off the precipitated phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol/ether to afford this compound.
Visualization: Route A Workflow
Caption: Route A: Friedel-Crafts acylation followed by Gabriel synthesis.
Route B: Friedel-Crafts Acylation followed by Delépine Reaction
This route also begins with the same Friedel-Crafts acylation but employs the Delépine reaction for the amination step. The Delépine reaction offers an alternative to the Gabriel synthesis for converting alkyl halides to primary amines.[6]
Causality Behind Experimental Choices:
The Delépine reaction utilizes hexamethylenetetramine as an ammonia surrogate.[6] This reagent reacts with the α-haloketone to form a quaternary ammonium salt, which upon acidic hydrolysis, yields the primary amine hydrochloride.[7] This method can be advantageous due to the low cost and stability of hexamethylenetetramine.[8][9]
Experimental Protocol: Route B
Step 1: Synthesis of 2-chloro-1-(4-chlorophenyl)ethanone
-
This step is identical to Step 1 in Route A.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloro-1-(4-chlorophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or ethanol.
-
Add hexamethylenetetramine (1.1 eq) and stir the mixture at room temperature for 24 hours.
-
Filter the resulting white precipitate of the quaternary ammonium salt and wash with the solvent.
-
Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the suspension for 4-6 hours.
-
Cool the reaction mixture and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain this compound.
Visualization: Route B Workflow
Caption: Route B: Friedel-Crafts acylation followed by Delépine reaction.
Route C: Bromination of 4'-Chloroacetophenone followed by Delépine Reaction
This route offers an alternative starting point, beginning with the commercially available 4'-chloroacetophenone. The α-position is then halogenated, followed by the Delépine reaction.
Causality Behind Experimental Choices:
Starting with 4'-chloroacetophenone can be more direct if this material is readily available and cost-effective.[10][11][12] Bromination at the α-position of the ketone is a standard transformation, often achieved with elemental bromine or N-bromosuccinimide (NBS) under acidic conditions. The resulting 2-bromo-1-(4-chlorophenyl)ethanone is a suitable substrate for the Delépine reaction, similar to the chloro-analog in Route B.
Experimental Protocol: Route C
Step 1: Synthesis of 2-bromo-1-(4-chlorophenyl)ethanone
-
Dissolve 4'-chloroacetophenone (1.0 eq) in a suitable solvent like acetic acid or methanol.
-
Add a catalytic amount of hydrobromic acid.
-
Slowly add bromine (1.0 eq) dropwise while maintaining the temperature at 20-30 °C.
-
Stir the reaction mixture for 2-3 hours until the color of bromine disappears.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-bromo-1-(4-chlorophenyl)ethanone.
Step 2: Synthesis of this compound
-
This step is identical to Step 2 in Route B, using 2-bromo-1-(4-chlorophenyl)ethanone as the starting material.
Visualization: Route C Workflow
Caption: Route C: Bromination of 4'-chloroacetophenone followed by Delépine reaction.
Cost-Effectiveness Discussion
The economic viability of each route is highly dependent on the fluctuating costs of raw materials and the scale of production.
-
Route A (Friedel-Crafts & Gabriel): This route involves an additional step compared to the Delépine-based routes, which can increase processing time and solvent usage. The cost of potassium phthalimide is a significant factor.[3][5][7][8][13][14] While the Gabriel synthesis is known for its clean conversion to primary amines, the use of hydrazine for deprotection introduces a toxic and potentially explosive reagent, which can add to safety and handling costs.
-
Route B (Friedel-Crafts & Delépine): This two-step route is more convergent. Hexamethylenetetramine is generally an inexpensive and stable reagent.[8][9][15][16][17] The primary cost drivers are chlorobenzene and chloroacetyl chloride.[18][19][20] The Delépine reaction itself is often straightforward, but the use of chlorinated solvents like chloroform is a drawback from an environmental and safety perspective.[6]
-
Route C (Bromination & Delépine): This route's cost-effectiveness hinges on the price of 4'-chloroacetophenone versus the combined cost of chlorobenzene and chloroacetyl chloride.[10][11][12][21] The price of bromine can also be a significant and variable cost.[22][23] However, if 4'-chloroacetophenone is a readily available and inexpensive starting material, this route can be very competitive.
Overall Recommendation:
For large-scale production, Route B (Friedel-Crafts & Delépine) and Route C (Bromination & Delépine) are likely to be more cost-effective than Route A due to the fewer number of steps and the use of less expensive aminating agents. The choice between Route B and Route C will largely depend on the relative cost and availability of the starting materials: chlorobenzene and chloroacetyl chloride versus 4'-chloroacetophenone and bromine. For laboratory-scale synthesis where high purity is paramount and cost is a secondary concern, the Gabriel synthesis in Route A remains a reliable, albeit more expensive, option.
Conclusion
The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and disadvantages. A thorough analysis of raw material costs, reaction yields, process safety, and environmental impact is essential for selecting the most appropriate method. The Delépine-based routes (B and C) generally offer a more cost-effective and streamlined approach for larger-scale production, while the Gabriel synthesis (Route A) provides a robust, albeit more costly, alternative for achieving high-purity material on a smaller scale.
References
- 1. Page loading... [wap.guidechem.com]
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- 5. Potassium phthalimide, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 7. Potassium Phthalimide (CAS No 1074-82-4) Manufacturers, Suppliers & Exporters [tradeindia.com]
- 8. Hexamethylenetetramine price,buy Hexamethylenetetramine - chemicalbook [m.chemicalbook.com]
- 9. Hexamethylenetetramine ACS reagent, = 99.0 100-97-0 [sigmaaldrich.com]
- 10. 4'-Chloroacetophenone, 98% 4'-Chloroacetophenone, 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 11. 4'-Chloroacetophenone | 99-91-2 [chemicalbook.com]
- 12. 4 -Chloroacetophenone 97 99-91-2 [sigmaaldrich.com]
- 13. Potassium phthalimide, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. Phthalimide, potassium derivative, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 16. dawnscientific.com [dawnscientific.com]
- 17. Hexamethylenetetramine | 100-97-0 | FH23803 | Biosynth [biosynth.com]
- 18. Chloroacetyl Chloride - C2H2Cl2O, 99% Assay, Colorless to Yellow Liquid, Molecular Weight 112.94 g/mol, CAS No: 79-04-9, Melting Point -22°C - C2h2cl2o, 99% Assay, Colorless To Yellow Liquid, Molecular Weight 112.94 G/mol, Cas No: 79-04-9, Melting Point -22â°c at Best Price in Zibo | Exelon Biochem & Advanced Material (china) Ltd. [tradeindia.com]
- 19. Chloroacetyl chloride, 98% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 20. dir.indiamart.com [dir.indiamart.com]
- 21. 4'-Chloroacetophenone, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 23. answers.com [answers.com]
A Comparative Guide to the Biological Activity of Imidazoles Derived from Diverse Aminoketone Precursors
Introduction: The Imidazole Scaffold as a Cornerstone of Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic structure and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a multitude of biological targets.[2] This versatility has led to the development of numerous imidazole-containing drugs with a broad spectrum of therapeutic applications, including antifungal (e.g., Ketoconazole), anti-inflammatory, anticancer, and antihypertensive agents.[3][4]
A highly effective and versatile route to synthesizing substituted imidazoles involves the use of α-aminoketone precursors. The structure of the starting aminoketone directly dictates the substitution pattern on the final imidazole ring, providing a powerful tool for tuning the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of how the choice of different aminoketone precursors influences the therapeutic potential of the resulting imidazole derivatives, supported by experimental data and detailed protocols for researchers in drug discovery.
Synthetic Strategies: From α-Aminoketones to Imidazole Cores
The Marckwald synthesis and related methods are common for preparing imidazoles from α-aminoketones.[5][6][7] The fundamental principle involves the cyclization of an α-aminoketone with a cyanate or isothiocyanate, followed by removal of the sulfur group if present.[7] A more direct and versatile approach, however, is the multicomponent reaction, such as the Radziszewski synthesis, which can utilize precursors that are functionally equivalent to α-aminoketones.[5][8]
The core principle remains: the substituents on the starting aminoketone (R1 and R2 in the diagram below) become integral parts of the final imidazole scaffold, critically influencing its interaction with biological targets.
Caption: Logical flow from precursor choice to biological effect.
Comparative Biological Activity: A Data-Driven Analysis
The true measure of a drug candidate's potential lies in its biological activity. The substituents introduced by the aminoketone precursor can dramatically alter this activity. We will explore three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Imidazole derivatives are renowned for their antimicrobial properties, particularly as antifungal agents.[9][10] Their mechanism often involves the inhibition of enzymes essential for microbial cell wall or membrane synthesis.[11] The lipophilicity and electronic nature of the substituents play a crucial role in cell penetration and target binding.[12]
Comparative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the antimicrobial activity of various imidazole derivatives, highlighting how different substitution patterns influence their efficacy. Lower MIC values indicate higher potency.
| Compound ID | Core Structure | Key Substituents (from precursors) | Target Organism | MIC (µg/mL) | Reference |
| IMBD | Imidazole | 2-Cl-7-CH3-Quinoline, Benzene | Bacillus megaterium | ~18.75 | [13] |
| IMDM | Imidazole | 2-Cl-7-CH3-Quinoline, 2,4-di-Cl-Benzene | E. coli | ~37.5 | [13] |
| Compound 3b | Imidazolium | L-Phenylalanine, C14 alkyl chain | B. subtilis | 4 | [12] |
| Compound 1c | Imidazolium | L-Valine, C14 alkyl chain | B. subtilis | 16 | [12] |
| TPI-7 | Tri-substituted Imidazole | Benzil, 4-Cl-Benzaldehyde | E. coli | 19 (zone of inhibition in mm) | [14] |
| TPI-8 | Tri-substituted Imidazole | Benzil, 4-NO2-Benzaldehyde | P. aeruginosa | 18 (zone of inhibition in mm) | [14] |
Note: Direct comparison is illustrative as experimental conditions may vary between studies.
From the data, we can infer that:
-
Lipophilicity is Key: Longer alkyl chains (e.g., Compound 3b) significantly enhance antibacterial activity, likely by facilitating interaction with the bacterial cell membrane.[12]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like chloro- and nitro- substituents (IMDM, TPI-8) can confer potent activity against both Gram-positive and Gram-negative bacteria.[13][14][15]
Anticancer Activity
Imidazole-based compounds exert anticancer effects through various mechanisms, including the inhibition of kinases (like B-Raf, VEGFR-2), disruption of microtubule polymerization, and induction of apoptosis.[16][17][18] The specific substituents determine which pathways are targeted.
Comparative Data: Half-Maximal Inhibitory Concentration (IC₅₀)
The table below presents the cytotoxic activity of different imidazole derivatives against various cancer cell lines. Lower IC₅₀ values represent greater potency.
| Compound ID | Core Structure | Key Substituents (from precursors) | Cell Line | IC₅₀ (µM) | Reference |
| Compound 35 | Benzimidazole | Phenyl | MCF-7 (Breast) | 3.37 | [18] |
| Compound 36 | Benzimidazole | 4-Cl-Phenyl | MCF-7 (Breast) | 6.30 | [18] |
| Compound 4d | Imidazole-2-thione | 4-Cl-Phenyl, 4-F-Phenyl | MCF-7 (Breast) | 4.81 | [16] |
| Compound 5 | Imidazole-2-thione | 4-Cl-Phenyl, 4-OCH3-Phenyl | MCF-7 (Breast) | 2.15 | [16] |
| SKLB0533 | Pyridinone-Imidazole | Dimethylpyridine | HCT116 (Colon) | 0.06 | [18] |
| Compound 22 | Thiazolyl-Imidazole | Phenyl, Thiophene | NUGC-3 (Gastric) | 0.05 | [17] |
Structure-Activity Relationship (SAR) Insights:
-
Kinase Inhibition: The presence of specific aryl groups allows compounds to fit into the ATP-binding pockets of kinases like VEGFR-2, inhibiting their function.[16][18] Compound 5, with its methoxy-phenyl group, shows superior activity to the fluoro-substituted 4d against MCF-7 cells, highlighting the importance of electronic and steric factors in target engagement.[16]
-
Microtubule Disruption: Thiophene-containing imidazoles (like Compound 22) have been shown to interfere with the colchicine binding sites on tubulin, arresting the cell cycle and inducing apoptosis.[17]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.[1]
Anti-inflammatory Activity
Imidazole derivatives can modulate inflammatory responses primarily by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[4][19] Some derivatives also reduce the production of nitric oxide (NO), another important inflammatory mediator.[20][21]
Comparative Data: In Vitro Anti-inflammatory Activity
| Compound ID | Core Structure | Key Substituents (from precursors) | Assay | % Inhibition or IC₅₀ | Reference |
| Compound 3h | Tri-substituted Imidazole | 4-NO2-Phenyl, 4-OCH3-Phenyl | Carrageenan-induced paw edema | 58.02% | [10] |
| Compound 3l | Tri-substituted Imidazole | 4-OCH3-Phenyl (x2) | Carrageenan-induced paw edema | 54.19% | [10] |
| Compound 3c | Indomethacin Analog | 4-Cl-Phenyl | COX-2 Inhibition | IC₅₀ = 1.39 µM | [19] |
| Compound 3e | Indomethacin Analog | 4-NO2-Phenyl | COX-2 Inhibition | IC₅₀ = 0.344 µM | [19] |
| Compound 12 | Pyrazole derivative | Phenyl, 4-OCH3-Phenyl | COX-2 Expression (2-ΔΔct) | 25.8 | [22] |
SAR Insights:
-
COX-2 Selectivity: The presence of a nitro-phenyl group (Compound 3e) leads to significantly more potent COX-2 inhibition compared to a chloro-phenyl group (Compound 3c), suggesting that the strong electron-withdrawing nature of the nitro group is favorable for binding to the COX-2 active site.[19]
-
In Vivo Efficacy: In the in vivo paw edema model, both nitro- and methoxy-substituted imidazoles (3h and 3l) show strong anti-inflammatory effects, indicating good bioavailability and efficacy.[10]
Experimental Protocols: A Guide for the Bench Scientist
To ensure reproducibility and scientific rigor, detailed methodologies are essential. Below are standardized protocols for the synthesis and evaluation of imidazole derivatives.
Protocol 1: Synthesis of a 1,2,4-Trisubstituted Imidazole Derivative
This protocol is a representative example based on the multi-component synthesis approach.[8]
Objective: To synthesize 1-(4-methylphenyl)-2-(2-hydroxynaphthyl)-4,5-diphenyl-1H-imidazole.
Materials:
-
Benzil (1.1 mmol)
-
2-Hydroxy-1-naphthaldehyde (1 mmol)
-
4-Methylaniline (4 mmol)
-
Ammonium acetate (10 mmol)
-
Glacial acetic acid (10 mL)
-
Distilled water
-
Argon gas supply
Procedure:
-
Causality: To a 50 mL round-bottom flask, add benzil, 2-hydroxy-1-naphthaldehyde, 4-methylaniline, and ammonium acetate. Glacial acetic acid serves as both the solvent and a catalyst for the condensation reactions.
-
Add 10 mL of glacial acetic acid to the flask.
-
Causality: Equip the flask with a reflux condenser and flush the system with argon. The inert atmosphere prevents oxidation of the starting materials and intermediates at high temperatures.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 12 hours with stirring. The extended reflux time ensures the reaction goes to completion.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Causality: Slowly pour the cooled mixture into 20 mL of cold distilled water while stirring. This causes the organic product, which is insoluble in water, to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid sequentially with 10% aqueous acetic acid (4 x 5 mL) and then with distilled water to remove unreacted starting materials and salts.
-
Dry the purified product in a vacuum oven.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxicity of a compound against a cancer cell line.[1][23]
Objective: To determine the IC₅₀ value of a synthesized imidazole derivative against the HCT-116 colon cancer cell line.
Materials:
-
HCT-116 cells
-
DMEM media with 10% FBS
-
Synthesized imidazole compound dissolved in DMSO
-
96-well microtiter plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 0.5 mg/mL
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test imidazole compound in culture media. Remove the old media from the wells and add 100 µL of the various compound concentrations. Include a "vehicle control" (media with DMSO) and a "no-cell" blank.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the media and add 100 µL of fresh media containing MTT solution (0.5 mg/mL) to each well.
-
Causality: Incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will cleave the tetrazolium ring of MTT, forming purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well. Agitate the plate gently to completely dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve (viability vs. log concentration) and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Outlook
The evidence strongly indicates that the choice of aminoketone precursor is a critical determinant of the biological activity profile of the resulting imidazole derivatives. By strategically selecting substituents, researchers can fine-tune these molecules to act as potent and selective antimicrobial, anticancer, or anti-inflammatory agents. Structure-activity relationship studies reveal that factors like lipophilicity and the presence of electron-withdrawing or -donating groups are paramount for target engagement and overall efficacy.[24][25] Future research should focus on synthesizing novel aminoketones to expand the chemical diversity of imidazoles and employing computational modeling to predict the biological activity of new derivatives, thereby accelerating the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. ijrar.org [ijrar.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 21. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 22. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jopir.in [jopir.in]
- 25. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Catalysts for the Synthesis of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
Introduction
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The introduction of an amino group at the α-position of 4-chloroacetophenone is a critical transformation, and the choice of catalyst plays a pivotal role in the efficiency, selectivity, and overall viability of the process. This guide provides a comparative analysis of various catalytic systems for the α-amination of 4-chloroacetophenone, offering insights into their mechanisms, performance, and practical applicability for researchers, scientists, and drug development professionals.
The direct α-amination of ketones is a challenging transformation due to the inherent nucleophilicity of both the enolate and the amine.[1] Various catalytic strategies have been developed to overcome this challenge, primarily focusing on transition metal catalysis and organocatalysis. This guide will delve into a comparative study of prominent catalytic systems, including copper, iron, and organocatalysts, for the synthesis of 2-amino-1-(4-chlorophenyl)ethanone.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is contingent on several factors, including reaction yield, selectivity, cost, and environmental impact. Below is a comparative overview of different catalytic approaches for the α-amination of acetophenones, which can be extrapolated to the specific case of 4-chloroacetophenone.
Copper-Catalyzed Direct α-Amination
Copper catalysis has emerged as a powerful tool for the direct α-amination of carbonyl compounds. The work by MacMillan and coworkers has demonstrated the efficacy of copper(II) bromide as a catalyst for the coupling of ketones with a variety of amines.[1][2]
Catalyst: Copper(II) bromide (CuBr₂) General Reaction Scheme: 4-Chloroacetophenone + Primary/Secondary Amine --(CuBr₂, Oxidant)--> 2-Amino-1-(4-chlorophenyl)ethanone
Performance Insights: While specific data for 4-chloroacetophenone is not explicitly detailed in the seminal report, the methodology has been successfully applied to a range of ketones, including those with electron-withdrawing groups. High yields have been reported for the α-amination of various propiophenones with cyclic and acyclic secondary amines.[1] For instance, the reaction of propiophenone with morpholine yielded the corresponding α-amino ketone in 93% yield.[1] Given the electronic similarity, it is reasonable to expect good to high yields for the reaction of 4-chloroacetophenone.
Causality Behind Experimental Choices: The use of an oxidant, typically air or oxygen, is crucial for catalyst turnover. The proposed mechanism involves the in-situ generation of an α-bromo ketone intermediate, which is then displaced by the amine nucleophile.[1][3] The copper catalyst facilitates the initial bromination step and is regenerated in the oxidative part of the cycle.
Experimental Protocol: General Procedure for Copper-Catalyzed α-Amination [1]
-
To a solution of the ketone (1.0 mmol) and the amine (1.2 mmol) in a suitable solvent (e.g., acetonitrile) is added copper(II) bromide (10 mol%).
-
The reaction mixture is stirred under an atmosphere of oxygen (or air) at a specified temperature (e.g., room temperature to 60 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Proposed Mechanism:
Caption: Proposed mechanism for copper-catalyzed α-amination of ketones.
Iron-Catalyzed Oxidative α-Amination
Iron, being an earth-abundant and inexpensive metal, presents an attractive alternative to precious metal catalysts. Iron-catalyzed oxidative α-amination of ketones has been developed, offering a direct route to α-amino ketones.[3][4]
Catalyst: Iron(III) salts (e.g., FeCl₃, FeBr₃) General Reaction Scheme: 4-Chloroacetophenone + Sulfonamide --(FeX₃, DDQ)--> N-(2-(4-chlorophenyl)-2-oxoethyl)sulfonamide
Performance Insights: This method has been shown to be effective for α-aryl ketones. While acetophenone itself was unreactive under the reported conditions, deoxybenzoin derivatives with halogen substituents on the aromatic rings were well-tolerated, providing moderate to good yields (55-88%).[3] This suggests that 4-chloroacetophenone could be a viable substrate, although the yields might be modest. A key limitation is the current restriction to sulfonamides as the nitrogen source.[4]
Causality Behind Experimental Choices: The reaction requires a strong oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The proposed mechanism involves the formation of an iron enolate, which undergoes a rate-limiting electron transfer to DDQ to form an α-DDQ adduct. This adduct then serves as an electrophile for the nucleophilic attack by the sulfonamide.[1][4][5][6]
Experimental Protocol: General Procedure for Iron-Catalyzed Oxidative α-Amination [3]
-
A mixture of the ketone (0.2 mmol), sulfonamide (0.6 mmol), iron(III) halide (20 mol%), and DDQ (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is heated at a specified temperature (e.g., 100 °C).
-
The reaction progress is monitored by an appropriate analytical technique.
-
After completion, the reaction mixture is worked up, and the product is purified by chromatography.
Proposed Mechanism:
Caption: Proposed mechanism for iron-catalyzed oxidative α-amination.
Organocatalytic α-Amination
Organocatalysis offers a metal-free alternative for asymmetric synthesis. L-proline and its derivatives have been extensively used as catalysts for the α-amination of aldehydes and ketones.[7][8][9]
Catalyst: L-proline General Reaction Scheme: 4-Chloroacetophenone + Azodicarboxylate --(L-proline)--> α-Hydrazino-4-chloroacetophenone
Performance Insights: L-proline catalyzed α-amination of ketones with azodicarboxylates as the nitrogen source proceeds with high yields and excellent enantioselectivities (up to 99% ee) for a variety of ketones.[7] While specific data for 4-chloroacetophenone is not readily available, the reaction is known to be effective for cyclic and acyclic ketones. The electron-withdrawing nature of the chloro-substituent on the acetophenone might influence the reactivity, potentially requiring optimization of reaction conditions.
Causality Behind Experimental Choices: The catalytic cycle involves the formation of an enamine intermediate from the ketone and proline. This enamine then reacts with the electrophilic nitrogen source (azodicarboxylate). Hydrolysis of the resulting intermediate releases the α-aminated product and regenerates the catalyst.[10][11]
Experimental Protocol: General Procedure for L-proline-Catalyzed α-Amination [7]
-
To a solution of the ketone (1.0 mmol) and the azodicarboxylate (1.1 mmol) in an appropriate solvent (e.g., CH₂Cl₂), L-proline (10-30 mol%) is added.
-
The reaction is stirred at a specific temperature (e.g., room temperature) until completion.
-
The product is then isolated and purified, often after a reduction or derivatization step of the initial hydrazino adduct.
Catalytic Cycle:
Caption: Catalytic cycle for L-proline-catalyzed α-amination.
Quantitative Data Summary
The following table summarizes the general performance of the discussed catalytic systems for the α-amination of ketones. It is important to note that direct comparative data for 4-chloroacetophenone is limited, and the presented values are based on reactions with similar substrates.
| Catalyst System | Catalyst | Nitrogen Source | Typical Yield | Key Advantages | Key Limitations |
| Copper-Catalyzed | CuBr₂ | Primary/Secondary Amines | Good to Excellent[1] | Broad amine scope, mild conditions.[1] | Requires an oxidant, potential for side reactions. |
| Iron-Catalyzed | FeX₃ | Sulfonamides | Moderate to Good[3] | Inexpensive, earth-abundant catalyst.[4] | Limited to sulfonamides, requires a strong oxidant.[4] |
| Organocatalytic | L-proline | Azodicarboxylates | High to Excellent[7] | Metal-free, high enantioselectivity.[7] | Limited to specific nitrogen sources, product requires further transformation. |
Conclusion and Future Outlook
The synthesis of this compound can be approached through various catalytic methodologies, each with its own set of advantages and limitations.
-
Copper-catalyzed direct amination offers a versatile and efficient route with a broad scope of amine partners. This method is particularly promising for industrial applications due to its operational simplicity.
-
Iron-catalyzed oxidative amination provides a cost-effective and environmentally friendly alternative, although its current scope is limited to sulfonamides as the nitrogen source. Further research to expand the range of compatible amines is warranted.
-
Organocatalytic α-amination , particularly with L-proline, is the method of choice when enantioselectivity is a primary concern. This approach provides access to chiral α-amino ketones, which are valuable building blocks in medicinal chemistry.
The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including the desired nitrogen functionality, cost considerations, and the need for stereocontrol. Future research in this field will likely focus on the development of more versatile and robust catalysts that can operate under milder conditions with a broader range of substrates and nitrogen sources, further streamlining the synthesis of valuable α-amino ketones like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Iron-Catalyzed Oxidative α-Amination of Ketones with Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Iron-Catalyzed Oxidative α-Amination of Ketones with Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct L-proline-catalyzed asymmetric alpha-amination of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Proline organocatalysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Greener Synthetic Routes for 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
In the landscape of pharmaceutical development, the imperative to embrace green chemistry principles is no longer a niche consideration but a fundamental aspect of sustainable and responsible science. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates often involves multi-step processes with significant environmental footprints. This guide provides a detailed comparative evaluation of two synthetic pathways to 2-amino-1-(4-chlorophenyl)ethanone hydrochloride, a key intermediate in the manufacturing of various pharmaceuticals.[1][2] By examining these routes through the lens of established green chemistry metrics, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make more environmentally conscious decisions in their synthetic endeavors.
This guide will dissect two classical yet relevant methods for the synthesis of primary amines from alkyl halides: the Delépine reaction and the Gabriel synthesis . Both routes converge from a common intermediate, α-bromo-4-chloroacetophenone, which is synthesized from 4-chloroacetophenone. We will provide detailed experimental protocols for each step and a quantitative comparison of their greenness using Atom Economy, E-Factor, and Process Mass Intensity (PMI).
The Common Starting Point: α-Bromination of 4-Chloroacetophenone
The initial step in both synthetic routes is the α-bromination of 4-chloroacetophenone. This reaction introduces the necessary functionality for the subsequent amination reactions.
Experimental Protocol: Synthesis of α-bromo-4-chloroacetophenone
A 50 mL round-bottom flask is charged with 4-chloroacetophenone (5.0 mmol, 0.77 g), pyridine hydrobromide perbromide (5.5 mmol, 1.76 g), and glacial acetic acid (20 mL).[3] The mixture is stirred and heated to 90°C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to yield α-bromo-4-chloroacetophenone.[3]
Route 1: The Delépine Reaction
The Delépine reaction, first reported in 1895, offers a straightforward method for the synthesis of primary amines from alkyl halides using hexamethylenetetramine (HMTA).[4][5] The reaction proceeds via a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the primary amine.[5][6][7][8]
Experimental Protocol: Delépine Synthesis of this compound
Step 2a: Formation of the Hexamethylenetetraminium Salt
In a round-bottom flask, α-bromo-4-chloroacetophenone (5.0 mmol) is dissolved in chloroform. Hexamethylenetetramine (5.0 mmol) is added, and the mixture is stirred at room temperature. The quaternary ammonium salt precipitates from the solution and is collected by filtration.[7][8]
Step 2b: Acidic Hydrolysis
The isolated hexamethylenetetraminium salt is suspended in a mixture of ethanol and concentrated hydrochloric acid. The mixture is refluxed until the hydrolysis is complete. Upon cooling, this compound crystallizes and is collected by filtration.[4][7][8]
References
- 1. [PDF] Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates | Semantic Scholar [semanticscholar.org]
- 2. 5467-71-0 | 2-Amino-4'-chloroacetophenone hydrochloride[2-Amino-1-(4-chlorophenyl)-1-ethanone hydrochloride] - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Delepine reaction [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous and safe handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride. Our aim is to empower you with the knowledge to not only adhere to safety and environmental regulations but also to understand the chemical principles underpinning these essential procedures.
Understanding the Compound: Hazard Profile and Reactivity
This compound is a halogenated aromatic aminoketone. Its hazard profile, as indicated in various Safety Data Sheets (SDS), necessitates careful handling and disposal.
Key Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
The presence of a chlorinated aromatic ring and an aminoketone functional group dictates its chemical reactivity and informs the appropriate disposal pathways. Halogenated organic compounds are of particular environmental concern and are regulated as hazardous waste.
The Hierarchy of Waste Management
Before proceeding to disposal, it is crucial to consider the principles of waste minimization. The preferred hierarchy for managing chemical waste is as follows:
-
Source Reduction and Prevention: Purchase and synthesize only the necessary quantities of the compound.
-
Reuse or Redistribution: If the material is unused and in its original container, consider offering it to other researchers within your institution.
-
Treatment and Recycling: Where feasible, chemical treatment to neutralize or degrade the hazardous components is a responsible step before final disposal.
-
Disposal: This is the final option and must be conducted in a compliant and environmentally sound manner.
This guide will focus on the third and fourth tiers: treatment and disposal.
Disposal Procedures: A Step-by-Step Approach
The disposal of this compound must be handled as hazardous waste. The following procedures provide a clear path for its safe management from the laboratory to its final disposition.
Segregation and Collection
Proper segregation is the first and most critical step in hazardous waste management.
Protocol for Waste Segregation:
-
Designate a specific waste container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[1][2]
-
Container Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers with secure screw caps are recommended. Do not use metal containers for halogenated waste as they can corrode.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date when the first waste is added.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this complicates and increases the cost of disposal. Also, avoid mixing with incompatible materials such as strong oxidizing agents or bases in the same container.
Management of Spills
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.
Small Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene). For larger spills, a respirator may be necessary.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Labeling: Seal and label the container with "Hazardous Waste," the name of the spilled chemical, and the absorbent used.
Large Spill: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Chemical Neutralization: A Pre-treatment Option
For laboratories equipped to perform chemical reactions, pre-treating the waste to reduce its hazard level is a responsible practice. The following are potential methods for the degradation of this compound. These procedures should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures.
Reductive Dehalogenation
This method aims to remove the chlorine atom from the aromatic ring, significantly reducing the compound's toxicity and environmental persistence. Catalytic hydrogenation is a common method for reductive dehalogenation.[3]
Experimental Protocol for Reductive Dehalogenation:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Dissolution: Dissolve a known quantity of this compound in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (typically 1-5 mol%).
-
Hydrogen Source: Introduce a hydrogen source. This can be hydrogen gas from a cylinder bubbled through the solution or a hydrogen donor like sodium borohydride or sodium hypophosphite added portion-wise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.
-
Disposal of Reaction Mixture: The resulting solution, now containing the dehalogenated product, should still be collected as non-halogenated organic waste. The celite pad with the palladium catalyst should be collected as solid hazardous waste.
Data Presentation: Comparison of Reductive Dehalogenation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C | Room temperature to mild heating | Clean reaction, high efficiency | Requires specialized equipment for handling hydrogen gas |
| Transfer Hydrogenation | Sodium borohydride or Sodium hypophosphite, Pd/C | Room temperature | Avoids the use of hydrogen gas | May require careful control of addition to prevent vigorous reaction |
Advanced Oxidation Process: Fenton's Reagent
Fenton's reagent generates highly reactive hydroxyl radicals that can oxidatively degrade a wide range of organic pollutants, including chlorinated aromatic compounds.[2][4][5]
Experimental Protocol for Degradation using Fenton's Reagent:
-
Reaction Setup: In a fume hood, place the aqueous waste solution containing this compound in a beaker with magnetic stirring.
-
pH Adjustment: Adjust the pH of the solution to between 3 and 4 using sulfuric acid. This is the optimal pH range for the Fenton reaction.
-
Iron Catalyst: Add a solution of iron(II) sulfate as the catalyst.
-
Hydrogen Peroxide Addition: Slowly add 30% hydrogen peroxide to the solution. The reaction is exothermic, so slow addition is crucial to control the temperature.
-
Reaction: Allow the reaction to proceed for several hours with continuous stirring.
-
Neutralization and Precipitation: After the reaction, raise the pH to above 7 with a base (e.g., sodium hydroxide) to precipitate the iron as iron(III) hydroxide.
-
Separation and Disposal: Allow the precipitate to settle, then decant the supernatant. The supernatant, now containing degraded organic products, should be collected as aqueous hazardous waste. The iron sludge should be collected as solid hazardous waste.
Mandatory Visualization:
Caption: Decision tree for the proper disposal of this compound.
Final Disposal: Partnering with a Licensed Waste Contractor
Regardless of whether pre-treatment is performed, the final disposal of this compound and any waste generated from its handling or treatment must be conducted through your institution's hazardous waste management program, which typically involves a licensed hazardous waste disposal company.
Key Steps for Final Disposal:
-
Proper Packaging: Ensure all waste containers are securely sealed, properly labeled, and in good condition.
-
Waste Manifest: Complete all required hazardous waste manifest forms provided by your EHS department. This is a legal document that tracks the waste from your laboratory to its final disposal site.
-
Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste with your EHS department.
Regulatory Considerations
The disposal of hazardous waste is governed by federal and state regulations, such as those from the Environmental Protection Agency (EPA) in the United States. Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment as scientists to safety and environmental responsibility. By understanding the hazards, implementing rigorous segregation and handling protocols, and considering pre-treatment options, we can ensure that our research advances knowledge without compromising the well-being of our colleagues or the health of our planet. Always consult your institution's specific safety and disposal guidelines and your EHS department for any questions or concerns.
References
Personal protective equipment for handling 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
A Researcher's Guide to Safely Handling 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling of this compound (CAS No. 5467-71-0), a compound requiring meticulous attention to personal protective equipment (PPE) and handling procedures. Our objective is to empower you, our fellow researchers, with the knowledge to manage this substance confidently and safely, ensuring that your focus remains on scientific advancement.
Immediate Safety Profile & Hazard Assessment
Understanding the intrinsic hazards of a compound is the critical first step in establishing a safe handling protocol. This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. These classifications are not merely administrative; they are directives that inform every aspect of our operational plan. The hydrochloride salt form, while often improving stability and solubility, can also mean the compound is a fine, dusty powder that is easily aerosolized, heightening the inhalation risk.
| Hazard Classification | Potential Effect | Implication for Handling |
| H302: Harmful if swallowed | Systemic toxicity upon ingestion. | Strict prohibition of eating, drinking, or smoking in the lab.[2] |
| H315: Causes skin irritation | Localized redness, inflammation, or rash upon contact.[2] | Impervious gloves and a lab coat are mandatory to prevent exposure. |
| H319: Causes serious eye irritation | Significant eye damage, potentially irreversible. | Chemical safety goggles or a face shield are non-negotiable. |
| H335: May cause respiratory irritation | Irritation of the throat and lungs, coughing. | Handling must occur in a certified chemical fume hood or ventilated enclosure.[3] |
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is a self-validating system; each component addresses a specific risk identified in our hazard assessment. The goal is to create a comprehensive barrier between the researcher and the chemical agent.
Eye and Face Protection: The First Line of Defense
-
Why: Direct contact with this compound can cause serious eye irritation[1]. As a powder, it can easily become airborne and contact the eyes.
-
What to Use: Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards[4][5][6]. In situations with a higher risk of splashing or significant dust generation, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection: An Impermeable Barrier
-
Why: This compound is a known skin irritant[1][2]. Preventing direct contact is crucial to avoid dermatitis or other skin reactions.
-
What to Use:
-
Gloves: Handle with impervious gloves, such as nitrile rubber, which provide good chemical resistance. Always inspect gloves for tears or punctures before use[4]. Use proper glove removal technique (without touching the outer surface with bare hands) to avoid cross-contamination.
-
Lab Coat: A standard laboratory coat is required. For operations with a higher potential for contamination, consider a disposable gown or suit to protect personal clothing.
-
Respiratory Protection: Safeguarding Against Inhalation
-
Why: The compound may cause respiratory irritation if inhaled[1][2]. Fine powders can remain suspended in the air, posing a significant risk, especially during weighing and transfer operations.
-
What to Use: All handling of the solid material that could generate dust must be performed within a certified chemical fume hood or a ventilated enclosure to keep airborne concentrations low[3][5]. If such engineering controls are not available or insufficient, a NIOSH-approved N95 dust mask or a higher-level respirator is mandatory[3][6].
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
Operational Plan: From Receipt to Disposal
A systematic approach is essential for safety and regulatory compliance. This plan provides a step-by-step guide for managing this compound throughout its lifecycle in your laboratory.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks. Don appropriate PPE (gloves, lab coat, safety glasses) before opening the secondary packaging[3].
-
Verify: Confirm the container is correctly labeled.
-
Store: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][5][6]. An inventory and storage location should be logged.
Step 2: Handling and Experimental Use
-
Work Area Preparation: Ensure an eyewash station and safety shower are readily accessible[5][6]. Designate a specific area for handling, preferably within a chemical fume hood. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid material inside a chemical fume hood or a ventilated balance enclosure to prevent dust generation and inhalation[3].
-
Use anti-static weigh boats or paper to minimize dispersal of the fine powder.
-
Close the primary container immediately after dispensing the required amount.
-
-
Experimental Protocol:
-
When adding the compound to solvents, do so slowly to avoid splashing.
-
Keep all containers with the substance clearly labeled and sealed when not in immediate use.
-
Step 3: Decontamination and Spill Response
-
Decontamination: At the end of the workday, wipe down the designated work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[2][4]. Contaminated lab coats should be laundered separately[2].
-
Spill Response:
-
Minor Spill: In case of a small spill, wear your full PPE. Gently cover the spill with an inert absorbent material like vermiculite or sand[5]. Avoid dry sweeping, which can generate dust. Carefully collect the material into a clearly labeled, sealable container for hazardous waste disposal[2][3].
-
Major Spill: Evacuate the immediate area and alert your institution's safety officer.
-
The logical flow from receiving the chemical to its final disposal is critical for maintaining a safe environment.
Caption: Lifecycle management of the chemical in the lab.
Step 4: Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Segregation: All waste containing this compound must be collected in a designated hazardous waste container[3]. This includes unused product, contaminated lab supplies (e.g., gloves, weigh boats, absorbent paper), and empty containers.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service[4]. Do not dispose of it as regular trash or pour it down the drain. Follow all local, state, and federal regulations for chemical waste disposal.
By adhering to these rigorous safety and logistical protocols, you build a culture of safety that extends beyond compliance, fostering an environment where groundbreaking research can thrive.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
